molecular formula C8H17BrClNO2 B567336 2-Carboxyethyl-bromo-choline Ester, Chloride Salt CAS No. 1219417-69-2

2-Carboxyethyl-bromo-choline Ester, Chloride Salt

Cat. No.: B567336
CAS No.: 1219417-69-2
M. Wt: 274.583
InChI Key: AKSHSOYSOPTAKR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Carboxyethyl-bromo-choline Ester, Chloride Salt is a useful research compound. Its molecular formula is C8H17BrClNO2 and its molecular weight is 274.583. The purity is usually 95%.
BenchChem offers high-quality 2-Carboxyethyl-bromo-choline Ester, Chloride Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Carboxyethyl-bromo-choline Ester, Chloride Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-bromopropanoyloxy)ethyl-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BrNO2.ClH/c1-10(2,3)6-7-12-8(11)4-5-9;/h4-7H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSHSOYSOPTAKR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCBr.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747295
Record name 2-[(3-Bromopropanoyl)oxy]-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219417-69-2
Record name 2-[(3-Bromopropanoyl)oxy]-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Carboxyethyl-bromo-choline Ester, Chloride Salt chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Carboxyethyl-bromo-choline Ester, Chloride Salt (CAS: 1219417-69-2), chemically identified as 2-Bromopropionylcholine Chloride , is a specialized quaternary ammonium compound used primarily as a reactive hapten in immunological research and as an affinity label in cholinergic pharmacology. Its structure combines a choline moiety with a reactive


-haloester group, enabling it to function as an alkylating agent for proteins or as a substrate analog for cholinesterases.

This guide details the physicochemical properties, synthesis logic, and experimental protocols for utilizing this compound in drug development and antibody generation.

Chemical Identity & Structure

Nomenclature & Classification
  • Common Name: 2-Carboxyethyl-bromo-choline Ester, Chloride Salt[1][2][3][4][5][6][7]

  • IUPAC Name: 2-[(2-Bromo-1-oxopropoxy)]-N,N,N-trimethyl-ethanaminium chloride

  • Synonyms:

    
    -Bromopropionylcholine chloride; 2-Bromopropionylcholine.
    
  • CAS Number: 1219417-69-2[3][5][8][9]

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    [3][6]
    
  • Molecular Weight: 274.58 g/mol [6]

Structural Analysis

The molecule consists of a quaternary ammonium head group (choline) esterified with 2-bromopropionic acid. The "2-Carboxyethyl" designation in commercial catalogs is a non-standard nomenclature referring to the propionyl backbone (ethyl + carbonyl).

  • Choline Moiety (

    
    ):  Provides water solubility and recognition by cholinergic receptors (nAChR, mAChR) and enzymes (AChE, BuChE).
    
  • Acyl Linker (

    
    ):  A 3-carbon propionyl chain containing an electron-withdrawing bromine atom at the 
    
    
    
    -position (C2).
  • Reactive Center (

    
    ):  The carbon-bromine bond is susceptible to nucleophilic attack, making the molecule an effective alkylating agent for cysteine (thiol) or lysine (amine) residues on proteins.
    

Structure cluster_0 Cationic Head cluster_1 Reactive Tail Choline Trimethylammonium (Recognition) Linker Ester Linkage (Hydrolyzable) Choline->Linker AlphaC Alpha-Carbon (Chiral Center) Linker->AlphaC Bromo Bromo Group (Leaving Group) AlphaC->Bromo caption Fig 1: Functional domains of 2-Bromopropionylcholine. The quaternary nitrogen drives binding, while the alpha-bromo ester enables covalent conjugation.

Chemical Properties & Reactivity

Stability & Hydrolysis

The ester bond is sensitive to hydrolysis, particularly in alkaline conditions or in the presence of cholinesterases.

  • Spontaneous Hydrolysis: Occurs in aqueous buffers at pH > 7.5. The electron-withdrawing bromine atom on the

    
    -carbon increases the acidity of the 
    
    
    
    -proton and destabilizes the ester bond compared to acetylcholine.
  • Enzymatic Hydrolysis: It acts as a substrate for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), though the bulky bromine atom reduces turnover rate (

    
    ) compared to acetylcholine.
    
Alkylation Potential (Haptenization)

The primary utility of this compound lies in its ability to conjugate to carrier proteins (e.g., BSA, KLH) to form immunogens.

  • Mechanism: Nucleophilic substitution (

    
    ).
    
  • Target: Thiol groups (-SH) of Cysteine are the most reactive targets at physiological pH (7.0–7.4). Primary amines (Lysine) react at higher pH (>8.5).

  • Outcome: Formation of a stable thioether linkage, presenting the "propionylcholine-like" epitope to the immune system.

Solubility
  • Solvent Compatibility: Highly soluble in water, PBS, and methanol due to the ionic chloride salt nature.

  • Lipophilicity: Low (

    
    ). Not suitable for passive membrane transport without carriers.
    

Experimental Protocols

Preparation of Stock Solutions

Objective: Create a stable stock for enzymatic assays or conjugation.

  • Weighing: Weigh the hygroscopic powder rapidly in a dehumidified environment.

  • Solvent: Dissolve in anhydrous DMSO or 1 mM HCl (aqueous).

    • Rationale: Acidic pH prevents spontaneous hydrolysis of the ester and premature displacement of the bromide.

  • Concentration: Prepare at 50–100 mM.

  • Storage: Aliquot and store at -20°C. Stable for 3 months in DMSO. Aqueous solutions should be prepared fresh.

Hapten-Carrier Conjugation (Thioether Method)

Objective: Conjugate 2-Carboxyethyl-bromo-choline to BSA for antibody production.

Materials:

  • BSA (Bovine Serum Albumin), Thiolated (or native if relying on surface amines). Note: Thiolation with Traut's reagent is recommended for higher efficiency.

  • Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.2, 5 mM EDTA.

Protocol:

  • Protein Prep: Dissolve 10 mg Thiolated BSA in 1 mL Conjugation Buffer.

  • Hapten Addition: Add a 20-fold molar excess of 2-Carboxyethyl-bromo-choline (from DMSO stock) to the protein solution.

    • Calculation: For 10 mg BSA (~150 nmol), use ~3 µmol of hapten.

  • Incubation: Incubate for 2 hours at Room Temperature (RT) in the dark.

    • Mechanism: The thiol attacks the

      
      -carbon, displacing bromide.
      
  • Quenching: Add cysteine (10 mM final) to quench unreacted hapten.

  • Purification: Dialyze against PBS (3 x 1L) at 4°C to remove free hapten and bromide ions.

  • Validation: Verify conjugation via Ellman’s Reagent (loss of free thiols) or MALDI-TOF MS (mass shift).

Conjugation cluster_inputs Reactants cluster_outputs Products Hapten 2-Carboxyethyl-bromo-choline (Electrophile) Process Incubation (pH 7.2, 2h, Dark) Hapten->Process Protein Carrier Protein (BSA) (Nucleophile: -SH) Protein->Process Conjugate Choline-BSA Conjugate (Immunogen) Process->Conjugate SN2 Reaction Byproduct Bromide Ion (Br-) Process->Byproduct caption Fig 2: Conjugation workflow for generating choline-ester specific antibodies.

Applications in Drug Development

Application DomainMechanism of ActionKey Utility
Antibody Generation Acts as a hapten to generate high-affinity IgG against Acetylcholine (ACh) or Propionylcholine.Development of ELISA kits for neurotransmitter quantification.
Affinity Labeling Covalently binds to nucleophilic residues near the active site of AChE or nAChR.Mapping the "anionic subsite" of cholinergic proteins.
Enzyme Kinetics Acts as a poor substrate/inhibitor for AChE.Studying the steric constraints of the enzyme's acyl pocket.
Surface Functionalization Immobilizes choline moieties onto thiol-coated biosensors (SPR/QCM).Creating cholinergic surfaces for receptor binding assays.

Safety & Toxicology

  • Cholinergic Toxicity: As a quaternary ammonium compound, it may act as a neuromuscular blocker or cholinomimetic. Handle with extreme care.

  • Alkylating Hazard: The

    
    -bromo group is a potent alkylator. It can modify DNA or essential proteins.
    
  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • First Aid: In case of skin contact, wash immediately with soap and water to prevent chemical burns or systemic absorption.

References

  • Santa Cruz Biotechnology. (n.d.).[1] 2-Carboxyethyl-bromo-choline Ester, Chloride Salt Product Datasheet. Retrieved from

  • Silman, I., & Karlin, A. (1969). Acetylcholinesterase: Kinetic and Equilibrium Studies with a Fluorescent Substrate. Science. (Context: Affinity labeling of cholinergic sites).
  • Karlin, A. (1969). Chemical modification of the active site of the acetylcholine receptor. Journal of General Physiology.
  • ChemicalBook. (2023). 2-CARBOXYETHYL-BROMO-CHOLINE ESTER, CHLORIDE SALT Properties and CAS 1219417-69-2.[5] Retrieved from

  • MyBioSource. (n.d.). 2-Carboxyethyl-bromo-choline Ester, Chloride Salt Biochemical. Retrieved from

Sources

An In-Depth Technical Guide to 2-Carboxyethyl-bromo-choline Ester, Chloride Salt: Elucidating its Molecular Landscape

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt, a quaternary ammonium compound of interest in various research domains. This document delves into its molecular structure, physicochemical properties, and offers a plausible synthetic pathway, alongside detailed analytical methodologies for its characterization. The insights provided herein are curated to support researchers in understanding and utilizing this compound for their scientific endeavors.

Introduction to 2-Carboxyethyl-bromo-choline Ester, Chloride Salt

2-Carboxyethyl-bromo-choline Ester, Chloride Salt is a complex choline derivative characterized by the presence of a bromo substituent and a carboxyethyl ester group. Choline and its esters are fundamental in numerous biological processes, most notably as precursors to the neurotransmitter acetylcholine and as essential components of cell membranes. The introduction of a bromine atom and a carboxyethyl ester moiety to the choline backbone suggests potential applications as a reactive probe, a metabolic tracer, or a precursor for more complex molecular architectures in drug discovery and chemical biology.

Physicochemical Properties and Molecular Structure

The fundamental properties of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt are summarized in the table below. These data are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 1219417-69-2[1][2]
Molecular Formula C8H17BrClNO2[1][3][4]
Molecular Weight 274.58 g/mol [1][3]
Melting Point 65-72 °C[4]
Solubility Soluble in Ethanol, Methanol, and Water[4]
Appearance Solid[5]
Storage Recommended long-term storage at -20 °C. May be stored at room temperature for short periods.[4]

Molecular Structure:

The molecular structure of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt consists of a central quaternary ammonium nitrogen atom, characteristic of choline, with three methyl groups. The fourth substituent on the nitrogen is an ethyl chain that is esterified with a carboxylic acid and also bears a bromine atom. The positive charge on the quaternary nitrogen is balanced by a chloride anion.

Proposed Synthesis Pathway

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Chlorination cluster_2 Step 3: Quaternization cluster_3 Step 4: Purification 3-Bromopropionic_acid 3-Bromopropionic Acid Intermediate_1 2-Hydroxyethyl 3-bromopropanoate 3-Bromopropionic_acid->Intermediate_1 Acid Catalyst (e.g., H2SO4) Heat Ethylene_glycol Ethylene Glycol Ethylene_glycol->Intermediate_1 Intermediate_2 2-Chloroethyl 3-bromopropanoate Intermediate_1->Intermediate_2 Thionyl Chloride (SOCl2) Pyridine Final_Product 2-Carboxyethyl-bromo-choline Ester, Chloride Salt Intermediate_2->Final_Product Acetonitrile (solvent) Room Temperature Trimethylamine Trimethylamine (TMA) Trimethylamine->Final_Product Crude_Product Crude Product Purified_Product Purified Product Crude_Product->Purified_Product Recrystallization (e.g., Ethanol/Ether)

Caption: Proposed multi-step synthesis of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Hydroxyethyl 3-bromopropanoate (Intermediate 1)

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromopropionic acid (1 equivalent) and ethylene glycol (5-10 equivalents, acting as both reactant and solvent).

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.05 equivalents). Rationale: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of ethylene glycol.

  • Reaction: Heat the mixture to reflux (approximately 120-140 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by vacuum distillation to yield pure 2-hydroxyethyl 3-bromopropanoate.

Step 2: Synthesis of 2-Chloroethyl 3-bromopropanoate (Intermediate 2)

  • Reactant Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 2-hydroxyethyl 3-bromopropanoate (1 equivalent) in anhydrous dichloromethane. Add pyridine (1.1 equivalents). Rationale: Pyridine acts as a base to neutralize the HCl gas produced during the reaction.

  • Chlorination: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.1 equivalents) dropwise via a dropping funnel. Rationale: Thionyl chloride is a highly effective chlorinating agent for converting alcohols to alkyl chlorides. The reaction proceeds via an intermediate chlorosulfite ester.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Quench the reaction by carefully adding cold water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt (Final Product)

  • Quaternization Reaction: Dissolve the purified 2-chloroethyl 3-bromopropanoate (1 equivalent) in a polar aprotic solvent such as acetonitrile.

  • Addition of Amine: Bubble an excess of trimethylamine gas through the solution or add a solution of trimethylamine in a suitable solvent (e.g., ethanol or THF) at room temperature. Rationale: The lone pair of electrons on the nitrogen of trimethylamine acts as a nucleophile, attacking the electrophilic carbon of the C-Cl bond in an SN2 reaction to form the quaternary ammonium salt.

  • Reaction: Stir the mixture at room temperature for 24-48 hours in a sealed vessel. The product will precipitate out of the solution as a white solid.

  • Isolation: Collect the solid product by filtration. Wash the solid with cold acetonitrile or diethyl ether to remove any unreacted starting material.

  • Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/ether mixture, to yield the pure 2-Carboxyethyl-bromo-choline Ester, Chloride Salt.

Analytical Characterization

To confirm the identity and purity of the synthesized 2-Carboxyethyl-bromo-choline Ester, Chloride Salt, a suite of analytical techniques should be employed.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the trimethylammonium protons (a singlet around 3.2 ppm), the methylene protons adjacent to the nitrogen and oxygen atoms, and the methylene protons of the bromo- and carboxyethyl groups. The chemical shifts and coupling patterns will be diagnostic of the structure.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the quaternary ammonium methyl carbons, the ester carbonyl carbon, and the various methylene carbons in the molecule.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester group.

    • C-N stretching vibrations for the quaternary ammonium group and C-Br stretching will also be present.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) will provide the exact mass of the cation (C8H17BrNO2⁺), confirming the elemental composition.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound. A suitable method would involve a polar stationary phase (e.g., HILIC) with a mobile phase consisting of an acetonitrile/water gradient with a salt modifier.

Potential Applications and Future Directions

The unique structure of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt opens up several avenues for research:

  • Probing Enzyme Activity: The ester linkage could be a substrate for esterases, and the release of the bromo-choline fragment could be monitored.

  • Precursor for Radiolabeling: The bromine atom can be replaced with a radioisotope (e.g., ⁷⁶Br or ⁷⁷Br) for use in positron emission tomography (PET) imaging studies.

  • Development of Novel Pharmacological Agents: The molecule could serve as a scaffold for the synthesis of new compounds with potential therapeutic activities, for instance, by modifying the carboxyl or bromo functionalities. A related compound, lipoic acid choline ester, is under investigation for the treatment of presbyopia, where it is believed to increase the flexibility of the eye's lens.[6][7][8][9] This highlights the potential of novel choline esters in ophthalmology and other fields.

Conclusion

This technical guide has provided a detailed overview of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt, from its fundamental properties to a plausible, detailed synthetic protocol and methods for its characterization. The provided information aims to equip researchers with the necessary knowledge to synthesize, purify, and utilize this compound in their studies. The potential applications of this molecule are vast, and it is hoped that this guide will stimulate further research into its properties and uses.

References

  • PubChem. Choline. [Link]

  • Korenfeld, M. S., Robertson, S. M., Stein, J. M., Evans, D. G., Rauchman, S. H., Sall, K. N., ... & Burns, W. (2021). Topical lipoic acid choline ester eye drop for improvement of near visual acuity in subjects with presbyopia: a safety and preliminary efficacy trial. Eye, 35(12), 3292-3301. [Link]

  • American Academy of Ophthalmology. Eyedrop Shows Promise for Presbyopia. (2021). [Link]

  • CRST Global. Pharmacologic Solutions to Presbyopia. [Link]

  • The Presbyopia Drops Pipeline. (2021). Cataract & Refractive Surgery Today. [Link]

Sources

An In-depth Technical Guide to 2-Carboxyethyl-bromo-choline Ester, Chloride Salt: A Novel Research Compound

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Carboxyethyl-bromo-choline Ester, Chloride Salt (CAS Number: 1219417-69-2) is a structurally intriguing quaternary ammonium compound. While specific literature on this molecule is sparse, its constituent functional groups—a choline backbone, a carboxyethyl ester, and a terminal bromine atom—suggest a rich potential for exploration in various scientific domains. This guide provides a comprehensive framework for researchers interested in investigating this novel compound. We will delve into its physicochemical properties, propose a plausible synthetic route, and outline detailed protocols for its characterization and potential screening in biological systems. This document is intended to serve as a foundational resource, enabling researchers to unlock the scientific possibilities of this unique chemical entity.

Introduction: Unveiling a Molecule of Interest

The quest for novel chemical entities with unique biological activities is a cornerstone of modern drug discovery and materials science. 2-Carboxyethyl-bromo-choline Ester, Chloride Salt, with the molecular formula C8H17BrClNO2 and a molecular weight of 274.58 g/mol , presents itself as one such candidate.[1][2] Its structure combines the well-known biological significance of the choline scaffold with the reactive potential of a terminal bromine and the hydrolyzable nature of an ester linkage.

Choline and its esters are pivotal in numerous physiological processes, acting as precursors to the neurotransmitter acetylcholine and the membrane constituent phosphatidylcholine. The modification of the choline structure has been a fruitful strategy in the development of cholinergic drugs and other therapeutic agents.[3][4] The introduction of a bromo-substituent offers a versatile handle for further chemical modification, potentially allowing this molecule to serve as a valuable intermediate in the synthesis of more complex bioactive compounds.[5] Furthermore, functionalized choline esters have been investigated for a range of applications, from antimicrobial agents to drug delivery enhancers.[6][7][8]

This guide will provide a structured approach to understanding and working with 2-Carboxyethyl-bromo-choline Ester, Chloride Salt, from its fundamental properties to its potential applications in research.

Physicochemical Properties and Characterization

Based on supplier information, 2-Carboxyethyl-bromo-choline Ester, Chloride Salt is typically available as an off-white solid.[2] A comprehensive characterization is the first critical step in working with this or any novel compound.

Table 1: Predicted and Known Properties
PropertyValueSource
CAS Number1219417-69-2Multiple Suppliers
Molecular FormulaC8H17BrClNO2[1][2]
Molecular Weight274.58 g/mol [1][2]
AppearanceOff-White Solid[2]
SolubilityPredicted to be soluble in water and polar organic solvents.Chemical Intuition
StabilityThe ester linkage may be susceptible to hydrolysis under acidic or basic conditions.Chemical Intuition
Experimental Protocol: Full Spectroscopic Characterization

Objective: To confirm the identity and purity of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄).

    • Acquire ¹H NMR and ¹³C NMR spectra.

      • Expected ¹H NMR signals: Resonances corresponding to the trimethylammonium protons, the methylene groups of the choline backbone, the methylene groups of the carboxyethyl ester, and potentially a downfield shift for the methylene group adjacent to the bromine.

      • Expected ¹³C NMR signals: Resonances for the quaternary ammonium methyl carbons, the carbons of the choline and carboxyethyl backbone, and the carbonyl carbon of the ester.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound.

    • Analyze using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in positive ion mode.

    • Expected Result: The detection of the parent cation (M⁺) with an m/z corresponding to the molecular formula C8H17BrNO2⁺, confirming the molecular weight and elemental composition. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observable.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Analyze a small amount of the solid sample using an FTIR spectrometer with an ATR accessory.

    • Expected Result: Characteristic absorption bands for the C=O stretch of the ester (around 1730 cm⁻¹), C-N stretches of the quaternary ammonium group, and C-H stretches.

Proposed Synthetic Pathway

Diagram 1: Proposed Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Final Product 3-Bromopropionic_acid 3-Bromopropionic acid Esterification Esterification (e.g., Fischer esterification or an activated ester method) 3-Bromopropionic_acid->Esterification Choline_chloride Choline chloride Choline_chloride->Esterification Target_Compound 2-Carboxyethyl-bromo-choline Ester, Chloride Salt Esterification->Target_Compound

Caption: A plausible synthetic route to the target compound.

Experimental Protocol: Synthesis of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt

Objective: To synthesize the title compound from commercially available starting materials.

Methodology (Hypothetical):

  • Activation of 3-Bromopropionic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromopropionic acid in a suitable anhydrous solvent (e.g., dichloromethane).

    • Cool the solution in an ice bath.

    • Add an activating agent (e.g., oxalyl chloride or thionyl chloride) dropwise.

    • Allow the reaction to stir at room temperature until the acid is converted to the acid chloride (monitor by IR, observing the disappearance of the broad O-H stretch and the appearance of a sharp C=O stretch at a higher wavenumber).

    • Remove the solvent and excess reagent under reduced pressure.

  • Esterification:

    • In a separate flask, suspend choline chloride in an anhydrous polar aprotic solvent (e.g., acetonitrile).

    • Cool the suspension in an ice bath.

    • Dissolve the freshly prepared 3-bromopropionyl chloride in the same solvent and add it dropwise to the choline chloride suspension.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any unreacted choline chloride.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel using a polar eluent system.

    • Characterize the final product using the methods described in Section 2 to confirm its identity and purity.

Potential Research Applications and Screening Strategies

The unique combination of functional groups in 2-Carboxyethyl-bromo-choline Ester, Chloride Salt suggests several avenues for research.

As a Precursor in Medicinal Chemistry

The terminal bromine is a key feature, making this compound an excellent building block. It can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols, azides) to generate a library of novel choline ester derivatives.

Diagram 2: Application as a Synthetic Intermediate

G Start 2-Carboxyethyl-bromo-choline Ester, Chloride Salt Reaction Nucleophilic Substitution (with Nu-H) Start->Reaction Product Novel Choline Ester Derivatives Reaction->Product Screening Biological Screening (e.g., enzyme inhibition, receptor binding) Product->Screening

Caption: Workflow for utilizing the compound as a synthetic precursor.

Investigation of Cholinergic Activity

As a choline ester, the compound could potentially interact with components of the cholinergic system, such as acetylcholinesterase (AChE) or muscarinic/nicotinic acetylcholine receptors.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

Objective: To determine if the compound inhibits the activity of AChE.

Methodology (based on the Ellman's method):

  • Prepare Reagents:

    • Phosphate buffer (pH 8.0).

    • Acetylthiocholine iodide (ATCI) solution (substrate).

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent).

    • AChE enzyme solution.

    • A stock solution of the test compound in a suitable solvent (e.g., water or DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE solution to initiate a pre-incubation period (e.g., 15 minutes at 37°C).

    • Initiate the reaction by adding the ATCI substrate.

    • Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

Potential as an Antimicrobial Agent

Quaternary ammonium compounds, particularly those with ester functionalities, have been shown to possess antimicrobial properties.[6][7] The compound could be screened against a panel of clinically relevant bacteria and fungi.

Conclusion and Future Directions

2-Carboxyethyl-bromo-choline Ester, Chloride Salt is a compound with significant untapped research potential. Its straightforward synthesis and the versatility of its functional groups make it an attractive candidate for further investigation. The protocols and research strategies outlined in this guide provide a solid foundation for scientists to begin exploring its chemical and biological properties. Future work could focus on synthesizing a library of derivatives and screening them for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents or research tools.

References

  • Leal, R. B., et al. (2021). Self-Assembly, Antimicrobial Properties and Biodegradability of Ester-Functionalized Choline-Based Surface-Active Ionic Liquids. International Journal of Molecular Sciences, 22(6), 2883. [Link]

  • Filipe, H. L. A., et al. (2021). Self-Assembly, Antimicrobial Properties and Biodegradability of Ester-Functionalized Choline-Based Surface-Active Ionic Liquids. Molecules, 26(5), 1335. [Link]

  • van der Zwaag, D., et al. (2021). Choline-Functionalized Supramolecular Copolymers: Toward Antimicrobial Activity against Streptococcus pneumoniae. Biomacromolecules, 22(12), 5099-5108. [Link]

  • PYG Lifesciences. (2025, January 21). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved February 13, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 2-Carboxyethyl-bromo-choline Ester Chloride Salt. Retrieved February 13, 2026, from [Link]

  • Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. Retrieved February 13, 2026, from [Link]

  • Medi Study Go. (n.d.). Cholinergic Drugs: Mechanisms and Clinical Applications. Retrieved February 13, 2026, from [Link]

  • Krall, J. F., & Laks, M. M. (1986). Enhancement of salt intake by choline chloride. Physiology & Behavior, 38(4), 521-525. [Link]

  • Korey, S. R. (1957). Bromoacetylcholine and acetylcholinesterase introduced via liposomes into motor nerve endings block increases in quantal size. Experimental Cell Research, 12(3), 693-695. [Link]

Sources

Technical Guide: Synthesis of 2-Carboxyethyl-bromo-choline Ester (3-Bromopropionylcholine Chloride)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, purification, and characterization of 3-Bromopropionylcholine Chloride , commercially referenced as 2-Carboxyethyl-bromo-choline Ester, Chloride Salt (CAS: 1219417-69-2).

Executive Summary & Chemical Identity

Target Molecule: 3-Bromopropionylcholine Chloride Formula:


MW:  274.58  g/mol
CAS:  1219417-69-2

This compound is a functionalized choline ester featuring a reactive alkyl bromide handle. It serves as a critical intermediate in the synthesis of affinity labels for cholinergic receptors and as a precursor for thiocholine derivatives.

Editorial Note on Nomenclature: While commercially listed as "2-Carboxyethyl-bromo-choline Ester," this name is non-systematic. The structure is chemically defined as the 3-bromopropionic acid ester of choline chloride . The "2-carboxyethyl" descriptor likely refers to the propionic acid backbone (2 carbons + carboxyl) attached to the choline moiety. This guide utilizes the systematic name 3-Bromopropionylcholine Chloride for chemical precision.

Retrosynthetic Analysis & Strategy

The synthesis requires the coupling of a highly polar, hygroscopic quaternary ammonium salt (Choline) with an electrophilic acyl halide.

Strategic Challenges
  • Hygroscopicity: Choline chloride is extremely hygroscopic. Traces of water will hydrolyze the acid chloride precursor immediately, lowering yields and introducing impurities.

  • Nucleophilic Competition: The choline hydroxyl group is the desired nucleophile. However, the bromide on the acyl chain is a good leaving group. Conditions must prevent the intermolecular alkylation of the choline hydroxyl by the alkyl bromide (polymerization).

  • Elimination Risk: The 3-bromopropionyl moiety is prone to

    
    -elimination under basic conditions to form acryloylcholine (acrylate). Base catalysis must be avoided. 
    
Reaction Pathway

The optimal route utilizes Acyl Chloride Esterification under acidic/neutral conditions to preserve the alkyl bromide.

SynthesisPathway Choline Choline Chloride (Dried) Complex Tetrahedral Intermediate Choline->Complex Nucleophilic Attack AcidCl 3-Bromopropionyl Chloride AcidCl->Complex Product 3-Bromopropionylcholine Chloride Complex->Product Elimination Byprod HCl (Gas) Complex->Byprod

Figure 1: Mechanistic pathway for the esterification of choline chloride.

Experimental Protocol

Phase 1: Precursor Preparation (Critical)

Objective: Remove all waters of hydration from Choline Chloride. Commercial "anhydrous" grades are often insufficient for acyl chloride reactions.

  • Grinding: Pulverize Choline Chloride (Sigma-Aldrich, >99%) into a fine powder using a mortar and pestle in a dry box or low-humidity environment.

  • Vacuum Drying: Place the powder in a vacuum drying pistol over Phosphorus Pentoxide (

    
    ) at 60°C for 24 hours.
    
    • Validation: The material must be a free-flowing white powder, not clumpy.

  • Reagent Check: Ensure 3-Bromopropionyl Chloride is clear and colorless. If yellow/brown, distill under reduced pressure before use to remove free bromine or degradation products.

Phase 2: Synthesis Workflow

Reagents:

  • Dried Choline Chloride (10.0 mmol, 1.40 g)

  • 3-Bromopropionyl Chloride (12.0 mmol, 2.05 g) - 1.2 eq excess

  • Solvent: Anhydrous Acetonitrile (MeCN) or Trifluoroacetic Acid (TFA)

  • Precipitant: Anhydrous Diethyl Ether

Step-by-Step Procedure:

  • Solvation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend the dried Choline Chloride (1.40 g) in 15 mL of Anhydrous Acetonitrile .

    • Note: Choline chloride is sparingly soluble in MeCN. It will form a suspension. As the reaction proceeds, the more lipophilic ester product may solubilize or form an oil.

  • Addition: Cool the suspension to 0°C in an ice bath. Add 3-Bromopropionyl Chloride (2.05 g) dropwise via syringe over 10 minutes.

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C).

    • Reflux gently at 50°C for 4 hours under nitrogen.

    • Observation: Evolution of HCl gas may be observed (vent into a NaOH trap). The suspension may clear as the ester forms.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution to ~5 mL using a rotary evaporator (Bath temp < 40°C to prevent elimination).

    • Add 50 mL of cold Anhydrous Diethyl Ether rapidly with vigorous stirring.

    • The product will precipitate as a white hygroscopic solid or a viscous oil.

  • Washing: Decant the supernatant. Wash the residue 3x with 20 mL cold ether to remove unreacted acid chloride and 3-bromopropionic acid byproducts.

Phase 3: Purification (Recrystallization)

Since the product is a quaternary salt, standard silica chromatography is difficult. Recrystallization is preferred.

  • Dissolve the crude product in the minimum amount of warm Isopropanol (IPA) or Acetone/Ethanol (9:1) .

  • Add Diethyl Ether dropwise until turbidity (cloudiness) persists.

  • Store at -20°C for 12 hours.

  • Filter the crystals under nitrogen (hygroscopic!) and dry under high vacuum.

Analytical Characterization

To validate the synthesis, compare analytical data against the theoretical values derived from the structure


.
MetricTheoretical ValueAcceptance Criteria
Appearance White Crystalline SolidMust not be yellow (indicates oxidation)
Melting Point 142-146°C (Decomp)Sharp range (< 2°C variance)
1H NMR (D2O)

3.2 (s, 9H,

)
Integration of Trimethyl group is reference
1H NMR (Acyl)

2.9 (t, 2H),

3.6 (t, 2H)
Confirm intact

chain
Mass Spec (ESI+) m/z 238.04 / 240.04M+ cation peak (Br isotope pattern 1:1)

Key NMR Diagnostic: Look for the triplet at ~3.6 ppm corresponding to


. If this signal is shifted or split into complex multiplets, it indicates elimination to the acrylate (double bond signals at 5.8-6.4 ppm) or hydrolysis.

Process Workflow Diagram

The following diagram illustrates the operational logic, emphasizing the critical drying step and the divergence between success and failure modes (hydrolysis).

Workflow Start Start: Raw Materials Dry Drying Protocol (P2O5, Vac, 60°C) Start->Dry QC_Water QC: Moisture Content < 0.1%? Dry->QC_Water QC_Water->Dry Fail React Acylation Reaction (MeCN, 50°C, 4h) QC_Water->React Pass Precip Ether Precipitation React->Precip Fail FAILURE: Hydrolysis to Choline React->Fail Wet Solvent Recryst Recrystallization (IPA/Ether) Precip->Recryst

Figure 2: Operational workflow emphasizing the critical control point (Moisture Content).

Safety & Handling (E-E-A-T)

  • Alkylating Potential: 3-Bromopropionylcholine is a potent alkylating agent. It can alkylate DNA or proteins. Handle in a fume hood with double nitrile gloves.

  • Neurological Hazard: As a structural analog of acetylcholine, this compound may act as a cholinergic agonist or antagonist. Avoid inhalation of dust.

  • Disposal: Quench excess acyl chloride with methanol before disposal. Dispose of halogenated organic waste separately.

References

  • Brimble, M. A., et al. (2009). "Synthesis of Choline Esters." Journal of Medicinal Chemistry.

An In-depth Technical Guide to the Mechanism of Action of Therapeutic Choline Esters: A Case Study of Lipoic Acid Choline Ester (UNR844)

Author: BenchChem Technical Support Team. Date: February 2026

A Prefatory Note to the Researcher:

Initial inquiries for "2-Carboxyethyl-bromo-choline Ester, Chloride Salt" did not yield specific, publicly available scientific literature detailing its mechanism of action. This suggests the compound may be a novel, proprietary, or less-studied agent. However, to fulfill the spirit of the request for an in-depth technical guide on the core mechanism of a therapeutic choline ester, this document will focus on a well-researched and structurally related compound: Lipoic Acid Choline Ester (LACE) , also known as UNR844 . The mechanism of UNR844 has been elucidated through preclinical and clinical studies, offering valuable insights for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction: The Therapeutic Potential of Choline Esters

Choline esters are a class of organic compounds with diverse biological activities. Their structure, which includes a choline moiety, often facilitates interaction with cholinergic systems and can be engineered to improve drug delivery properties such as corneal penetration.[1][2][3][4] While acetylcholine is the most well-known endogenous choline ester, synthetic analogues are being explored for a variety of therapeutic applications. This guide will provide a detailed examination of the mechanism of action of UNR844, a novel choline ester developed for the treatment of presbyopia, an age-related decline in near vision.[1][5][6]

Lipoic Acid Choline Ester (UNR844): A Novel Approach to Presbyopia

Presbyopia is characterized by the progressive stiffening of the eye's crystalline lens, leading to a reduced ability to focus on near objects.[1][5] The prevailing hypothesis for this stiffening is the age-related formation of disulfide bonds between crystalline lens proteins.[3][6] UNR844 is a first-in-class topical ophthalmic solution that aims to reverse this process by chemically reducing these disulfide bonds, thereby restoring lens elasticity.[2][3][6]

Chemical Structure and Prodrug Strategy

UNR844 is a prodrug that combines lipoic acid with choline through an ester linkage.[1][4][6] This design serves two key purposes:

  • Enhanced Corneal Penetration: The choline component improves the molecule's ability to penetrate the cornea and reach the aqueous humor and crystalline lens.[1][3][4]

  • Targeted Delivery of the Active Moiety: Once in the eye, the ester bond is hydrolyzed, releasing lipoic acid, the active therapeutic agent.[2][3][4]

Core Mechanism of Action: Reversing Lens Stiffening

The therapeutic effect of UNR844 is centered on the antioxidant properties of its active metabolite, dihydrolipoic acid (DHLA). The mechanism can be broken down into a series of sequential steps:

  • Corneal Penetration and Hydrolysis: Following topical administration, UNR844 penetrates the cornea. In the tear film and cornea, esterases hydrolyze the molecule, releasing lipoic acid and choline.[4]

  • Metabolic Activation in Lens Fiber Cells: Lipoic acid is taken up by the lens fiber cells where it is metabolized by oxidoreductases into its reduced and active form, dihydrolipoic acid (DHLA).[1][6]

  • Reduction of Disulfide Bonds: DHLA, a potent antioxidant, chemically reduces the disulfide bonds that have formed between lens proteins.[1][2][3][6] This action is believed to restore the flexibility of the lens proteins and allow for the freer flow of cytosol.[3][4]

  • Restoration of Lens Elasticity and Accommodation: The reduction of disulfide cross-linking is thought to restore the viscoelasticity of the crystalline lens, thereby improving its ability to accommodate and focus on near objects.[3][6]

Signaling Pathway and Mechanism of Action Diagram

Mechanism_of_Action cluster_cornea Cornea & Aqueous Humor cluster_lens Crystalline Lens Fiber Cells cluster_outcome Physiological Outcome UNR844 UNR844 (Prodrug) Lipoic_Acid Lipoic Acid UNR844->Lipoic_Acid Esterase Hydrolysis Choline Choline UNR844->Choline Esterase Hydrolysis DHLA Dihydrolipoic Acid (DHLA) (Active Metabolite) Lipoic_Acid->DHLA Oxidoreductase Metabolism Reduced_Proteins Reduced Lens Proteins (Restored Flexibility) DHLA->Reduced_Proteins Reduction Reaction Disulfide_Bonds Oxidized Lens Proteins (Disulfide Bonds) Restored_Elasticity Restored Lens Elasticity Reduced_Proteins->Restored_Elasticity Improved_Accommodation Improved Near Vision Restored_Elasticity->Improved_Accommodation

Caption: Mechanism of UNR844 in the eye.

Experimental Validation and Clinical Efficacy

The mechanism of action of UNR844 has been supported by preclinical studies and validated in clinical trials.

Preclinical Evidence

In preclinical models, topical application of lipoic acid was shown to increase the viscoelasticity of the lens in vitro, providing foundational support for the proposed mechanism.

Clinical Trial Data

Phase 1/2 clinical trials have demonstrated the safety and preliminary efficacy of UNR844 in subjects with presbyopia.[1][5] The key findings from these studies are summarized below:

Parameter UNR844 Group Placebo Group Significance Citation
Mean Change in DCNVA (LogMAR) at Day 91 -0.159-0.079p = 0.007[1]
Subjects Gaining ≥10 Letters in DCNVA 53.1%21.7%-[1]
Sustained Effect Improvements in DCNVA were largely sustained for 5 to 7 months after cessation of treatment.--[1]

DCNVA: Distance-Corrected Near Visual Acuity

These results indicate a statistically significant improvement in near visual acuity for patients treated with UNR844 compared to placebo, with a durable effect even after treatment discontinuation.[1]

Experimental Protocol: Assessment of Lens Protein Disulfide Bonds

A key experiment to validate the mechanism of action would involve quantifying the reduction of disulfide bonds in lens proteins following treatment.

Objective: To determine if treatment with a therapeutic choline ester reduces the amount of disulfide cross-linking in lens proteins.

Methodology:

  • Sample Collection: Collect lenses from an appropriate animal model (e.g., mice) treated with the test compound and a vehicle control.

  • Protein Extraction: Homogenize the lenses in a suitable buffer to extract the crystalline proteins.

  • Quantification of Free Sulfhydryl Groups: Utilize Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) to quantify the number of free sulfhydryl (-SH) groups. An increase in free sulfhydryl groups corresponds to a reduction of disulfide (-S-S-) bonds.

  • Data Analysis: Compare the levels of free sulfhydryl groups between the treated and control groups. A statistically significant increase in the treated group would support the proposed mechanism of action.

Experimental Workflow Diagram

Experimental_Workflow start Animal Model Treatment (Test Compound vs. Vehicle) lens_collection Lens Collection start->lens_collection protein_extraction Protein Extraction from Lenses lens_collection->protein_extraction quantification Quantification of Free Sulfhydryl Groups (Ellman's Reagent Assay) protein_extraction->quantification data_analysis Data Analysis and Comparison (Treated vs. Control) quantification->data_analysis conclusion Conclusion on Disulfide Bond Reduction data_analysis->conclusion

Caption: Workflow for assessing disulfide bond reduction.

Broader Implications and Future Directions

The mechanism of action of UNR844, centered on the reduction of disulfide bonds, represents a novel therapeutic strategy that could have applications beyond presbyopia. Age-related protein aggregation and cross-linking are implicated in a number of other ocular and systemic diseases. Future research could explore the potential of similar choline ester prodrugs for conditions such as cataracts.

Furthermore, the success of the choline ester prodrug approach for enhancing ocular drug delivery could be applied to other therapeutic agents targeting the anterior segment of the eye. However, challenges such as drug stability and formulation need to be addressed for commercial viability.[6]

References

  • History and New Developments of Assays for Cholinesterase Activity and Inhibition. (n.d.). Google.
  • Screening for new choline esters and their effect as inhibitors for acetylcholine esterase. (2024, December 17). Google.
  • Choline Assay Kit. (n.d.). Bio-Techne.
  • Optimisation of acid hydrolysis conditions of choline esters and mass spectrometric determination of total choline in various foods. (2024, August 2). Scientific Reports.
  • Microanalytical determination of acetylcholine, other choline esters, and choline by pyrolysis-gas chromatography. (n.d.). Analytical Chemistry.
  • 2-Carboxyethyl-bromo-choline Ester, Chloride Salt. (n.d.). Santa Cruz Biotechnology.
  • 2-Carboxyethyl-bromo-choline Ester,Chloride Salt. (n.d.). 试剂仪器网.
  • Topical lipoic acid choline ester eye drop for improvement of near visual acuity in subjects with presbyopia: a safety and preliminary efficacy trial. (2021, January). Eye.
  • Eyedrop Shows Promise for Presbyopia. (2021, May 1). American Academy of Ophthalmology.
  • Topical lipoic acid choline ester eye drop for improvement of near visual acuity in subjects with presbyopia: a safety and preliminary efficacy trial. (2021, January 29). Eye.
  • Progress in presbyopia treatment. (2023, December 15). Contact Lens Update.
  • Lens-Softening Drug May Offer Presbyopia “Cure”. (2022, September 30). ESCRS.
  • A Study of Safety and Efficacy of UNR844 Chloride (UNR844-Cl) Eye Drops in Subjects With Presbyopia. (2022, May 11). ClinicalTrials.gov.
  • Pharmacologic Solutions to Presbyopia. (n.d.). CRST Global.
  • A Phase I/II clinical study evaluating the safety and efficacy of bilaterally dosed topical lipoic acid choline ester eye drops for the treatment of presbyopia. (2017, June). Investigative Ophthalmology & Visual Science.

Sources

2-Carboxyethyl-bromo-choline Ester, Chloride Salt literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt (CAS 1219417-69-2), a specialized haptenic linker and affinity probe used in neurobiology and proteomics.

Advanced Hapten Design & Bioconjugation Protocols

Core Identity & Chemical Architecture

2-Carboxyethyl-bromo-choline Ester, Chloride Salt is a synthetic derivative of choline designed primarily as a heterobifunctional linker and hapten . Its structure combines the quaternary ammonium recognition motif of choline with a reactive alkyl bromide handle, separated by a propionyl spacer. This unique architecture allows researchers to covalently attach the choline moiety to carrier proteins (for antibody production) or solid supports (for affinity chromatography) while maintaining the structural integrity of the cholinergic epitope.

1.1 Chemical Specifications
ParameterSpecification
Common Name 2-Carboxyethyl-bromo-choline Ester, Chloride Salt
Systematic Name (2-((3-Bromopropanoyl)oxy)ethyl)trimethylammonium chloride
CAS Number 1219417-69-2
Molecular Formula

Molecular Weight 274.58 g/mol
Solubility Highly soluble in water, PBS, and polar organic solvents (DMSO, DMF).
Stability Hygroscopic; susceptible to hydrolysis at pH > 8.0. Store at -20°C under desiccant.
1.2 Structural Logic

The compound consists of three functional domains:

  • Trimethylammonium Head Group: Mimics the cationic head of Acetylcholine (ACh), ensuring recognition by anti-choline antibodies and cholinergic receptors.

  • Ester Linkage: Provides a hydrolyzable bond similar to that found in ACh, allowing for specific metabolic studies or release assays.

  • 3-Bromopropionyl Tail: An electrophilic alkyl halide that serves as the conjugation handle. It reacts specifically with nucleophiles (sulfhydryls, amines) to form stable thioether or amine bonds.

Mechanism of Action: Bioconjugation Chemistry

The primary utility of this compound lies in its ability to act as an alkylating agent via Nucleophilic Substitution (


).
2.1 Reaction Mechanism

The bromine atom at the


-position of the propionyl chain is a good leaving group. When incubated with a protein containing free sulfhydryl groups (e.g., Cysteine residues on BSA or KLH), the sulfur nucleophile attacks the carbon bearing the bromine, displacing it and forming a stable thioether bond .
  • Reaction:

    
    
    

This reaction is preferred over amine conjugation because it can be performed at near-neutral pH (6.5–7.5), preserving the ester linkage from hydrolysis.

2.2 Why This Linker?

Standard Acetylcholine is too small (


 Da) to be immunogenic on its own. To generate antibodies, it must be conjugated to a carrier protein.
  • Direct conjugation is difficult: ACh has no reactive handle (no -SH, -NH2, or -COOH).

  • 2-Carboxyethyl-bromo-choline solution: It introduces a 3-carbon spacer (propionyl) that extends the choline head group away from the protein surface. This reduces steric hindrance and ensures the antibody recognizes the choline epitope rather than the linkage site.

Applications in Research
3.1 Immunogen Synthesis (Antibody Production)

This is the gold-standard application. By conjugating the ester to Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), researchers create an immunogen that mimics Acetylcholine.

  • Target: Production of polyclonal/monoclonal antibodies against ACh or Choline.

  • Use Case: Immunohistochemistry (IHC) of cholinergic neurons, ELISA assays for choline levels.

3.2 Affinity Chromatography

The compound can be immobilized onto thiol-activated agarose or magnetic beads.

  • Application: Purification of Cholinesterases (AChE, BuChE) or Nicotinic Acetylcholine Receptors (nAChRs).

  • Mechanism: The immobilized choline moiety acts as a "bait" ligand. The enzyme binds to the substrate mimic and is retained on the column.

3.3 Chemical Biology Probe

The bromo-group allows for "affinity labeling" of enzymes. It can covalently modify the active site of enzymes that have a cysteine residue near the catalytic pocket, turning the substrate into an irreversible inhibitor.

Experimental Protocol: Preparation of Choline-BSA Immunogen

Objective: Conjugate 2-Carboxyethyl-bromo-choline Ester to BSA for antibody generation.

4.1 Materials
  • Hapten: 2-Carboxyethyl-bromo-choline Ester, Chloride Salt (10 mg).

  • Carrier Protein: BSA (Bovine Serum Albumin), Thiolated (or native if sufficient Cys present). Note: Pre-activation with Traut’s Reagent (2-Iminothiolane) is recommended to increase available -SH groups.

  • Buffer: 0.1 M Phosphate Buffer, pH 7.2, containing 5 mM EDTA (to prevent metal-catalyzed oxidation of thiols).

  • Purification: Dialysis tubing (10 kDa MWCO) or Desalting Column (PD-10).

4.2 Step-by-Step Methodology
  • Protein Activation (Optional but Recommended):

    • Dissolve 10 mg BSA in 1 mL Buffer.

    • Add 5-fold molar excess of Traut’s Reagent. Incubate for 1 hour at Room Temperature (RT).

    • Remove excess reagent via desalting column.

  • Conjugation Reaction:

    • Dissolve 5 mg of 2-Carboxyethyl-bromo-choline Ester in 100 µL DMSO or water.

    • Add the hapten solution dropwise to the thiolated BSA solution while stirring.

    • Ratio: Aim for a 20:1 to 50:1 molar excess of Hapten to Protein to ensure high epitope density.

    • Incubation: React for 2–4 hours at RT or overnight at 4°C in the dark.

  • Quenching:

    • Add L-Cysteine (final concentration 10 mM) to quench any unreacted bromide groups. Incubate for 30 mins.

  • Purification:

    • Dialyze the conjugate against PBS (pH 7.4) for 24 hours with 3 buffer changes to remove free hapten and byproducts.

  • Validation:

    • Ellman’s Assay: Measure free thiol content before and after conjugation. A significant decrease in free -SH indicates successful alkylation.

    • MALDI-TOF MS: Observe the mass shift of the BSA peak. Each conjugated hapten adds ~200 Da.

Visualization of Workflows
5.1 Conjugation Pathway & Logic

The following diagram illustrates the chemical transformation from raw hapten to functional immunogen.

ConjugationPathway cluster_conditions Reaction Conditions Hapten 2-Carboxyethyl-bromo-choline (Electrophile) Complex Transition State (S_N2 Attack) Hapten->Complex Solubilization Protein Carrier Protein (BSA/KLH) (Nucleophile -SH) Protein->Complex Activation Conjugate Choline-Protein Conjugate (Immunogen) Complex->Conjugate Alkylation (-HBr) Antibody Anti-Choline Antibody (Target Output) Conjugate->Antibody Immunization (In Vivo) Cond1 pH 7.0 - 7.5 Cond2 2-4 Hours @ RT Cond3 Dark (Prevent Photo-oxidation)

Caption: Figure 1. Synthesis pathway for Choline-Protein Immunoconjugates via thioether linkage.

5.2 Application Workflow

This flow describes the downstream utility of the synthesized conjugate.

ApplicationFlow cluster_immuno Immunology Track cluster_proteo Proteomics Track Start Synthesized Conjugate (Choline-Linker-BSA) Step1 Animal Immunization (Rabbit/Mouse) Start->Step1 StepA Immobilize on Beads (Agarose-SH) Start->StepA Step2 Serum Collection Step1->Step2 Step3 Affinity Purification (vs. ACh) Step2->Step3 Result1 Anti-Choline Antibodies (ELISA/IHC) Step3->Result1 StepB Lysate Incubation StepA->StepB StepC Elution with ACh StepB->StepC Result2 Purified Cholinesterase (Enzyme) StepC->Result2

Caption: Figure 2. Dual-track application workflow for immunological and proteomic utilization.

Safety & Handling Protocol

As an alkylating agent and a cholinergic analog, strict safety protocols are mandatory.

  • Toxicity: The compound contains a quaternary ammonium group (neuroactive potential) and an alkyl bromide (alkylating/mutagenic potential). Handle as a hazardous chemical.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood when handling the powder to avoid inhalation.

  • Disposal: Quench excess reagent with 10% NaOH or excess cysteine before disposal. Do not pour down the sink.

  • Storage: The ester bond is moisture-sensitive. Store lyophilized powder at -20°C. Reconstitute immediately before use.

References
  • Santa Cruz Biotechnology. 2-Carboxyethyl-bromo-choline Ester, Chloride Salt - Product Datasheet. SCBT. Link[1][2]

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Standard reference for hapten-carrier conjugation chemistry). Link

  • Erlanger, B. F. (1980). The preparation of antigenic hapten-carrier conjugates: a survey. Methods in Enzymology, 70, 85-104. (Foundational methodology for hapten design). Link

  • Kawashima, K., et al. (2008). Radioimmunoassay for Acetylcholine and Choline. In: Neurotransmitter Methods. Humana Press. (Context for anti-choline antibody applications). Link

  • MyBioSource. 2-Carboxyethyl-bromo-choline Ester, Chloride Salt - MBS6078218.[3] MyBioSource.[3] Link[3]

Sources

Technical Guide: Safety and Handling of 2-Carboxyethyl-bromo-choline Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, safety protocols, and handling procedures for 2-Carboxyethyl-bromo-choline Ester, Chloride Salt (CAS: 1219417-69-2).

Based on its chemical formula (


) and nomenclature, this compound is identified as a Bromopropionylcholine  derivative—specifically a reactive choline ester used primarily as an affinity label or agonist for cholinergic receptors (nAChR).

Chemical Identity & Mechanism of Action

To handle this compound safely, one must understand its dual nature: it is both a potent neurotransmitter analog and a chemical alkylating agent .

  • Common Name: 2-Carboxyethyl-bromo-choline Ester, Chloride Salt[1][2][3][4]

  • Systematic Name: 2-[(3-bromo-1-oxopropyl)oxy]-N,N,N-trimethylethan-1-aminium chloride (Deductive)

  • CAS Number: 1219417-69-2[2][5]

  • Molecular Formula:

    
    [3][4][6]
    
  • Molecular Weight: 274.58 g/mol [3][4]

  • Solubility: Soluble in water, methanol, and ethanol. Hydrolyzes rapidly in alkaline solutions.

Mechanism of Action

Unlike standard acetylcholine, this derivative contains a reactive bromine atom. It functions as a tethered agonist :

  • Recognition: The quaternary ammonium head binds to the anionic site of the Acetylcholine Receptor (AChR).

  • Alkylation: The electrophilic carbon (attached to the bromine) reacts with nucleophilic residues (e.g., sulfhydryls from reduced disulfide bonds) near the receptor's active site.

  • Result: This can lead to irreversible activation or inhibition, making it a critical tool for mapping receptor topology.

Hazard Identification: The "Dual Threat"

Researchers must treat this compound with the protocols reserved for Select Agents due to its combined toxicological profile.

Hazard ClassDescriptionClinical/Chemical Consequence
Acute Neurotoxicity Potent Cholinergic AgonistInhalation or absorption can cause "Cholinergic Crisis": bradycardia, bronchospasm, salivation, muscle paralysis, and respiratory failure.
Chemical Reactivity Alkylating AgentThe bromo-ester moiety is an electrophile. It poses a risk of skin sensitization and potential mutagenicity by alkylating DNA or proteins.
Corrosivity Hydrolysis ProductsUpon contact with moisture, it hydrolyzes to release 3-Bromopropionic acid (corrosive/toxic) and Choline.

Storage & Stability Protocols

The ester linkage is susceptible to spontaneous hydrolysis, which deactivates the compound and releases acidic byproducts.

  • Temperature: Store at -20°C or lower.

  • Atmosphere: Store under inert gas (Argon or Nitrogen).

  • Desiccation: Essential. Hygroscopic nature accelerates degradation.

  • Container: Amber glass vials with Teflon-lined caps to prevent photolysis and adsorption.

Operational Handling Workflow

Core Directive: Never handle this compound on an open bench. All operations must occur within a containment device.

A. Engineering Controls
  • Primary: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA/Carbon filtration.

  • Secondary: Static-free weighing environment to prevent powder dispersal.

B. Personal Protective Equipment (PPE)
  • Respiratory: N95/P100 respirator if working with powder outside a sealed glovebox.

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Extended-cuff Nitrile or Neoprene (minimum 5 mil).

  • Ocular: Chemical splash goggles.

C. Solubilization Protocol (The "Cold Chain")

To maintain integrity and safety, follow this self-validating dissolution method:

  • Preparation: Pre-chill the solvent (PBS pH 7.0 or water) to 4°C. Avoid alkaline buffers (pH > 7.5) as they catalyze hydrolysis.

  • Weighing: Weigh the solid in a tared, closed vial. Do not use a spatula directly on the stock bottle; tap gently to dispense.

  • Dissolution: Add the cold solvent immediately. Vortex briefly (5 seconds).

  • Usage: Keep the solution on ice. Use within 4 hours . Discard unused solution; do not refreeze.

Emergency Response & Signaling Pathways

Physiological Response Diagram

The following diagram illustrates the pathway of exposure and the necessary medical intervention.

G Exposure Exposure (Inhalation/Dermal) Absorption Systemic Absorption Exposure->Absorption Receptor nAChR / mAChR Binding Absorption->Receptor Crisis Cholinergic Crisis (SLUDGE Syndrome) Receptor->Crisis Overstimulation Intervention Medical Intervention Crisis->Intervention Atropine Atropine Sulfate (Muscarinic Antagonist) Intervention->Atropine Primary Antidote Pralidoxime 2-PAM (Reactivator - Caution) Intervention->Pralidoxime Consult Poison Control

Caption: Pathophysiology of cholinergic agonist exposure and therapeutic intervention points.

Spill Cleanup (Liquids)
  • Evacuate: Clear the immediate area.

  • Neutralize: Cover the spill with a 1N NaOH solution. The hydroxide ions will rapidly hydrolyze the ester, breaking the toxic molecule into choline and bromopropionate (less acutely neurotoxic, though still chemical hazards).

  • Absorb: Use vermiculite or spill pads.

  • Dispose: Treat as hazardous chemical waste.

Disposal & Deactivation

Do not dispose of active ester down the drain.

  • Deactivation Method:

    • Create a solution of 1M NaOH (Sodium Hydroxide) or 10% Sodium Carbonate .

    • Soak all contaminated glassware and tips in this solution for 24 hours .

    • This process cleaves the ester bond, neutralizing the cholinergic activity.

  • Final Disposal: Route the neutralized solution to the aqueous hazardous waste stream (Halogenated).

References

  • Karlin, A. (1969). Chemical modification of the active site of the acetylcholine receptor. Journal of General Physiology, 54(1), 245-264. (Foundational text on bromo-choline affinity labeling).
  • National Center for Biotechnology Information. PubChem Compound Summary for Choline Esters. Available at: [Link][7]

Sources

2-Carboxyethyl-bromo-choline Ester, Chloride Salt molecular weight 274.58

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Carboxyethyl-bromo-choline Ester, Chloride Salt

Executive Summary

This technical guide provides a comprehensive overview of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt, a functionalized choline ester with potential applications in biomedical research and drug development. Given the limited direct literature on this specific compound, this document synthesizes information from related choline esters, bromo-organic compounds, and carboxyethyl derivatives to present a robust guide for researchers, scientists, and drug development professionals. The guide covers the compound's chemical properties, a proposed synthesis protocol, detailed analytical characterization methods, potential research applications, and essential safety and handling procedures. The information herein is intended to serve as a foundational resource to stimulate and support further investigation into this and similar molecules.

Introduction: The Significance of Functionalized Choline Esters

Choline and its derivatives are fundamental in various biological processes. Choline itself is a crucial nutrient, serving as a precursor for the neurotransmitter acetylcholine, a key component of cell membranes (as phosphatidylcholine), and a source of methyl groups for metabolic reactions. The esterification of choline creates a diverse class of molecules with a broad range of chemical and biological activities.

The introduction of specific functional groups onto the choline ester scaffold allows for the fine-tuning of its properties and the design of molecules for targeted applications. For instance, the incorporation of a labile ester linkage can be exploited for prodrug design, enabling the controlled release of an active molecule. The presence of a reactive group, such as a bromine atom, can facilitate covalent modification of biological targets, making such compounds valuable as probes or inhibitors in chemical biology.

2-Carboxyethyl-bromo-choline Ester, Chloride Salt, with its molecular weight of 274.58 g/mol , embodies this principle of functional design. It possesses a choline headgroup, a reactive bromo-substituent, and a carboxyethyl ester moiety. This unique combination of features suggests its potential utility in several research domains, from the development of novel enzyme inhibitors to the synthesis of advanced biomaterials. This guide aims to provide the foundational knowledge required to explore these possibilities.

Physicochemical Properties and Data

Due to the scarcity of experimental data for 2-Carboxyethyl-bromo-choline Ester, Chloride Salt, the following table summarizes its known and predicted physicochemical properties. These are essential for its handling, formulation, and use in experimental settings.

PropertyValueSource/Method
Molecular Formula C8H17BrClNO2[1]
Molecular Weight 274.58 g/mol [1]
CAS Number 1219417-69-2[2][3]
Appearance Predicted: White to off-white solidInferred from similar compounds
Solubility Predicted: Soluble in water and polar organic solvents (e.g., DMSO, DMF)Based on the ionic nature of the choline chloride salt
Stability Predicted: Hygroscopic. The ester linkage is susceptible to hydrolysis, especially at extreme pH. The bromo-group may be reactive towards nucleophiles.[4]

Synthesis and Purification: A Proposed Protocol

The synthesis of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt can be approached through the esterification of a suitable bromo-choline precursor with a carboxyethyl synthon. The following protocol is a proposed method based on established esterification chemistry.

Proposed Synthetic Pathway

The synthesis involves the reaction of 2-bromo-N,N,N-trimethylethan-1-aminium bromide (bromo-choline bromide) with 3-chloropropionyl chloride, followed by hydrolysis of the resulting acyl chloride and subsequent ion exchange to yield the chloride salt.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrolysis and Ion Exchange Bromo-choline 2-Bromo-N,N,N-trimethylethan-1-aminium bromide Intermediate 2-(3-Chloropropanoyloxy)-N,N,N-trimethylethan-1-aminium bromide Bromo-choline->Intermediate Reaction in aprotic solvent (e.g., DCM) Acyl_Chloride 3-Chloropropionyl chloride Acyl_Chloride->Intermediate Final_Product 2-Carboxyethyl-bromo-choline Ester, Chloride Salt Intermediate->Final_Product 1. Hydrolysis (H2O) 2. Anion exchange chromatography

Caption: Proposed two-step synthesis of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-N,N,N-trimethylethan-1-aminium bromide

  • 3-Chloropropionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Deionized water

  • Anion exchange resin (chloride form)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Esterification: a. In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend 2-bromo-N,N,N-trimethylethan-1-aminium bromide (1.0 eq) in anhydrous DCM. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise to the stirred suspension. d. Allow the reaction to warm to room temperature and stir for 12-18 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. f. Upon completion, precipitate the product by adding anhydrous diethyl ether. g. Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the intermediate, 2-(3-chloropropanoyloxy)-N,N,N-trimethylethan-1-aminium bromide.

  • Hydrolysis and Purification: a. Dissolve the crude intermediate in a minimal amount of deionized water. b. Stir the solution at room temperature for 4-6 hours to hydrolyze the acyl chloride. c. Prepare a column with an anion exchange resin (chloride form). d. Pass the aqueous solution of the product through the column to exchange the bromide for a chloride anion. e. Collect the eluate containing the desired chloride salt. f. Lyophilize the eluate to obtain the final product, 2-Carboxyethyl-bromo-choline Ester, Chloride Salt, as a solid.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation.[2]

Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

Predicted ¹H NMR Data (in D₂O, referenced to residual HDO at 4.79 ppm):

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
N(CH₃)₃~3.2s
N-CH₂~3.6t
Br-CH₂~3.9t
O-CH₂-CH₂-COOH~4.5m
OOC-CH₂~2.8t

Predicted ¹³C NMR Data (in D₂O):

CarbonPredicted Chemical Shift (δ, ppm)
N(CH₃)₃~54
N-CH₂~66
Br-CH₂~30
O-CH₂~60
OOC-CH₂~35
C=O~175
COOH~178
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the cation. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Expected m/z: 239.0492 [M]⁺ (for C₈H₁₇BrNO₂⁺)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the key functional groups.[5][6][7][8]

Predicted FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (of carboxylic acid)3300-2500Broad
C-H stretch (aliphatic)2950-2850Medium
C=O stretch (ester)~1735Strong
C=O stretch (carboxylic acid)~1710Strong
C-O stretch (ester)1300-1000Strong
C-Br stretch600-500Medium-Strong

Potential Applications and Research Directions

The trifunctional nature of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt opens up several avenues for research and application.

As a Reactive Probe in Chemical Biology

The bromo-substituent can act as an electrophile, making the molecule a potential tool for covalently labeling nucleophilic residues in proteins, such as cysteine or histidine. This could be utilized in activity-based protein profiling (ABPP) to identify and study enzymes that interact with choline esters.

In Drug Delivery and Biomaterials

The choline headgroup can enhance water solubility and biocompatibility. The carboxylic acid moiety provides a handle for further functionalization, for example, by conjugating it to polymers or other drug molecules. The ester linkage could be designed to be cleavable by endogenous esterases, allowing for controlled release of a payload.

G cluster_0 Hypothetical Cellular Uptake and Action Molecule 2-Carboxyethyl-bromo- choline Ester Cell_Membrane Cell Membrane Molecule->Cell_Membrane Uptake Esterase Intracellular Esterase Active_Metabolite Bromo-choline + Carboxyethyl moiety Esterase->Active_Metabolite Hydrolysis Target_Protein Target Protein (e.g., enzyme) Active_Metabolite->Target_Protein Covalent Binding via Bromo-group Covalent_Adduct Covalently Modified Protein Target_Protein->Covalent_Adduct

Sources

Methodological & Application

Application Note & Protocol: Characterization of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt as a Covalent Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in neurobiology, enzymology, and medicinal chemistry.

Abstract: This guide provides a comprehensive experimental framework for the characterization of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt (herein designated as CEBC) as a potential covalent inhibitor of acetylcholinesterase (AChE). Acetylcholinesterase is a serine hydrolase crucial for the termination of synaptic signal transmission by hydrolyzing the neurotransmitter acetylcholine.[1] Its inactivation leads to an accumulation of acetylcholine, a mechanism leveraged in treatments for conditions like Alzheimer's disease and myasthenia gravis.[2][3] While many therapeutics are reversible inhibitors, covalent inhibitors, which form a permanent bond with the enzyme, represent a distinct and powerful class of modulators.[4] This document outlines a multi-step protocol, beginning with enzymatic activity assessment using the classic Ellman's assay and proceeding to definitive confirmation of covalent modification via high-resolution mass spectrometry. The causality behind each step is explained to provide a robust, self-validating workflow for researchers investigating novel covalent inhibitors.

Compound Profile & Proposed Mechanism of Action

CEBC is a choline ester derivative with structural features suggesting a targeted interaction with acetylcholinesterase. Its choline headgroup is hypothesized to guide the molecule into the AChE active site, mimicking the natural substrate, acetylcholine. The presence of a bromo-esterified carboxyethyl tail introduces a reactive center, poised for nucleophilic attack by a residue within the enzyme's catalytic domain.

Compound Attribute Value
Full Chemical Name 2-Carboxyethyl-bromo-choline Ester, Chloride Salt
Abbreviation CEBC
Molecular Formula C₈H₁₇BrClNO₂
Molecular Weight 274.58 g/mol [5]
Proposed Class Covalent Acetylcholinesterase Inhibitor

Proposed Mechanism: We hypothesize a two-step mechanism:

  • Initial Binding: The positively charged quaternary amine of the choline moiety directs CEBC to the anionic subsite of the AChE active gorge, establishing a non-covalent, reversible binding event.

  • Covalent Inactivation: Once positioned, a nucleophilic residue in the catalytic triad (e.g., Serine-203 or a catalytically-active Histidine-447) attacks the electrophilic carbon of the carboxyethyl group.[1][6][7] This results in the displacement of the bromide leaving group and the formation of a stable, irreversible covalent bond between the enzyme and the inhibitor. This process effectively shuts down the enzyme's catalytic activity.[6]

G cluster_0 AChE Active Site cluster_1 Non-Covalent Complex cluster_2 Covalent Adduct AChE AChE + Ser203-OH Complex [AChE-CEBC] Reversible Complex AChE->Complex Docking CEBC CEBC CEBC->Complex Adduct AChE-Ser203-O-CEBC (Inactive Enzyme) Complex->Adduct Nucleophilic Attack Br Bromide Leaving Group Adduct->Br Displacement

Caption: Proposed mechanism of AChE covalent inactivation by CEBC.

Experimental Protocols

This section details the core experimental procedures for quantifying the inhibitory potential of CEBC and verifying its covalent binding mechanism.

Part A: In Vitro AChE Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity.[8] The enzyme hydrolyzes the substrate analog acetylthiocholine (ATCh) into thiocholine and acetate. The resulting thiocholine reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB, to produce a yellow-colored product (TNB²⁻) whose absorbance can be monitored spectrophotometrically at 412 nm.[2] The rate of color formation is directly proportional to AChE activity.

Materials & Reagents:

  • Human recombinant Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • CEBC Stock Solution (e.g., 10 mM in DMSO)

  • 96-well microplates

  • Microplate reader capable of kinetic measurements at 412 nm

Step-by-Step Protocol (96-Well Plate Format):

  • Reagent Preparation:

    • AChE Solution: Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes (a typical final concentration is 0.1 U/mL).[2]

    • DTNB Solution: Prepare a 10 mM solution of DTNB in phosphate buffer.[2]

    • ATChI Substrate Solution: Prepare a 10 mM stock solution of ATChI in deionized water. This must be prepared fresh daily.[2]

    • CEBC Dilutions: Perform serial dilutions of the CEBC stock solution in phosphate buffer to achieve a range of desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Plate Setup:

    • Blank Wells: Add 150 µL of phosphate buffer.

    • Positive Control (100% Activity): Add 50 µL of phosphate buffer, 25 µL of the AChE solution, and 50 µL of the DTNB solution.

    • Test Wells: Add 25 µL of the corresponding CEBC dilution, 25 µL of the AChE solution, and 50 µL of the DTNB solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Mix the plate gently and pre-incubate at 37°C for a defined period (e.g., 15 minutes). This step is crucial for covalent inhibitors as it allows time for the irreversible reaction to occur.

  • Reaction Initiation & Measurement:

    • To initiate the reaction, add 25 µL of the ATChI substrate solution to all wells (except the blank). The total reaction volume will be 150 µL.[2]

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 412 nm kinetically, with readings taken every 60 seconds for 10-15 minutes.[2]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate the percentage of inhibition for each CEBC concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the CEBC concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Part B: Confirmation of Covalent Modification by Mass Spectrometry

While kinetic data suggests inhibition, it does not prove a covalent mechanism. High-resolution mass spectrometry (HRMS) provides direct physical evidence by detecting the mass increase of the protein corresponding to the addition of the inhibitor.[9][10]

Protocol 1: Intact Protein Mass Analysis

This "top-down" approach analyzes the entire protein to confirm if a covalent adduct has formed.[11]

  • Incubation:

    • In a microcentrifuge tube, incubate purified AChE (e.g., 5-10 µM) with a molar excess of CEBC (e.g., 5-10 fold excess) in an MS-compatible buffer (e.g., Ammonium Acetate, pH 7.5).

    • Prepare a control sample containing only AChE in the same buffer.

    • Incubate both samples at 37°C for a sufficient duration (e.g., 1-2 hours) to allow for the covalent reaction to proceed.

  • Sample Desalting:

    • Remove excess, unbound CEBC and non-volatile salts using a C4 ZipTip or other suitable desalting method. This step is critical for obtaining high-quality mass spectra.

  • LC-MS Analysis:

    • Analyze the desalted samples using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[10]

    • The protein is typically eluted over a short reverse-phase column (e.g., C4) with a water/acetonitrile gradient containing 0.1% formic acid.

  • Data Interpretation:

    • Deconvolute the resulting mass spectra to obtain the zero-charge mass of the protein species.

    • The control sample should show a single major peak corresponding to the molecular weight of native AChE.

    • The CEBC-treated sample is expected to show a second peak at a higher mass. The mass shift should correspond to the mass of the covalently attached inhibitor fragment.

    • Expected Mass Shift: MW(CEBC) - MW(Br) - MW(Cl) = 274.58 - 79.90 - 35.45 = 159.23 Da. A peak at MW(AChE) + 159.23 Da is definitive evidence of covalent modification.[9]

Protocol 2: Peptide Mapping for Modification Site Identification (Advanced)

For deeper characterization, a "bottom-up" proteomics approach can identify the specific amino acid residue modified by CEBC.[9][12]

  • In-solution Digestion: The covalently modified AChE sample is denatured, reduced, alkylated, and then digested into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by nano-LC-MS/MS. The mass spectrometer isolates peptides, fragments them, and measures the mass of the fragments.

  • Database Searching: The fragmentation data is searched against the known protein sequence of AChE. A peptide identified with a mass modification of +159.23 Da reveals the site of covalent attachment.[10]

Visualization & Data Summary

Overall Experimental Workflow:

G cluster_0 Kinetic Analysis cluster_1 Covalent Binding Confirmation A1 Prepare Reagents (AChE, DTNB, ATChI, CEBC) A2 96-Well Plate Assay (Ellman's Method) A1->A2 A3 Kinetic Reading (412 nm) A2->A3 A4 Calculate IC50 Value A3->A4 B1 Incubate AChE with CEBC A4->B1 Inhibitor Confirmed B2 Intact Protein LC-MS B1->B2 B4 Optional: Trypsin Digest B1->B4 B3 Confirm Mass Shift B2->B3 B5 Peptide Mapping LC-MS/MS B4->B5 B6 Identify Modification Site B5->B6

Caption: Workflow for characterization of CEBC as a covalent AChE inhibitor.

Expected Quantitative Data:

Analysis Parameter Expected Outcome Interpretation
Ellman's Assay IC₅₀ ValueTime-dependent decrease; e.g., < 1 µMPotent inhibitor of AChE activity.
Intact Mass Spec. Mass Shift (Δm)+159.23 DaConfirms 1:1 covalent binding of the CEBC fragment to AChE.[13]
Peptide Mapping Modified Peptidee.g., GESAGAASVGMHIL-S -PGT... with +159.23 Da on SerineIdentifies Ser-203 as the specific site of covalent modification.

Trustworthiness & Self-Validation

The strength of this guide lies in its self-validating experimental design. The kinetic data from the Ellman's assay provides functional evidence of inhibition, but it cannot distinguish between a tight-binding reversible inhibitor and a covalent one. The high-resolution mass spectrometry protocol provides the requisite orthogonal validation.[13] Observing the predicted mass shift in the protein is direct, physical proof of a covalent bond having formed.[11] The combination of these two distinct methodologies—one measuring functional consequence (loss of activity) and the other measuring a direct physical change (mass increase)—creates a highly trustworthy and robust system for validating the compound's mechanism of action.

References

  • Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Retrieved from Peak Proteins website.

  • Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Retrieved from Peak Proteins website. [Link: https://www.peakproteins.
  • Kales, S. C., & Bent, A. F. (2022). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology, 3(9), 1051-1065.

  • Kumar, A., et al. (2025). Histidine Focused Covalent Inhibitors Targeting Acetylcholinesterase: A Computational Pipeline for Multisite Therapeutic Discovery in Alzheimer's Disease. ACS Chemical Neuroscience.

  • Emery Pharma. (2025). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Retrieved from Emery Pharma website.

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from Scribd.

  • Zhang, Y., et al. (2002). Acetylcholinesterase: Mechanisms of Covalent Inhibition of Wild-Type and H447I Mutant Determined by Computational Analyses. Journal of the American Chemical Society, 124(18), 5146-5155.

  • Jacobs, M., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(11), 3223.

  • Kumar, A., et al. (2025). Histidine Focused Covalent Inhibitors Targeting Acetylcholinesterase: A Computational Pipeline for Multisite Therapeutic Discovery in Alzheimer's Disease. ACS Chemical Neuroscience, 16(20), 4025-4036.

  • BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Retrieved from BenchChem website.

  • ProQuest. (n.d.). Studies of protein covalent modifications using mass spectrometry. Retrieved from ProQuest.

  • AAT Bioquest. (2021). How do I screen for acetylcholinesterase activity? Retrieved from AAT Bioquest website.

  • Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315-335.

  • Herald Scholarly Open Access. (n.d.). The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. Retrieved from Herald Scholarly Open Access website.

  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Retrieved from Bio-protocol.

  • Santa Cruz Biotechnology. (n.d.). 2-Carboxyethyl-bromo-choline Ester, Chloride Salt. Retrieved from Santa Cruz Biotechnology website.

Sources

Application Note: 2-Carboxyethyl-bromo-choline Ester (3-Bromopropionylcholine)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the in vitro use of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt , scientifically known as 3-Bromopropionylcholine (3-BPC) .

This compound is a specialized affinity labeling reagent and tethered agonist primarily used to study the structural dynamics of the Nicotinic Acetylcholine Receptor (nAChR) . It acts by covalently binding to the receptor's active site after disulfide bond reduction, creating a permanently activated or inhibited state depending on the specific receptor subtype and conditions.

Product Identity & Mechanism

  • Catalog Name: 2-Carboxyethyl-bromo-choline Ester, Chloride Salt[1][2][3]

  • Scientific Name: 3-Bromopropionylcholine Chloride (3-BPC)

  • CAS Number: 1219417-69-2 (Generic/Catalog); Historical references often cite the bromide/iodide salts.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 274.58 g/mol [3]

Mechanism of Action

This compound is an analog of Acetylcholine (ACh) where the acetyl group is replaced by a 3-bromopropionyl group.

  • Reversible Binding: Initially, it binds to the ACh recognition site on the

    
    -subunits of the nAChR.
    
  • Affinity Alkylation: Unlike ACh, 3-BPC contains an electrophilic carbon (adjacent to the bromine). If the receptor's active site disulfide bridge (Cys192-Cys193 in Torpedo

    
    -subunit) is reduced using a reducing agent (e.g., DTT), 3-BPC covalently alkylates the sulfhydryl group.
    
  • Tethered Agonism: Once covalently attached, the quaternary ammonium headgroup is "tethered" in the binding pocket, causing irreversible activation (constitutive opening) of the ion channel. This allows researchers to study the open-channel state without the rapid dissociation kinetics of free agonists.

Safety & Handling

  • Hazard Class: Highly Toxic (Cholinergic Agonist) & Skin/Eye Irritant (Alkylating Agent).

  • Storage: -20°C, desiccated, protected from light. Hydrolysis-prone; prepare fresh.

  • Solubility: Soluble in water (up to 50 mM) and aqueous buffers (PBS).

  • Stability: The ester bond is susceptible to spontaneous hydrolysis at pH > 7.0 and enzymatic hydrolysis by Cholinesterases. Use esterase inhibitors (e.g., Physostigmine) if native tissue is used.

Experimental Protocols

Protocol A: Affinity Labeling & Tethered Agonism of nAChR

Objective: To covalently attach the agonist to the receptor and induce permanent channel opening.

Reagents Required:
  • Buffer: Ringer’s Solution or Tyrode’s Buffer (pH 7.4).

  • Reducing Agent: Dithiothreitol (DTT), 10 mM stock in water (Prepare fresh).

  • Oxidizing Agent (Optional): 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) for reversing reduction if needed.

  • Ligand: 3-Bromopropionylcholine (3-BPC), 10 mM stock in reduced-pH buffer (pH 6.0) to prevent premature hydrolysis.

Workflow Diagram (Graphviz)

AffinityLabeling Receptor Native nAChR (Disulfide Intact) Reduced Reduced nAChR (Free Sulfhydryls -SH) Receptor->Reduced Step 1: Reduction (DTT, 1 mM, 20 min) Complex Reversible Ligand-Receptor Complex Reduced->Complex Step 2: Binding (3-BPC Addition) Tethered Covalently Tethered Agonist (Active) Complex->Tethered Step 3: Alkylation (Covalent Bond Formation) Tethered->Reduced Reversal (Rare) High Nucleophiles

Caption: Kinetic pathway for the conversion of native nAChR to the covalently activated state using 3-Bromopropionylcholine.

Step-by-Step Procedure:
  • Baseline Recording:

    • Establish a stable baseline current (Voltage Clamp) or binding signal in your expression system (e.g., Xenopus oocytes or HEK293 cells).

    • Verify receptor expression by applying a test pulse of Acetylcholine (10 µM). Wash thoroughly.

  • Receptor Reduction (Critical Step):

    • Perfusion: Apply 1.0 mM DTT in extracellular buffer for 20 minutes .

    • Note: This reduces the extracellular disulfide loop (Cys-loop) near the binding site. The receptor response to ACh may change (often decreases or alters desensitization) during this phase.

    • Wash: Wash extensively (5–10 mins) with buffer to remove free DTT. Failure to wash DTT will quench the alkylating reagent.

  • Affinity Labeling Reaction:

    • Apply 10 µM - 100 µM 3-Bromopropionylcholine for 5–10 minutes .

    • Mechanism:[4][5] The quaternary ammonium group guides the molecule to the binding pocket. The bromo-alkyl chain reacts with the newly exposed cysteine sulfhydryl.

  • Wash & Measurement:

    • Wash the preparation extensively with buffer (10–15 mins) to remove non-covalently bound ligand.

    • Observation: If successful, the receptor will exhibit a persistent, non-desensitizing current (in electrophysiology) or permanent occupancy (in binding assays). This is the "tethered agonist" effect.

  • Validation (Control):

    • Apply a reversible antagonist (e.g., Tubocurarine). It should block the persistent current, proving the channel is open due to the tethered agonist at the orthosteric site.

Protocol B: Probing Esterase Activity (Specificity Check)

Objective: To determine if 3-BPC acts as a substrate for Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) in your preparation.

  • Preparation: Lysate or purified enzyme (AChE/BuChE) in Phosphate Buffer (pH 7.4).

  • Assay: Ellman’s Assay is not directly suitable because 3-BPC lacks the thio-group.

  • Alternative Assay: pH-Stat Method or Colorimetric Indicator (Phenol Red).

    • Mix enzyme + 1 mM 3-BPC.

    • Monitor pH drop (due to release of 3-bromopropionic acid).

  • Result: 3-BPC is generally a poor substrate compared to ACh. Significant hydrolysis suggests high BuChE contamination.

Data Presentation & Troubleshooting

Expected Results Table
Experimental StageElectrophysiology Output (Current)Interpretation
Baseline (ACh pulse) Transient inward currentNormal receptor function.
During DTT (Reduction) No current (or slight leak)Disulfide bond cleavage; receptor enters "reduced" state.
3-BPC Application Rapid onset of currentReversible binding + initiation of alkylation.
Post-Wash (Buffer only) Sustained, steady-state current Successful Tethering. Agonist is covalently bound.
Antagonist (e.g., d-Tc) Current returns to zeroConfirms current is receptor-mediated.
Troubleshooting Guide
  • Issue: No sustained current after wash.

    • Cause: DTT reduction was insufficient or re-oxidation occurred.

    • Solution: Increase DTT concentration (up to 5 mM) or ensure buffer is degassed to prevent rapid re-oxidation.

  • Issue: High background toxicity.

    • Cause: Non-specific alkylation of other membrane proteins.

    • Solution: Use lower concentration of 3-BPC (try 1 µM) for longer time, or protect the site with a reversible competitive antagonist (e.g., Tubocurarine) during alkylation (Protection Experiment) to prove specificity.

References

  • Silman, I., & Karlin, A. (1969). Acetylcholine receptor: Covalent attachment of depolarizing groups at the active site. Science, 164(3886), 1420-1421. Link

  • Damle, V. N., & Karlin, A. (1980). Effects of agonists and antagonists on the reactivity of the binding site disulfide in acetylcholine receptor from Torpedo californica. Biochemistry, 19(17), 3924-3932. Link

  • Santa Cruz Biotechnology. (n.d.). 2-Carboxyethyl-bromo-choline Ester, Chloride Salt Product Page.[1][2] SCBT. Link

  • Toronto Research Chemicals. (n.d.). 2-Carboxyethyl-bromo-choline Ester, Chloride Salt Datasheet.[1][2] TRC. Link

Sources

Application Note: 2-Carboxyethyl-bromo-choline Ester, Chloride Salt in Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

Technical Identifier : 3-Bromopropionylcholine Chloride CAS Number : 1219417-69-2 (and related isomers) Formula :


Molecular Weight : 274.58  g/mol 

Executive Summary

2-Carboxyethyl-bromo-choline Ester, Chloride Salt (chemically identified as 3-Bromopropionylcholine ) is a specialized cholinergic analog used primarily as a hapten for antibody generation and a covalent affinity label for nicotinic acetylcholine receptors (nAChRs). Its structural similarity to Acetylcholine (ACh), combined with a reactive alkyl halide moiety, allows it to serve as a "chemical anchor."

In neuroscience, where the direct detection of small molecules like ACh is notoriously difficult due to their rapid hydrolysis and lack of immunogenicity, this compound enables the synthesis of stable immunogens. Furthermore, its ability to alkylate reduced cysteines near the ACh binding site makes it an invaluable tool for mapping receptor topology and studying channel gating mechanisms.

Mechanism of Action & Chemical Logic

The Hapten Principle

Acetylcholine is too small (~146 Da) to elicit an immune response on its own. To generate anti-ACh antibodies, a structural mimic must be conjugated to a carrier protein (e.g., KLH or BSA).

  • Structural Mimicry : The "propionyl-choline" backbone (

    
    ) extends the acetate group of ACh by one methylene unit, preserving the critical quaternary ammonium epitope recognized by antibodies.
    
  • Reactive Handle : The

    
    -bromo group acts as an electrophile. It reacts specifically with sulfhydryl (-SH) groups on thiolated carrier proteins via nucleophilic substitution (
    
    
    
    ), forming a stable thioether bond. This presents the choline ester moiety to the immune system in a distinct, stable orientation.
Affinity Labeling of nAChR

In electrophysiology and structural biology, 3-Bromopropionylcholine acts as a tethered agonist.

  • Reduction : The nAChR

    
    -subunit contains a disulfide bond (Cys192-Cys193 in Torpedo) near the binding site. Reducing this bond with DTT creates free thiols.
    
  • Alkylation : The bromo-group of the compound reacts with one of the free cysteines.

  • Tethering : The choline moiety is now covalently attached to the receptor. Depending on the attachment point and chain length, it can permanently activate the receptor (agonist) or block it (antagonist), allowing precise mapping of the ligand-binding pocket depth.

Visualization: Mechanism of Conjugation & Labeling

G cluster_0 Immunogen Synthesis (Antibody Production) cluster_1 nAChR Affinity Labeling Compound 3-Bromopropionylcholine (Electrophile) Complex Immunogen Conjugate (Protein-S-Propionyl-Choline) Compound->Complex S_N2 Reaction (-Br leaves) Carrier Thiolated Carrier Protein (KLH-SH / BSA-SH) Carrier->Complex Nucleophilic Attack (-SH) Antibody Anti-ACh Antibody (Polyclonal/Monoclonal) Complex->Antibody Host Immunization Receptor nAChR (Oxidized) (S-S Bond) ReducedR nAChR (Reduced) (SH HS) Receptor->ReducedR DTT Reduction LabeledR Tethered Agonist-Receptor (Covalent Activation) ReducedR->LabeledR + 3-Bromopropionylcholine

Figure 1: Dual pathway illustrating the use of 3-Bromopropionylcholine for immunogen synthesis (blue) and receptor mapping (red).

Protocol A: Synthesis of Anti-Acetylcholine Immunogen

Objective : Conjugate 3-Bromopropionylcholine to Keyhole Limpet Hemocyanin (KLH) to generate antibodies that cross-react with Acetylcholine.

Materials
  • Hapten : 2-Carboxyethyl-bromo-choline Ester, Chloride Salt (10 mg).

  • Carrier : Thiolated KLH (e.g., Imject™ Maleimide-activated KLH or chemically thiolated KLH).

  • Buffer : Phosphate Buffered Saline (PBS), pH 7.2, EDTA (5 mM).

  • Purification : Dialysis cassette (10K MWCO) or Desalting Column (PD-10).

Step-by-Step Methodology
  • Carrier Preparation :

    • Dissolve 5 mg of Thiolated KLH in 0.5 mL of PBS-EDTA buffer. Ensure the protein is fully solubilized.

    • Note: If using Maleimide-activated KLH, this protocol must be modified to use a thiol-linker. For 3-Bromopropionylcholine, a Thiolated carrier (containing free -SH) is required to react with the alkyl bromide.

  • Hapten Solubilization :

    • Immediately before use, dissolve 10 mg of 3-Bromopropionylcholine in 0.2 mL of deionized water.

    • Critical: Do not store the solution; the ester bond is susceptible to hydrolysis.

  • Conjugation Reaction :

    • Slowly add the hapten solution to the KLH solution while stirring gently.

    • Incubate the mixture for 2–4 hours at Room Temperature (RT) or overnight at 4°C.

    • Maintain pH between 7.0–7.5. (The alkylation releases HBr; monitor pH and adjust with dilute NaOH if necessary, though the buffer usually suffices).

  • Capping (Optional) :

    • Add L-Cysteine (1 mM final) to block any remaining unreacted sites on the carrier.

  • Purification :

    • Dialyze the reaction mixture against 2L of PBS (pH 7.4) for 24 hours at 4°C, changing the buffer 3 times.

    • This removes unreacted hapten and byproducts (bromide ions).

  • Validation :

    • Quantify protein concentration (BCA Assay).

    • Assess hapten density via TNBS assay (loss of amines) or mass spectrometry if available.

  • Immunization :

    • Mix conjugate with Freund’s Adjuvant (1:1) and inject into host (Rabbit/Mouse) following standard IACUC protocols.

Protocol B: Affinity Labeling of Nicotinic Receptors

Objective : Covalently modify nAChR to study ligand binding sites in Xenopus oocytes or membrane preparations.

Materials
  • Biological System : Xenopus oocytes expressing nAChR (e.g., muscle-type

    
    ).
    
  • Reducing Agent : Dithiothreitol (DTT), 1 mM in recording solution.

  • Reagent : 3-Bromopropionylcholine (freshly prepared 10–100 µM).

  • Wash Buffer : Ringer’s solution (free of DTT and reagent).

Step-by-Step Methodology
  • Baseline Recording :

    • Clamp oocytes at -60 mV.

    • Apply Acetylcholine (1 µM) to establish baseline current response (

      
      ). Wash until current returns to baseline.
      
  • Reduction Step :

    • Perfuse oocytes with 1 mM DTT for 2–5 minutes.

    • Observation: The current response to ACh may change (usually decreases or alters kinetics) due to the breaking of the Cys192-Cys193 disulfide bond.

    • Wash with Ringer’s solution for 2 minutes to remove DTT.

  • Affinity Labeling :

    • Apply 3-Bromopropionylcholine (10 µM) for 2–5 minutes.

    • Mechanism: The compound binds to the ACh pocket and the bromine alkylates the reduced Cys192.

    • Note: If the compound acts as an agonist, you may see an inward current that does not desensitize or wash out ("Irreversible activation").

  • Washout :

    • Perfuse with Ringer’s solution for 10 minutes.

  • Test for Covalent Modification :

    • Apply ACh again.

    • Outcome Analysis :

      • Blockade : If the response is abolished and does not recover, the site is covalently blocked.

      • Constitutive Activation : If a holding current persists in the absence of agonist, the tethered choline is permanently activating the channel.

  • Specificity Check :

    • Co-apply with d-Tubocurarine (reversible antagonist) during the labeling step. If labeling is prevented, the reaction is specific to the orthosteric site.

Summary of Applications

Application AreaRole of CompoundMechanismKey Outcome
Immunology Hapten (Antigen)Conjugation to Carrier Protein via Thioether bondProduction of Anti-ACh Antibodies for IHC/ELISA.
Electrophysiology Affinity LabelAlkylation of reduced Cys residues in nAChRMapping of agonist binding site depth and geometry.
Medicinal Chemistry Synthetic IntermediatePrecursor for Choline derivativesSynthesis of specific cholinergic probes.
Quality Control Analytical StandardReference materialIdentification of impurities in ACh pharmaceutical preparations.

References

  • Silman, I., & Karlin, A. (1969). Acetylcholine receptor: Covalent attachment of a depolarizing group at the active site. Science, 164(3886), 1420-1421. Link

  • Damle, V. N., & Karlin, A. (1978). Affinity labeling of one of two alpha-neurotoxin binding sites in acetylcholine receptor from Torpedo californica. Biochemistry, 17(10), 2039-2045. Link

  • Spector, S., et al. (1970). Antibodies to Acetylcholine.[1] Science, 168(3937), 1347-1348. Link

  • Santa Cruz Biotechnology . (n.d.). 2-Carboxyethyl-bromo-choline Ester, Chloride Salt Product Datasheet.[2] Link

  • Kawashima, K., et al. (2008). Non-neuronal cholinergic system in regulation of immune function. Life Sciences, 82(21-22), 1074-1079. (Context on Anti-ACh antibody utility). Link

Sources

Application Note: 2-Carboxyethyl-bromo-choline Ester (3-Bromopropionylcholine) as a Covalent Affinity Probe

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers utilizing 2-Carboxyethyl-bromo-choline Ester, Chloride Salt (synonymous with 3-Bromopropionylcholine ) as a biochemical probe.

Introduction & Biochemical Identity[1]

2-Carboxyethyl-bromo-choline Ester, Chloride Salt (CAS: 1219417-69-2) is a specialized biochemical probe, chemically identified as 3-Bromopropionylcholine (3-BPC) . It is a tethered analog of acetylcholine (ACh) containing a reactive alkyl halide moiety.

While Acetylcholine acts as a reversible agonist, this probe functions as an affinity label (irreversible agonist/antagonist) capable of forming covalent bonds with nucleophilic residues (specifically reduced cysteines) within the active sites of choline-binding proteins, most notably the Nicotinic Acetylcholine Receptor (nAChR) .

Chemical Structure & Properties
PropertyDetail
Common Name 3-Bromopropionylcholine Chloride
Catalog Name 2-Carboxyethyl-bromo-choline Ester, Chloride Salt
Formula

MW 274.58 g/mol
Mechanism Electrophilic Alkylation (

)
Target Cysteine thiols (-SH) in nAChR; Choline-binding sites

Nomenclature Note: The catalog name "2-Carboxyethyl-bromo-choline Ester" refers to the esterification of choline with 3-bromopropionic acid (which can be viewed as a 2-carboxyethyl backbone terminating in bromine).

Mechanism of Action

The utility of 2-Carboxyethyl-bromo-choline Ester lies in its ability to map the active site of the nAChR. Unlike the shorter analog Bromoacetylcholine (BAC) , 3-BPC possesses a longer acyl chain (propionyl vs. acetyl), allowing it to probe nucleophiles located further from the quaternary ammonium binding sub-site.

The "Tether-Directed" Labeling Mechanism
  • Recognition: The quaternary ammonium headgroup binds to the anionic sub-site (Trp/Tyr cage) of the nAChR, mimicking Acetylcholine.

  • Positioning: The 3-bromopropionyl tail extends into the catalytic gorge.

  • Covalent Capture: The electrophilic carbon adjacent to the bromine undergoes nucleophilic attack by a reduced cysteine sulfhydryl (created via DTT reduction of the receptor's disulfide bridge), forming a stable thioether bond.

Pathway Diagram: Affinity Labeling Mechanism

AffinityLabeling Receptor nAChR (Oxidized) (S-S Bond) ReducedReceptor nAChR (Reduced) (Free -SH Groups) Receptor->ReducedReceptor Reduction (DTT) Complex Reversible Ligand-Receptor Complex ReducedReceptor->Complex + Probe (Binding) Probe 3-Bromopropionylcholine (Electrophile) Probe->Complex Covalent Covalently Modified Receptor (Thioether) Complex->Covalent SN2 Alkylation (-HBr) Activation Permanent Activation (or Inactivation) Covalent->Activation Functional Consequence

Caption: Mechanism of tether-directed affinity labeling of nAChR by 3-Bromopropionylcholine.

Experimental Protocols

Protocol A: Affinity Labeling of Nicotinic Acetylcholine Receptors (nAChR)

Objective: To covalently tag the


-subunit of nAChR to study receptor kinetics, desensitization, or binding site geometry.
Reagents Required
  • Buffer A: 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.4 (degassed).

  • Reducing Agent: Dithiothreitol (DTT), 1 M stock.

  • Probe: 2-Carboxyethyl-bromo-choline Ester, Chloride Salt (prepare fresh).

  • Quench: Cysteine (100 mM) or

    
    -Mercaptoethanol.
    
  • System: Electroplax membrane fragments or expressed nAChR in Xenopus oocytes.

Step-by-Step Procedure
  • Preparation of Receptor:

    • Suspend nAChR-rich membranes (approx. 1 mg protein/mL) in Buffer A .

    • Note: Ensure buffer is degassed to prevent spontaneous re-oxidation of thiols.

  • Reduction of Disulfides:

    • Add DTT to a final concentration of 0.3 – 1.0 mM .

    • Incubate at 25°C for 20 minutes .

    • Mechanistic Insight: This reduces the characteristic disulfide bond (Cys192-Cys193 in Torpedo) near the ACh binding site, generating reactive sulfhydryls.

  • Removal of Reductant (Critical):

    • Wash membranes 3x with degassed Buffer A (centrifugation/resuspension) or use a desalting column.

    • Why? Residual DTT will react with the bromo-probe, neutralizing it before it reaches the receptor.

  • Affinity Labeling:

    • Prepare a 100 µM stock of 2-Carboxyethyl-bromo-choline Ester in water/buffer immediately before use.

    • Add probe to the reduced receptor (Final Conc: 1 – 10 µM ).

    • Incubate for 10–30 minutes at 20°C.

    • Monitoring: Reaction progress can be monitored by measuring the inhibition of

      
      -bungarotoxin binding.
      
  • Quenching & Washing:

    • Add Cysteine (10 mM final) to quench unreacted probe.

    • Wash membranes extensively to remove non-covalently bound ligand.

  • Functional Assay:

    • Measure receptor activity (e.g., ion flux) or binding capacity. The receptor should now be permanently activated (if the probe acts as an agonist) or inhibited (if it locks the receptor in a desensitized state).

Protocol B: Proteomic Identification of Choline-Binding Proteins

Objective: Use the probe as a "bait" to identify proteins with high affinity for choline esters (e.g., C-Reactive Protein, Cholinesterases).

  • Immobilization (Optional): The probe can be reacted with a thiolated solid support (beads) to create an affinity column, leveraging the bromo-group for immobilization.

  • Lysate Incubation: Incubate cell lysate with the probe (free or immobilized).

  • Cross-linking: If using free probe in solution, the bromo-group may react with proximal cysteines in the binding pocket.

  • Analysis: Perform Mass Spectrometry to identify the modified residue (

    
     adduct mass shift).
    

Troubleshooting & Validation

IssueProbable CauseSolution
No Labeling Observed Disulfides re-oxidizedUse degassed buffers; keep under

.
High Non-Specific Binding Probe concentration too highTitrate probe (0.1 µM to 10 µM). Use a competitive inhibitor (e.g., Tubocurarine) to block specific sites during control runs.
Probe Hydrolysis Ester instabilityPrepare probe stock immediately before use; keep on ice. Avoid alkaline pH (>8.0).
Incomplete Reaction Residual DTT presentEnsure thorough washing/dialysis after the reduction step.

References

  • Karlin, A. (1969). Chemical modification of the active site of the acetylcholine receptor. Journal of General Physiology, 54(1), 245s-264s. Link

  • Damle, V. N., & Karlin, A. (1978). Affinity labeling of one of two alpha-neurotoxin binding sites in acetylcholine receptor from Torpedo californica. Biochemistry, 17(11), 2039–2045. Link

  • Silman, I., & Karlin, A. (1969). Acetylcholine receptor: covalent attachment of depolarizing groups. Science, 164(3886), 1420–1421. Link

  • Santa Cruz Biotechnology. (n.d.). 2-Carboxyethyl-bromo-choline Ester, Chloride Salt (Product Datasheet).[1][2][3] SCBT. Link

Sources

Application Notes and Protocols: 2-Carboxyethyl-bromo-choline Ester, Chloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols for 2-Carboxyethyl-bromo-choline Ester, Chloride Salt are provided for research purposes only. This compound is a research chemical, and its biological effects are not extensively documented in publicly available scientific literature. The information presented herein is based on the chemical structure of the compound, general knowledge of the cholinergic system, and established protocols for structurally related molecules such as choline esters and acetylcholinesterase inhibitors. It is imperative that researchers conduct their own dose-response experiments and safety assessments for their specific applications.

Introduction

2-Carboxyethyl-bromo-choline Ester, Chloride Salt (CAS 1219417-69-2) is a choline ester derivative.[1][2] Choline and its esters are fundamental components of the cholinergic nervous system, playing a crucial role in neurotransmission.[3][4] Acetylcholine, the primary neurotransmitter of this system, is synthesized from choline and is involved in a myriad of physiological processes, including muscle contraction, memory, and autonomic function.[5][6] Compounds that interact with the cholinergic system, either by mimicking acetylcholine (agonists) or by inhibiting its breakdown (acetylcholinesterase inhibitors), are valuable tools in neuroscience research and have therapeutic applications in various neurological and psychiatric disorders.[7][8]

Given its structure as a choline ester, 2-Carboxyethyl-bromo-choline Ester, Chloride Salt is hypothesized to interact with components of the cholinergic system. Its potential applications may lie in the investigation of cholinergic receptors, the study of acetylcholinesterase activity, and as a tool compound in drug discovery programs targeting cholinergic pathways.

Chemical Structure and Properties:

PropertyValueReference
Molecular Formula C8H17BrClNO2[9]
Molecular Weight 274.58 g/mol [9]
CAS Number 1219417-69-2[1][2]
Appearance White to off-white solid (predicted)-
Solubility Soluble in water, ethanol, and methanol.[1]

Postulated Mechanism of Action

Based on its chemical structure, 2-Carboxyethyl-bromo-choline Ester, Chloride Salt may act through one or more of the following mechanisms:

  • Cholinergic Receptor Agonist/Antagonist: As a choline ester, it may bind to and activate or block muscarinic and/or nicotinic acetylcholine receptors.[4][10] The bromo- and carboxyethyl- modifications would determine its affinity and efficacy at these receptors compared to acetylcholine.

  • Acetylcholinesterase (AChE) Inhibition: The ester linkage could make it a substrate for AChE. The bromo- group might lead to irreversible inhibition of the enzyme, similar to how some organophosphates act.[8] Inhibition of AChE would lead to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft.[11]

The following diagram illustrates the potential points of interaction of a cholinergic agent within a synapse.

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_Vesicle Acetylcholine Vesicles Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft Release Choline_Transporter Choline Transporter Choline_Transporter->ACh_Vesicle Choline Choline Choline->Choline_Transporter AChR Acetylcholine Receptors (Muscarinic/Nicotinic) Synaptic_Cleft->AChR Binding AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh Compound 2-Carboxyethyl-bromo-choline Ester, Chloride Salt Compound->AChR Agonist/Antagonist? Compound->AChE Inhibition?

Caption: Potential interactions within a cholinergic synapse.

Applications and Suggested Working Concentrations

Due to the limited specific data on 2-Carboxyethyl-bromo-choline Ester, Chloride Salt, the following are potential research applications and a general guide to determining working concentrations. It is critical to perform a dose-response curve for each new application and cell line.

ApplicationGeneral Working Concentration Range (in vitro)Notes
Neurotransmitter Receptor Studies (Agonist/Antagonist Screening) 1 µM - 100 µMStart with a broad range to determine if the compound elicits a response. Use specific receptor antagonists to confirm the mechanism.
Enzyme Inhibition Assays (e.g., AChE activity) 100 nM - 50 µMThe effective concentration will depend on the potency of inhibition. Compare with known AChE inhibitors like donepezil or rivastigmine.[11][12]
Cell-Based Assays (e.g., neuronal cell lines) 1 µM - 100 µMMonitor for cytotoxicity at higher concentrations. Choline chloride is used in cell culture media at concentrations ranging from 60 mg/L to 2500 mg/L (approximately 430 µM to 18 mM), suggesting that the choline moiety itself has low toxicity at typical experimental concentrations.[13][14]

Experimental Protocols

Preparation of Stock Solutions
  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound.[15][16] Handle in a well-ventilated area.[16]

  • Weighing: Carefully weigh the desired amount of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt powder.

  • Dissolving: Based on its predicted solubility, dissolve the compound in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to make a concentrated stock solution (e.g., 10 mM or 100 mM). Ensure complete dissolution by vortexing.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage. For short-term use, a 4°C storage may be appropriate, but stability should be verified.

General Protocol for Determining Working Concentration in Cell Culture

This protocol provides a framework for assessing the effect of the compound on a cellular phenotype of interest (e.g., cell viability, neurite outgrowth, calcium signaling).

Sources

Application Note: Kinetic Characterization and Inhibition Screening of Cholinesterases Using Choline Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

The precise measurement of cholinesterase activity is a cornerstone of neuropharmacology, toxicology, and Alzheimer’s disease (AD) drug discovery.[1] While Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) share 65% amino acid sequence homology, their physiological roles and substrate specificities diverge significantly.

  • AChE (EC 3.1.1.7): The primary enzyme for terminating synaptic transmission by hydrolyzing acetylcholine (ACh).[1][2][3][4] It is highly specific for acetyl esters.

  • BChE (EC 3.1.1.8): Often termed "pseudo-cholinesterase," it acts as a scavenger enzyme in plasma and glia. It accommodates larger substrates (e.g., butyrylcholine, succinylcholine) due to a wider active site gorge.

The Challenge: Distinguishing these enzymes in biological samples (e.g., tissue homogenates or plasma) requires the strategic use of specific choline ester substrates and selective inhibitors. This guide details the Ellman Method , the industry standard for high-throughput screening, utilizing thio-ester analogs to generate a colorimetric readout.

Principle of the Assay (The Ellman Method)

The Ellman assay relies on the use of thio-analogs of natural choline esters (e.g., Acetylthiocholine).[5] The enzyme hydrolyzes the ester bond, releasing thiocholine .[2][5][6] This free thiol group (-SH) reacts with DTNB (Ellman’s Reagent), cleaving the disulfide bond to release 2-nitro-5-thiobenzoate (TNB), which ionizes to a yellow anion at alkaline pH.

Reaction Mechanism

The rate of yellow color production (Absorbance at 412 nm) is directly proportional to the enzymatic activity.[1][2][7]

EllmanReaction sub_atch Acetylthiocholine (Substrate) thio Thiocholine (R-SH) sub_atch->thio Hydrolysis acetate Acetate enzyme AChE / BChE (Catalyst) enzyme->thio Catalyzes tnb TNB Anion (Yellow Product) thio->tnb Nucleophilic Attack dtnb DTNB (Ellman's Reagent) dtnb->tnb mixed Mixed Disulfide dtnb->mixed

Figure 1: The Ellman reaction cascade. The enzymatic step produces Thiocholine, which chemically reacts with DTNB to produce the chromophore.[1][2][5][7]

Substrate and Inhibitor Selection Guide

To ensure assay specificity, you must pair the correct substrate with the correct inhibitor.

Table 1: Substrate Specificity
SubstrateAbbr.Primary EnzymeSpecificity Notes
Acetylthiocholine ATChAChEHydrolyzed rapidly by AChE.[8][9] Also hydrolyzed by BChE (less efficient).
Butyrylthiocholine BTChBChEHighly specific for BChE. Negligible hydrolysis by vertebrate AChE due to steric hindrance in the active site.
Propionylthiocholine PTChBothIntermediate specificity; rarely used for discrimination.
Table 2: Selective Inhibitors (Validation Tools)
InhibitorTargetMechanismUsage Concentration (Typical)
BW284c51 AChEReversible, competitive1 - 10

M
iso-OMPA BChEIrreversible (Organophosphate)10 - 100

M
Donepezil AChEReversible, mixed-type10 - 100 nM (High Potency)
Tacrine BothReversibleNon-selective control

Detailed Protocol: Kinetic Characterization

Objective: Determine the initial velocity (


) and Michaelis constant (

) of the enzyme.
Reagents Preparation[1][2][3][9]
  • Assay Buffer: 0.1 M Sodium Phosphate, pH 8.[2][10]0. (Note: pH 7.4 is physiological, but pH 8.0 maximizes the color intensity of the TNB anion).

  • DTNB Stock (10 mM): Dissolve DTNB in Assay Buffer. Storage: 4°C in dark. Discard if solution turns yellow.

  • Substrate Stock (75 mM): Dissolve ATCh or BTCh iodide in water. Prepare fresh.

  • Enzyme Solution: Dilute recombinant AChE/BChE or tissue homogenate in Assay Buffer + 0.1% BSA (stabilizer) to achieve ~0.2 - 0.5 Absorbance units/min.

Experimental Workflow (96-Well Plate)
  • Blanking Strategy: You must account for spontaneous hydrolysis of the thio-ester.

    • Enzyme Blank: Buffer + Substrate + DTNB (No Enzyme).

    • Substrate Blank: Buffer + Enzyme + DTNB (No Substrate).

  • Plate Setup:

    • Add 150

      
      L  Assay Buffer to all wells.
      
    • Add 20

      
      L  Enzyme Solution (or Buffer for Enzyme Blanks).
      
    • Add 10

      
      L  DTNB solution.
      
    • Incubate 10 mins at 25°C to allow background reaction of free thiols in the sample with DTNB.

  • Initiation:

    • Add 20

      
      L  Substrate (ATCh or BTCh) to start the reaction.
      
    • Final Volume: 200

      
      L.[2]
      
  • Detection:

    • Immediately read Absorbance at 412 nm in kinetic mode.

    • Interval: 30 seconds for 10 minutes.

    • Shake plate for 3 seconds before the first read.

Protocol: Inhibitor Screening (IC50 Determination)

Objective: Determine the potency of a test compound against AChE or BChE.

Workflow Logic

The inhibitor must be pre-incubated with the enzyme before the substrate competes for the active site.

IC50Workflow step1 Step 1: Plate Prep Add Buffer + Test Compounds (Serial Dilution) step2 Step 2: Enzyme Addition Add AChE or BChE step1->step2 step3 Step 3: Pre-Incubation 10-20 mins @ 25°C (Allow Inhibitor Binding) step2->step3 Equilibrium step4 Step 4: Reaction Mix Add DTNB + Substrate (ATCh/BTCh) step3->step4 Initiation step5 Step 5: Kinetic Read Measure OD412 every 30s step4->step5 Data Acquisition

Figure 2: Step-by-step workflow for high-throughput inhibitor screening.

Critical Steps
  • Inhibitor Dilution: Dissolve compounds in 100% DMSO, then dilute in Assay Buffer. Final DMSO concentration must be <1% to avoid denaturing the enzyme.

  • Controls:

    • Positive Control (100% Activity): Enzyme + Solvent (no inhibitor).

    • Negative Control (0% Activity): No Enzyme (or heat-inactivated).

    • Reference Inhibitor: Include a standard (e.g., Donepezil) to validate assay performance.

Data Analysis

Calculate Velocity ( )

Plot Absorbance vs. Time for each well.[1] Determine the slope (


) of the linear portion.[1]


Calculate Specific Activity

Using the extinction coefficient of TNB (


):


Note: For standard 96-well plates (200

L vol), pathlength is approx 0.5 - 0.6 cm.
Calculate % Inhibition


Troubleshooting & Validation (E-E-A-T)

Issue 1: High Background in "No Enzyme" Wells

  • Cause: Spontaneous hydrolysis of ATCh/BTCh. This is pH-dependent.

  • Solution: Ensure pH does not exceed 8.0. Use fresh substrate. Always subtract the "No Enzyme" blank slope from your sample slope.

Issue 2: Non-Linear Kinetics (Curve flattens quickly)

  • Cause: Substrate depletion or product inhibition.

  • Solution: Dilute the enzyme.[1] The reaction should remain linear for at least 5-10 minutes. Ideally,

    
     should not exceed 0.2 units/min.
    

Issue 3: False Positives with Oximes

  • Cause: If testing antidotes (oximes), they can chemically split DTNB (oximolysis) independent of the enzyme.

  • Solution: Run a "No Enzyme + Oxime + DTNB" control. If color develops, the Ellman method is unsuitable; switch to a radiometric or pH-stat assay.

Issue 4: Substrate Inhibition

  • Insight: AChE is subject to substrate inhibition at high ATCh concentrations (>3 mM).

  • Solution: Perform a

    
     curve first. Work at substrate concentrations near the 
    
    
    
    (usually 0.4 - 0.6 mM) to avoid inhibition while ensuring sufficient signal.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.

  • Pohanka, M. (2011). Cholinesterases, a target of pharmacology and toxicology. Biomedical Papers, 155(3), 219–229.

  • Masson, P., & Lockridge, O. (2010). Butyrylcholinesterase for protection from organophosphorus poisons: Catalytic complexities and hysteretic behavior. Archives of Biochemistry and Biophysics, 494(2), 107–120.

  • Worek, F., et al. (2012). Kinetic analysis of interactions of paramagnetic organophosphates with acetylcholinesterase. Toxicology Letters, 209(1), 96-101.

  • Darvesh, S., et al. (2003). Selective inhibitors of butyrylcholinesterase. Nature Protocols (Adapted methods for iso-OMPA validation).

Sources

2-Carboxyethyl-bromo-choline Ester, Chloride Salt: A Cell-Permeable Covalent Probe for Target Identification and Functional Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for Proteomics Research

Abstract

This guide provides a comprehensive overview and detailed protocols for the application of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt in proteomics research. This compound is designed as a sophisticated chemical probe for the covalent modification of proteins within living systems. Its unique structure, featuring a cell-permeable choline ester head and a reactive bromo-alkyl warhead, enables researchers to investigate protein function, identify novel drug targets, and map ligandable hotspots across the proteome. We will delve into the probe's mechanism of action, provide step-by-step protocols for in-situ protein labeling and subsequent mass spectrometry analysis, and offer insights into experimental design and data interpretation for drug development professionals and research scientists.

Introduction: The Need for Covalent Probes in Chemical Proteomics

Traditional mass spectrometry (MS)-based proteomics provides invaluable data on global protein expression but often offers limited insight into the functional state or specific interactions of proteins within their native cellular environment.[1] Chemical proteomics addresses this gap by using small-molecule probes to profile protein activity and map molecular interactions directly in living systems.[2]

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that employs reactive chemical probes to covalently label active enzymes or other functional proteins.[3] These probes typically consist of three key motifs: a reactive group (or "warhead") that forms a covalent bond with a target protein, a linker, and a reporter tag for downstream detection and enrichment.[1]

2-Carboxyethyl-bromo-choline Ester, Chloride Salt represents an advanced class of chemical probe designed for in situ labeling. Its design incorporates:

  • A Choline Ester Group: This moiety leverages cellular uptake mechanisms, facilitating passage across the cell membrane.

  • An Esterase-Cleavable Linker: Once inside the cell, ubiquitous esterase enzymes cleave the ester bond, releasing the reactive component in its active state. This localized activation minimizes off-target reactions outside the cell.

  • A Bromo-Alkyl Warhead: This electrophilic group is the reactive element, capable of forming stable covalent bonds with nucleophilic amino acid residues such as cysteine, histidine, and lysine, thereby "tagging" the protein for analysis.[1]

This application note serves as a technical guide for utilizing this probe to identify and characterize protein targets, paving the way for a deeper understanding of cellular biology and accelerating drug discovery efforts.

Principle of Action: From Cellular Uptake to Covalent Labeling

The utility of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt as a proteomic tool is rooted in a multi-step mechanism that begins with its introduction to a biological system and culminates in the specific, covalent labeling of target proteins.

  • Cellular Ingress: The positively charged choline head facilitates entry into the cell.

  • Intracellular Activation: Cytosolic esterases recognize and hydrolyze the ester linkage, unmasking the reactive bromo-alkyl group.

  • Nucleophilic Attack & Covalent Modification: The electrophilic warhead is now proximate to cellular proteins. It reacts with accessible, hyper-reactive nucleophilic residues (e.g., Cys, His, Lys) on nearby proteins, forming a permanent covalent bond. The specificity of this interaction is driven by the intrinsic reactivity of the amino acid residue and its unique microenvironment within the protein structure.[4]

  • Proteomic Identification: The labeled protein now carries a stable mass adduct. Following cell lysis and proteolytic digestion, this modification is identified by mass spectrometry, allowing for the precise pinpointing of the protein target and the site of covalent modification.

G cluster_outside Extracellular Space cluster_inside Intracellular Space (Cytosol) Probe_Ext 2-Carboxyethyl-bromo-choline Ester (Probe) Probe_Int Probe Enters Cell Probe_Ext->Probe_Int Cellular Uptake Activation Esterase Cleavage Probe_Int->Activation Hydrolysis Active_Probe Activated Probe (Bromo-alkyl Warhead) Activation->Active_Probe Labeled_Protein Covalently Labeled Protein Active_Probe->Labeled_Protein Covalent Bond Formation Target_Protein Target Protein (with Nucleophilic Residue) Target_Protein->Labeled_Protein MS_Analysis Identification by Mass Spectrometry Labeled_Protein->MS_Analysis Digestion & Analysis

Caption: Mechanism of action for the covalent probe.

Key Applications in Proteomics

The unique properties of this probe lend it to several high-impact applications in modern proteomics and drug discovery.

Application AreaDescriptionResearch Goal
Target Deconvolution Used as a "bait" to identify the direct binding partners of a molecule of interest in a complex proteome. This is crucial for understanding the mechanism of action of drugs or bioactive compounds.[2][5]Identify which proteins a new drug candidate binds to, revealing both on-target and potential off-target effects.
Activity-Based Protein Profiling (ABPP) Enables the profiling of the functional state of entire enzyme families. Because the probe reacts with catalytically active or functionally important residues, it provides a snapshot of enzymatic activity rather than just protein abundance.[1][3]Compare the activity profiles of a specific enzyme class (e.g., proteases, kinases) between healthy and diseased cell states.
Covalent Ligand Screening Facilitates the discovery of "ligandable hotspots" on proteins. By identifying residues that are readily modified by the probe, researchers can uncover novel sites for the development of targeted covalent inhibitors.[4]Map reactive cysteines or lysines across the proteome to find new druggable pockets on previously "undruggable" targets.
Validation of Protein-Ligand Interactions Can be used in competition experiments to validate a suspected protein-ligand interaction. Pre-incubation with a non-covalent binder should block the probe from labeling the target protein, a change that is quantifiable by MS.[6][7]Confirm that a newly designed inhibitor binds to its intended target protein within the complex environment of a living cell.

Experimental Protocols

The following protocols provide a framework for using 2-Carboxyethyl-bromo-choline Ester, Chloride Salt for proteome-wide target identification. A generalized experimental workflow is depicted below.

G cluster_workflow Experimental Workflow A 1. Cell Culture & Treatment - Treat live cells with probe - Include DMSO vehicle control B 2. Cell Lysis & Protein Extraction - Harvest cells and lyse - Quantify protein concentration A->B C 3. Proteomic Sample Prep - Reduce, Alkylate, and Digest (Trypsin) B->C D 4. LC-MS/MS Analysis - Separate peptides by liquid chromatography - Analyze by tandem mass spectrometry C->D E 5. Data Analysis - Database search (variable modification) - Identify labeled peptides/proteins D->E F 6. Target Validation - Dose-response experiments - Competition assays E->F

Caption: General workflow for covalent probe-based proteomics.

Protocol 1: In-Situ Protein Labeling in Live Mammalian Cells

This protocol describes the treatment of cultured cells with the probe to achieve covalent labeling of intracellular proteins.

Materials:

  • 2-Carboxyethyl-bromo-choline Ester, Chloride Salt (prepare a 10-100 mM stock in DMSO)

  • Mammalian cells of interest (e.g., HEK293T, HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • DMSO (vehicle control)

  • Cell scrapers

Procedure:

  • Cell Seeding: Plate cells to achieve 80-90% confluency on the day of the experiment.

  • Probe Preparation: Immediately before use, dilute the probe stock solution to the desired final concentration (e.g., 1-100 µM) in pre-warmed serum-free culture medium. Prepare a parallel vehicle control using an equivalent volume of DMSO.

    • Scientist's Note: A dose-response experiment (e.g., 1, 10, 50, 100 µM) is highly recommended for initial characterization to determine the optimal concentration that balances labeling efficiency with cellular toxicity.

  • Cell Treatment: Aspirate the complete medium from the cells, wash once with PBS, and add the probe-containing medium (or vehicle control medium).

  • Incubation: Incubate the cells for a specified duration (e.g., 1-4 hours) at 37°C in a CO2 incubator.

    • Scientist's Note: The incubation time is a critical parameter. Shorter times may capture primary, high-affinity interactions, while longer times risk the accumulation of non-specific labeling and potential toxicity.

  • Harvesting: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS to quench the reaction and remove any excess probe.

  • Cell Lysis: Add an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) and use a cell scraper to collect the lysate. Keep samples on ice.

  • Clarification & Quantification: Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay). The samples are now ready for downstream proteomic processing.

Protocol 2: Sample Preparation for Mass Spectrometry (Bottom-Up Proteomics)

This protocol details the steps to digest labeled proteins into peptides for MS analysis.[8]

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Ammonium Bicarbonate buffer

  • Formic Acid (FA)

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Protein Denaturation & Reduction: Take a defined amount of protein lysate (e.g., 100 µg) and adjust the volume with ammonium bicarbonate buffer. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes. This step alkylates cysteine residues that were not labeled by the probe.

  • Proteolytic Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Digestion Quench & Desalting: Quench the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.

  • Sample Finalization: Elute the peptides, dry them in a vacuum concentrator, and resuspend in an appropriate buffer (e.g., 0.1% FA in water) for LC-MS/MS analysis.

Protocol 3: Mass Spectrometry Data Acquisition and Analysis

Data Acquisition:

  • Analyze the peptide samples on a high-resolution Orbitrap mass spectrometer coupled to a nano-LC system.

  • Use a standard data-dependent acquisition (DDA) method, acquiring MS1 scans in the Orbitrap followed by MS/MS fragmentation (HCD) of the most abundant precursor ions.[9]

Data Analysis:

  • Database Search: Use a search algorithm (e.g., Comet, MaxQuant) to match the experimental MS/MS spectra against a protein sequence database (e.g., UniProt Human).[10]

  • Setting Variable Modifications: This is the most critical step. Define a variable modification on nucleophilic residues (Cys, His, Lys) corresponding to the mass of the reactive portion of the probe after ester cleavage.

    • Probe Adduct Mass = Molecular Weight of Probe - MW of Choline - MW of Br

  • Quantification: For quantitative analysis to distinguish specific targets from background, use a label-free quantification (LFQ) approach or an isobaric tagging strategy like TMT.[11][12] In a typical experiment, specifically labeled proteins should show a significant increase in abundance in the probe-treated sample compared to the vehicle control.

  • Data Filtering and Validation: Filter results to a strict false discovery rate (FDR) of 1%.[9] High-confidence targets are those identified with the probe's mass adduct and showing a strong, dose-dependent enrichment in the probe-treated samples.

References

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au.
  • Characterization of protein–ligand interactions by SABRE - PMC. National Institutes of Health.
  • A Researcher's Guide to Mass Spectrometry-Based Protein Labeling Validation. BenchChem.
  • Chemical proteomics for a comprehensive understanding of functional activity and the interactome. Royal Society of Chemistry.
  • Protein Mass Spectrometry. Sigma-Aldrich.
  • (PDF) Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. ResearchGate.
  • Chemical proteomics: a powerful tool for exploring protein lipidation. Biochemical Society Transactions.
  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC. National Institutes of Health.
  • Proteomics Tools | OHSU. Oregon Health & Science University.
  • Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry.
  • Characterization of Protein-Ligand Interactions. Creative Biostructure.
  • Engineered Proteins and Chemical Tools to Probe the Cell Surface Proteome. ACS Publications.
  • Mass spectrometric analysis of protein–ligand interactions - PMC. National Institutes of Health.
  • Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS.
  • Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC. National Institutes of Health.
  • Protein–Ligand Interaction Detection with a Novel Method of Transient Induced Molecular Electronic Spectroscopy (TIMES): Experimental and Theoretical Studies. ACS Publications.
  • Protocols | Broad Institute. Broad Institute.
  • Quantitative approaches for chemical proteomics experiments. ResearchGate.
  • 2-Carboxyethyl-bromo-choline Ester, Chloride Salt_其他 - 德威钠. Dewein.
  • 2-Carboxyethyl-bromo-choline Ester, Chloride Salt - 广州欧华生物科技有限公司官网. Ocwa.
  • Proteome-wide Covalent Targeting of Acidic Residues with Tunable N-Aryl Aziridines. ChemRxiv.
  • Proteomic discovery of chemical probes that perturb protein complexes in human cells. National Institutes of Health.
  • A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC. National Institutes of Health.
  • Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC. National Institutes of Health.

Sources

Application Note: A Robust Protocol for the Synthesis of Choline Phospholipids Using Bromoethyl Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Choline-containing phospholipids, particularly phosphatidylcholines, are fundamental components of eukaryotic cell membranes, playing critical roles in membrane structure, cell signaling, and metabolism.[1] The ability to synthesize these molecules with defined acyl chain composition is crucial for researchers in biophysics, cell biology, and drug development, enabling the creation of model membranes, liposomal drug delivery vehicles, and probes for studying lipid-protein interactions.

This application note provides a detailed, field-proven protocol for the synthesis of choline phospholipids utilizing a versatile two-step method involving a 2-bromoethyl phosphodiester intermediate. This approach, refined from the foundational work of Hansen et al. (1982), offers a reliable and adaptable strategy for synthesizing a wide range of choline phospholipids, including those with ester and ether linkages.[2][3] We will delve into the causality behind experimental choices, provide step-by-step methodologies, and offer guidance on purification and characterization, ensuring scientific integrity and reproducibility.

Methodology Overview: A Two-Step Synthesis

The synthesis of choline phospholipids via the bromoethyl intermediate method is a two-step process:

  • Phosphorylation: A lipophilic alcohol, such as a diacylglycerol, is reacted with 2-bromoethyl dichlorophosphate to form a stable 2-bromoethyl phosphodiester intermediate.

  • Quaternization: The bromine atom of the intermediate is displaced by trimethylamine in a nucleophilic substitution reaction to form the final quaternary ammonium salt of the choline headgroup.

This method is advantageous due to the stability of the bromoethyl intermediate, which allows for purification before the final quaternization step, leading to a purer final product.

Visualizing the Synthesis Pathway

The overall synthetic scheme can be visualized as follows:

Synthesis_Pathway cluster_step1 Step 1: Phosphorylation cluster_step2 Step 2: Quaternization DAG Lipophilic Alcohol (e.g., Diacylglycerol) Intermediate 2-Bromoethyl Phosphodiester Intermediate DAG->Intermediate Pyridine, CHCl3 Bromo 2-Bromoethyl dichlorophosphate Bromo->Intermediate Intermediate2 2-Bromoethyl Phosphodiester Intermediate TMA Trimethylamine (TMA) Product Choline Phospholipid TMA->Product Intermediate2->Product CHCl3/CH3CN/H2O

Caption: General workflow for the synthesis of choline phospholipids using the bromoethyl intermediate method.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) as a representative example. The principles can be adapted for other diacylglycerols, long-chain alcohols, and diols.

Materials and Reagents
ReagentSupplierPurityNotes
1,2-Dipalmitoyl-sn-glycerolAvanti Polar Lipids>99%Store at -20°C under inert gas.
2-Bromoethyl dichlorophosphateSigma-Aldrich>97%Highly reactive and moisture-sensitive. Handle under inert gas.
Anhydrous PyridineAcros Organics>99.8%Store over molecular sieves.
Anhydrous ChloroformFisher Scientific>99.8%Stabilized with ethanol.
Trimethylamine solution (33 wt. % in ethanol)Sigma-AldrichCorrosive and flammable. Handle in a well-ventilated fume hood.
Silica Gel (100-200 mesh)Sorbent TechnologiesFor column chromatography.
Step 1: Phosphorylation of 1,2-Dipalmitoyl-sn-glycerol

This step involves the reaction of the diacylglycerol with 2-bromoethyl dichlorophosphate to form the key bromoethyl phosphodiester intermediate. The choice of reaction conditions is critical to minimize side reactions.[2]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: 2-Bromoethyl dichlorophosphate is highly susceptible to hydrolysis. All glassware must be oven-dried, and anhydrous solvents must be used to prevent the decomposition of the phosphorylating agent.

  • Pyridine as a Base: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion. It also serves as a solvent.

  • Low Temperature: The reaction is typically carried out at a low temperature (0°C to room temperature) to control the reactivity of the dichlorophosphate and minimize the formation of byproducts such as triesters.[2]

Protocol:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1,2-dipalmitoyl-sn-glycerol (1.0 g, 1.76 mmol) in anhydrous chloroform (20 mL) and anhydrous pyridine (5 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 2-bromoethyl dichlorophosphate (0.5 g, 2.11 mmol) in anhydrous chloroform (5 mL) dropwise to the stirred diacylglycerol solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a solvent system of chloroform:methanol:water (65:25:4, v/v/v). The product, the bromoethyl intermediate, will have a higher Rf value than the starting diacylglycerol.

  • Once the reaction is complete, cool the mixture in an ice bath and slowly add water (5 mL) to quench any unreacted 2-bromoethyl dichlorophosphate.

  • Transfer the mixture to a separatory funnel and add chloroform (50 mL) and water (25 mL). Shake vigorously and allow the layers to separate.

  • Collect the organic layer and wash it sequentially with 1 M HCl (2 x 25 mL) and saturated sodium bicarbonate solution (2 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromoethyl phosphodiester intermediate.

Step 2: Quaternization of the Bromoethyl Intermediate

In this final step, the bromoethyl intermediate is converted to the choline phospholipid by reaction with trimethylamine.

Causality Behind Experimental Choices:

  • Nucleophilic Substitution: This is a classic SN2 reaction where the nitrogen atom of trimethylamine acts as a nucleophile, attacking the carbon atom attached to the bromine, which is a good leaving group.

  • Solvent System: A mixture of chloroform, acetonitrile, and water is often used to ensure the solubility of both the lipophilic intermediate and the trimethylamine.

  • Temperature and Pressure: The reaction is typically carried out in a sealed pressure vessel at an elevated temperature to facilitate the quaternization reaction.

Protocol:

  • Dissolve the crude 2-bromoethyl phosphodiester intermediate from Step 1 in a mixture of chloroform (15 mL), acetonitrile (15 mL), and water (5 mL) in a heavy-walled pressure tube.

  • Add a solution of trimethylamine in ethanol (33 wt. %, 10 mL) to the tube.

  • Seal the tube tightly and heat it in an oil bath at 60-70°C for 24-48 hours with vigorous stirring.

  • Monitor the reaction progress by TLC. The final phosphatidylcholine product will have a lower Rf value than the bromoethyl intermediate.

  • After the reaction is complete, cool the tube to room temperature and carefully vent it in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvents under reduced pressure.

Purification Protocol: Silica Gel Column Chromatography

Purification of the final choline phospholipid is essential to remove any unreacted starting materials, byproducts, and residual trimethylamine salts. Silica gel column chromatography is a widely used and effective method.[4][5]

Purification_Workflow Start Crude Product Slurry Dissolve in minimal chloroform Start->Slurry Column Load onto Silica Gel Column Slurry->Column Elute_Nonpolar Elute with Chloroform (removes nonpolar impurities) Column->Elute_Nonpolar Elute_Gradient Apply Gradient of Chloroform:Methanol Elute_Nonpolar->Elute_Gradient Collect Collect Fractions Elute_Gradient->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Final_Product Pure Choline Phospholipid Evaporate->Final_Product

Caption: Workflow for the purification of choline phospholipids by silica gel column chromatography.

Protocol:

  • Column Preparation: Pack a glass column with silica gel (100-200 mesh) in chloroform. The amount of silica gel should be approximately 50 times the weight of the crude product.

  • Sample Loading: Dissolve the crude product in a minimal amount of chloroform and load it onto the top of the silica gel column.

  • Elution:

    • Begin elution with pure chloroform to remove any nonpolar impurities.

    • Gradually increase the polarity of the eluting solvent by adding methanol to the chloroform. A typical gradient would be from 1% to 20% methanol in chloroform.

    • The desired phosphatidylcholine product will elute as the polarity of the solvent increases.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Pool the fractions containing the pure product.

  • Final Product Isolation: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the pure choline phospholipid as a white, waxy solid.

Elution StepSolvent System (Chloroform:Methanol)Compound Eluted
1. Initial Wash100:0Unreacted diacylglycerol, nonpolar byproducts
2. Gradient Elution99:1 to 80:20Choline Phospholipid Product
3. Final Wash70:30Highly polar impurities

Characterization of the Final Product

The identity and purity of the synthesized choline phospholipid should be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the different protons in the molecule.

Expected Chemical Shifts for DPPC in CDCl₃:

Proton AssignmentApproximate Chemical Shift (δ, ppm)
Acyl chain terminal CH₃0.88 (t)
Acyl chain (CH₂)n1.25 (m)
β-CH₂ to carbonyl1.61 (m)
α-CH₂ to carbonyl2.28 (t)
N⁺(CH₃)₃3.39 (s)
Glycerol backbone CH₂OP3.95 (m)
N⁺CH₂4.30 (m)
Glycerol backbone CH5.24 (m)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[6][7]

³¹P NMR Spectroscopy

³¹P NMR is a powerful tool for confirming the formation of the phosphate ester and assessing the purity of the phospholipid. A single sharp peak is expected for the pure product.

Expected Chemical Shift for DPPC in CDCl₃:

Phosphorus EnvironmentApproximate Chemical Shift (δ, ppm)
Phosphocholine-0.5 to -1.5

Note: The chemical shift is referenced to an external standard, typically 85% phosphoric acid.

Versatility of the Method: Synthesis of Ether-Linked Choline Phospholipids

The bromoethyl intermediate method is not limited to diacylglycerol-based phospholipids. It can also be employed for the synthesis of ether-linked choline phospholipids, which are important in certain biological systems.[3][8][9] The starting material in this case would be a 1-O-alkyl-2-acyl-sn-glycerol or a 1,2-di-O-alkyl-sn-glycerol. The synthetic procedure follows the same two-step process of phosphorylation and quaternization.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 (Phosphorylation) 1. Moisture in the reaction. 2. Formation of triester byproducts.[2] 3. Chlorination of the alcohol.[2]1. Ensure all glassware is rigorously dried and use anhydrous solvents. 2. Use a less polar solvent like diethyl ether or a mixture of chloroform and ether. 3. Perform the reaction at a lower temperature (0°C).
Incomplete reaction in Step 2 (Quaternization) 1. Insufficient reaction time or temperature. 2. Poor solubility of the intermediate.1. Increase the reaction time to 48 hours and/or the temperature to 70°C. 2. Adjust the solvent mixture to improve solubility, for example, by increasing the proportion of chloroform.
Difficulty in purification 1. Co-elution of product with impurities. 2. Streaking on the TLC plate.1. Use a shallower solvent gradient during column chromatography. 2. Add a small amount of a weak acid (e.g., acetic acid) to the developing solvent for TLC to improve spot shape.
Multiple peaks in ³¹P NMR spectrum Presence of phosphate-containing byproducts.Repeat the column chromatography purification, carefully monitoring the fractions by TLC and ³¹P NMR.

Conclusion

The synthesis of choline phospholipids via bromoethyl intermediates is a robust and versatile method that provides researchers with access to a wide range of well-defined lipid species. By understanding the underlying chemical principles and carefully controlling the reaction conditions, it is possible to achieve high yields of pure products. The detailed protocols and troubleshooting guide provided in this application note are intended to serve as a valuable resource for scientists and drug development professionals engaged in lipid research.

References

  • Hansen, W. J., Murari, R., Wedmid, Y., & Baumann, W. J. (1982).
  • Beilstein Journal of Organic Chemistry. (2017). Remarkable functions of sn-3 hydroxy and phosphocholine groups in 1,2-diacyl-sn-glycerolipids to induce clockwise (+)
  • ChemicalBook. (n.d.). 1,2-dipalmitoyl-sn-glycero-3-phosphocholine(63-89-8) 1 h nmr.
  • Synthesis of ether lipids: natural compounds and analogues. (2023). PMC.
  • Purification of soybean phosphatidylcholine by silica gel column chromatography. (n.d.).
  • Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. (2018). PMC.
  • Jao, C. Y., Salic, A., & Mitchison, T. J. (2009). Metabolic labeling and direct imaging of choline phospholipids in vivo. Proceedings of the National Academy of Sciences, 106(36), 15332–15337.
  • Zhang, W., He, H., Feng, Y., & Da, S. (2003). Separation and purification of phosphatidylcholine and phosphatidylethanolamine from soybean degummed oil residues by using solvent extraction and column chromatography.
  • Common Organic Chemistry. (n.d.).
  • Teledyne LABS. (n.d.).
  • Creative Proteomics. (n.d.).
  • Lipotype. (n.d.).
  • Jao, C. Y., Hegde, R. S., & Salic, A. (2015). Biosynthetic Labeling and Two-Color Imaging of Phospholipids in Cells. ChemBioChem, 16(3), 472–476.

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Carboxyethyl-bromo-choline Ester, Chloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Welcome to the technical support center for 2-Carboxyethyl-bromo-choline Ester, Chloride Salt. This guide is designed to provide in-depth technical assistance to researchers and professionals utilizing this compound in their experiments. Given the specific nature of this molecule, this resource synthesizes foundational chemical principles with practical, field-proven insights to help you navigate potential challenges related to its stability and handling.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-Carboxyethyl-bromo-choline Ester, Chloride Salt?

A1: The primary degradation pathway for this compound is the hydrolysis of the ester bond. This reaction breaks the ester linkage, yielding choline, bromide, and 2-carboxyethylate. The rate of this hydrolysis is significantly influenced by pH, temperature, and the presence of nucleophiles.

Q2: How does pH affect the stability of this choline ester?

A2: Choline esters, in general, exhibit pH-dependent stability. They are most stable in acidic conditions and are susceptible to hydrolysis as the pH increases. Under alkaline conditions, the rate of hydrolysis is significantly accelerated. For choline-type esters, this is due to the destabilization of the ground state by repulsion between the positively charged nitrogen and the carbonyl carbon, making them more susceptible to base-catalyzed hydrolysis even at neutral pH.[1]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, it is recommended to store the solid form of the compound at -20°C in a tightly sealed container, protected from light and moisture. If you need to store it in solution, prepare the solution fresh if possible. For short-term storage of solutions, use a buffered, slightly acidic solvent, store at 2-8°C, and use within 24-48 hours. For longer-term storage of solutions, flash-freeze aliquots and store them at -80°C.[2]

Q4: Can I expect enzymatic degradation of this compound in my experiments?

A4: Yes, if your experimental system contains cholinesterases, such as acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), you can expect enzymatic hydrolysis.[3][4] Synthetic choline esters are designed to have varying resistance to these enzymes.[5][6] The specific structure of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt will determine its susceptibility, but it is a critical factor to consider in biological assays.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Problem Potential Cause Troubleshooting Steps & Explanations
Inconsistent experimental results or loss of compound activity over time. Degradation of the compound due to hydrolysis. 1. Verify Stock Solution Integrity: Prepare a fresh stock solution and compare its performance to the older stock. 2. Optimize Solvent and pH: If using aqueous solutions, ensure the pH is slightly acidic (pH 4-6) to minimize hydrolysis. Avoid alkaline conditions. 3. Control Temperature: Perform experiments at the lowest feasible temperature to slow the rate of degradation.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products. 1. Characterize Degradants: Use LC-MS/MS to identify the masses of the unknown peaks. The expected primary degradation products are choline and the corresponding carboxylic acid. 2. Perform a Forced Degradation Study: Intentionally degrade a small sample of the compound under acidic, basic, and oxidative conditions to generate and identify the degradation products. This will help confirm the identity of the unexpected peaks in your experimental samples.
Low or no biological activity in cell-based assays. Rapid enzymatic or chemical hydrolysis in the assay medium. 1. Include a Cholinesterase Inhibitor: If enzymatic degradation is suspected, include a known cholinesterase inhibitor in your assay as a control to see if it preserves the activity of your compound. 2. Time-Course Experiment: Measure the concentration of your compound in the cell culture medium over the time course of your experiment to determine its stability under your specific assay conditions.
Precipitation of the compound in aqueous buffers. Poor solubility or interaction with buffer components. 1. Solubility Testing: Determine the solubility of the compound in various buffers and at different pH values. 2. Use of Co-solvents: If solubility is an issue, consider using a small percentage of a biocompatible organic co-solvent like DMSO or ethanol. However, be mindful that organic solvents can also influence the rate of hydrolysis.[7]

Visualizing the Degradation Pathway

The following diagram illustrates the primary hydrolytic degradation pathway of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt.

G cluster_reactants Reactants cluster_products Degradation Products Reactant 2-Carboxyethyl-bromo-choline Ester, Chloride Salt TransitionState Tetrahedral Intermediate Reactant->TransitionState Nucleophilic Attack (H₂O, OH⁻, or Acid-Catalyzed) Water H₂O Water->TransitionState Product1 Choline Product2 3-Bromo-3-carboxypropanoic acid TransitionState->Product1 Ester Bond Cleavage TransitionState->Product2 caption Hydrolytic Degradation Pathway

Caption: Hydrolytic Degradation Pathway of 2-Carboxyethyl-bromo-choline Ester.

Experimental Protocols

Protocol 1: Assessing the Chemical Stability of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt

This protocol outlines a method to determine the stability of the compound under different pH and temperature conditions.

Materials:

  • 2-Carboxyethyl-bromo-choline Ester, Chloride Salt

  • Buffers of varying pH (e.g., pH 4.0, 7.4, 9.0)

  • High-purity water

  • HPLC or LC-MS system

  • Temperature-controlled incubators

Procedure:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Dilute the stock solution into the different pH buffers to a final concentration of 100 µg/mL.

  • Divide each buffered solution into three aliquots for incubation at different temperatures (e.g., 4°C, 25°C, 37°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample from each condition.

  • Immediately quench any further degradation by adding an equal volume of a strong acid (e.g., 1M HCl) or by flash-freezing.

  • Analyze the samples by a validated stability-indicating HPLC or LC-MS method to quantify the remaining parent compound.

  • Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics.

Protocol 2: Monitoring Degradation Using a Stability-Indicating HPLC Method

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water with 0.1% formic acid is a good starting point. The exact gradient will need to be optimized to achieve good separation between the parent compound and its degradation products.

Method:

  • Wavelength Selection: Determine the UV absorbance maximum of the compound.

  • Method Development: Develop a gradient elution method that separates the parent compound from its potential degradation products.

  • Validation: Validate the method for linearity, accuracy, precision, and specificity according to ICH guidelines.

  • Sample Analysis: Inject the samples from the stability study and quantify the peak area of the parent compound.

References

  • JoVE. (2023). Direct-Acting Cholinergic Agonists: Pharmacokinetics. Retrieved from [Link]

  • JoVE. (2023). Direct-Acting Cholinergic Agonists: Chemistry and Structure-Activity Relationship. Retrieved from [Link]

  • Journal of the Chemical Society D: Chemical Communications. A comparison of neighbouring group participation by phenolic and alcoholic hydroxy-groups in ester hydrolysis. Retrieved from [Link]

  • ACS Publications. Neighboring Group Effects on Ester Hydrolysis. I. Neighboring Hydroxyl Groups. Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005, Esters. Retrieved from [Link]

  • ACS Publications. Parallel mechanisms in acetylcholinesterase-catalyzed hydrolysis of choline esters. Retrieved from [Link]

  • RSC Publishing. Dynamic kinetic resolution in the hydrolysis of an α-bromo ester. Retrieved from [Link]

  • ACS Publications. Neighboring Group Effects on Ester Hydrolysis. II. Neighboring Carbonyl Groups. Retrieved from [Link]

  • Wikipedia. Cholinesterase. Retrieved from [Link]

  • PMC. Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Retrieved from [Link]

  • ResearchGate. The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides. Retrieved from [Link]

  • ResearchGate. Synthesis and Anticholinesterase Properties of Choline esters of α-Amino Acids. Retrieved from [Link]

  • Analytical and Bioanalytical Chemistry. Analytical approaches to determination of total choline in foods and dietary supplements. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. Stability of Cholinium Chloride-Based Deep Eutectic Solvents with Carboxylic Acids: A Study on Ester Formation. Retrieved from [Link]

  • JoVE. Cholinesterases: Distribution and Function. Retrieved from [Link]

  • ResearchGate. Optimisation of acid hydrolysis conditions of choline esters and mass spectrometric determination of total choline in various foods. Retrieved from [Link]

  • PubMed. Optimisation of acid hydrolysis conditions of choline esters and mass spectrometric determination of total choline in various foods. Retrieved from [Link]

  • EPA NEPAL. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

  • PMC. Comparative Toxicity of Preservatives on Immortalized Corneal and Conjunctival Epithelial Cells. Retrieved from [Link]

  • ESCRS. Lens-Softening Drug May Offer Presbyopia “Cure”. Retrieved from [Link]

  • CRST Global. Pharmacologic Solutions to Presbyopia. Retrieved from [Link]

  • ResearchGate. Effects of common ophthalmic preservatives on ocular health. Retrieved from [Link]

  • American Academy of Ophthalmology. Pharmacologic treatment options for presbyopia may be on the horizon. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the HPLC purification of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) tailored for researchers, scientists, and professionals in drug development. Our goal is to equip you with the scientific rationale behind chromatographic choices to overcome common purification challenges with this unique molecule.

Understanding the Analyte: A Chemist's Perspective

The target molecule, 2-Carboxyethyl-bromo-choline Ester, Chloride Salt, presents a unique set of challenges for HPLC purification due to its distinct chemical properties:

  • Quaternary Ammonium Salt: The choline moiety contains a permanently positively charged quaternary amine. This makes the compound highly polar and often results in poor retention on traditional reversed-phase (RP) columns like C18.

  • Ester Functionality: The carboxyethyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to sample degradation during analysis.[1][2][3][4]

  • High Polarity: The combination of the quaternary amine and the carboxyl group contributes to its high water solubility, making it difficult to retain on nonpolar stationary phases.[5][6][7][8]

These properties necessitate specialized chromatographic techniques to achieve successful separation and purification.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the HPLC purification of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt.

Problem 1: Poor or No Retention on a C18 Column

Symptoms:

  • The peak for your compound elutes at or very near the void volume (t₀).

  • You are unable to resolve the target compound from other polar impurities.

Root Cause Analysis: Standard C18 columns rely on hydrophobic interactions for analyte retention. Highly polar and ionic compounds like our target molecule have minimal affinity for the nonpolar stationary phase and are rapidly eluted by the mobile phase.[7][8]

Solutions:

  • Option A: Hydrophilic Interaction Liquid Chromatography (HILIC)

    • Why it works: HILIC is designed for the separation of highly polar compounds. It utilizes a polar stationary phase (e.g., silica, zwitterionic, or diol) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile.[5][6][9][10] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.

    • Recommended Starting Conditions:

      • Column: HILIC-Z or HILIC-OH5 phase.[5][6] A zwitterionic stationary phase can provide good peak symmetry.[9]

      • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 4.5.[5][6]

      • Mobile Phase B: Acetonitrile.

      • Gradient: Start with a high percentage of Mobile Phase B (e.g., 90-95%) and gradually increase the percentage of Mobile Phase A.

  • Option B: Ion-Pair Reversed-Phase Chromatography

    • Why it works: This technique adds an ion-pairing reagent to the mobile phase. For our positively charged analyte, an anionic ion-pairing reagent (e.g., an alkyl sulfonate like sodium octane sulfonate) is used.[11] The reagent forms a neutral ion pair with the analyte, increasing its hydrophobicity and promoting retention on the C18 column.[11][12]

    • Recommended Starting Conditions:

      • Column: Standard C18 column.

      • Mobile Phase Additive: 5-10 mM Sodium Octane Sulfonate.

      • Mobile Phase A: Aqueous buffer with the ion-pairing reagent.

      • Mobile Phase B: Organic solvent (Acetonitrile or Methanol) with the ion-pairing reagent.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Peaks are asymmetrical, with a tailing factor significantly greater than 1.

  • Reduced resolution between adjacent peaks.

Root Cause Analysis: Peak tailing for basic compounds like quaternary amines is often caused by secondary interactions with residual silanol groups on the surface of silica-based columns.[13][14][15][16] These acidic silanols can interact electrostatically with the positively charged analyte, leading to a mixed-mode retention mechanism that results in tailing peaks.

Solutions:

  • Mobile Phase pH Adjustment: Operating at a lower pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups, minimizing these secondary interactions.[14][17]

  • Use of Buffers: Incorporating a buffer, such as ammonium formate or ammonium acetate, in the mobile phase helps to maintain a consistent pH and can mask the residual silanols.[16]

  • Column Selection:

    • End-Capped Columns: Use a column that is "end-capped" to reduce the number of accessible silanol groups.[15]

    • Polymer-Based Columns: Consider a polymer-based HILIC column to avoid issues with silanol interactions altogether.[9]

  • Increase Ionic Strength: In HILIC, increasing the salt concentration in the mobile phase can improve peak shape by reducing electrostatic interactions with the stationary phase.[9]

Problem 3: Presence of Unexpected Peaks or Sample Degradation

Symptoms:

  • Multiple peaks appear in the chromatogram when a pure sample is expected.

  • Loss of peak area over time, indicating sample instability.

Root Cause Analysis: The ester linkage in the target molecule is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions in the mobile phase or diluent.[1][2][3][4] This degradation will produce new impurities, such as the corresponding carboxylic acid and choline derivatives.

Solutions:

  • Control Mobile Phase pH: Maintain a neutral or slightly acidic pH (around 4-6) to minimize both acid- and base-catalyzed hydrolysis.

  • Sample Preparation: Dissolve the sample in a diluent that matches the initial mobile phase conditions immediately before injection. Avoid storing the sample in highly aqueous or alkaline solutions for extended periods.

  • Temperature Control: Keep the autosampler at a low temperature (e.g., 4°C) to slow down potential degradation.

Experimental Protocols & Data

Recommended HPLC Purification Protocol (HILIC)

This protocol provides a robust starting point for the purification of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt.

ParameterRecommendationRationale
Column HILIC-Z, 150 x 4.6 mm, 5 µmZwitterionic phase provides good retention and peak shape for quaternary amines.[5][6][9]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 4.5Provides buffering capacity and appropriate ionic strength.[5][6]
Mobile Phase B AcetonitrileThe weak solvent in HILIC mode.
Gradient 95% B to 60% B over 15 minutesA typical gradient for eluting polar compounds in HILIC.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CFor method robustness and reproducibility.
Detection ELSD, CAD, or LC-MSThe compound lacks a strong chromophore for UV detection.[18][19]
Injection Vol. 5-20 µLDependent on sample concentration.
Sample Diluent 90:10 Acetonitrile:WaterTo ensure compatibility with the initial mobile phase and prevent peak distortion.[6]
Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample in 90:10 ACN:H2O Filter Filter through 0.22 µm Syringe Filter Sample->Filter Injector Autosampler (4°C) Filter->Injector Column HILIC Column (30°C) Injector->Column Pump Gradient Pump Detector Detector (ELSD/MS) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Purification Fraction Collection & Purity Assessment Chromatogram->Purification

Caption: A typical workflow for the HPLC purification of the target compound.

Frequently Asked Questions (FAQs)

Q1: Why can't I see my compound with a UV detector? A1: The 2-Carboxyethyl-bromo-choline Ester, Chloride Salt molecule lacks a significant chromophore, which is a part of a molecule that absorbs ultraviolet or visible light. Therefore, it will have a very weak or no response with a standard UV detector. Alternative detection methods such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) are recommended for this type of compound.[18][19]

Q2: My peak shape is still tailing even after lowering the mobile phase pH. What else can I do? A2: If pH adjustment is insufficient, the issue might be with the column itself. Over time, silica-based columns can develop active sites that cause tailing.[13] Consider these options:

  • Use a Sacrificial Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can sometimes help by preferentially interacting with the active silanol sites.

  • Switch to a More Inert Column: Modern columns with highly end-capped or hybrid particle technology are designed to minimize silanol interactions.

  • Ensure Proper Column Equilibration: HILIC columns, in particular, may require longer equilibration times than reversed-phase columns to establish the aqueous layer on the stationary phase.

Q3: Can I use methanol instead of acetonitrile in my HILIC mobile phase? A3: While both are organic solvents, acetonitrile is generally preferred as the weak solvent in HILIC. Methanol is a more polar solvent and can disrupt the aqueous layer on the stationary phase, leading to a loss of retention for polar analytes.

Q4: I am seeing a gradual decrease in retention time over a series of injections. What is the cause? A4: A gradual decrease in retention time in HILIC mode often points to a change in the stationary phase hydration. This can be caused by:

  • Insufficient Equilibration: The column may not be fully equilibrated between gradient runs. Increase the post-run equilibration time.

  • Mobile Phase Composition: Ensure your mobile phase composition is accurate and consistent. Small variations in the water content of the organic phase can significantly impact retention in HILIC.

Q5: How can I confirm the identity of degradation products? A5: The most effective way to identify degradation products is to use a mass spectrometer (MS) as a detector. By comparing the mass-to-charge ratio (m/z) of the unexpected peaks to the theoretical masses of potential hydrolysis products (e.g., the carboxylic acid and the choline alcohol), you can confidently identify them.

References

  • Analysis of Choline Metabolites by Hydrophilic Interaction Chromatography (HILIC) with LC/MS/MS | LabRulez LCMS. Available at: [Link]

  • Analysis of Choline Metabolites by Hydrophilic Interaction Chromatography (HILIC) with LC/MS/MS. Agilent Technologies. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Royal Society of Chemistry. Available at: [Link]

  • Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase. LCGC International. Available at: [Link]

  • Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS. National Center for Biotechnology Information. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry. Waters Corporation. Available at: [Link]

  • Polar Compounds. SIELC Technologies. Available at: [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: [Link]

  • Ion-pair high pressure liquid chromatography techniques for the determination of quaternary ammonium compounds. Oregon State University. Available at: [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek Corporation. Available at: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Available at: [Link]

  • The Role of Analogue Ions in the Ion-Pair Reversed-Phase Chromatography of Quaternary Ammonium Compounds. Journal of Chromatographic Science. Available at: [Link]

  • HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column. SIELC Technologies. Available at: [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Phenomenex. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation. Available at: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Waters Corporation. Available at: [Link]

  • Hydrolysing esters. Chemguide. Available at: [Link]

  • LC/MS Analysis of Choline and Acetylcholine (VC-50 2D). Shodex HPLC Columns. Available at: [Link]

  • Development and validation of HPLC method for the determination of ferrocyanide ion in food grade salts. ResearchGate. Available at: [Link]

  • Application of Ionic Liquids in High Performance Reversed-Phase Chromatography. National Center for Biotechnology Information. Available at: [Link]

  • Separation of 2,4-D sodium salt on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • High-Performance Liquid Chromatography of Water-Soluble Choline Metabolites. The Wurtman Lab. Available at: [Link]

  • Ester hydrolysis. Wikipedia. Available at: [Link]

  • Method for HPLC Identification & Quantification of NaCl. Chromatography Forum. Available at: [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. SciELO. Available at: [Link]

  • Optimisation of acid hydrolysis conditions of choline esters and mass spectrometric determination of total choline in various foods. National Center for Biotechnology Information. Available at: [Link]

  • Stability of Cholinium Chloride-Based Deep Erotic Solvents with Carboxylic Acids: A Study on Ester Formation. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • HPLC Methods for analysis of Sodium ion. HELIX Chromatography. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • High-performance liquid chromatography of water-soluble choline metabolites. PubMed. Available at: [Link]

  • 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Stabilized choline solutions and methods for preparing the same. Google Patents.
  • Cholinesterases: Distribution and Function. JoVE. Available at: [Link]

Sources

Technical Support Center: Overcoming Low Yields in Choline Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to helping you navigate the complexities of choline ester synthesis. Low yields can be a significant roadblock in research and development, often stemming from the unique chemical properties of choline and the equilibrium-driven nature of esterification. This guide is structured to provide direct answers to common problems, explain the underlying chemical principles, and offer robust, field-tested protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries researchers face when troubleshooting their reactions.

Q1: What is the primary reason for consistently low yields in my choline ester synthesis?

The most frequent culprit is the reversible nature of the esterification reaction, particularly the widely used Fischer-Speier esterification.[1] The reaction between a carboxylic acid and an alcohol (choline) produces an ester and water. If water is not actively removed from the reaction mixture, it will hydrolyze the newly formed ester, pushing the equilibrium back towards the starting materials and thereby reducing the final yield.[1]

Q2: My reaction seems to work, but I lose the majority of my product during the aqueous workup or purification. Why does this happen?

This is a classic problem related to the high water solubility and charge of choline esters, coupled with their susceptibility to hydrolysis. Choline esters are quaternary ammonium salts, making them highly polar and soluble in water.[2][3] Standard extraction procedures with immiscible organic solvents are often inefficient. Furthermore, exposure to acidic or basic conditions during workup can rapidly catalyze the hydrolysis of the ester bond, degrading your product before you can isolate it.[4][5]

Q3: Besides water, what other factors can inhibit the reaction or lead to low conversion?

Several factors can play a role:

  • Insufficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an alcohol can be slow. The carboxylic acid often needs to be "activated" to become a better electrophile.[6] In Fischer esterification, a strong acid catalyst protonates the carbonyl oxygen, serving this purpose.[1] In other methods, the hydroxyl group is replaced with a better leaving group (e.g., by converting it to an acid chloride or using a coupling agent like DCC).[6][7]

  • Steric Hindrance: Bulky chemical groups near the reacting carboxylic acid or on the choline molecule can physically block the reactants from approaching each other, slowing down the reaction rate significantly.[8][9]

  • Reagent Purity: Choline chloride is notoriously hygroscopic. Using wet choline chloride introduces water directly into the reaction, which is detrimental to the equilibrium.[1] Similarly, impure solvents or carboxylic acids can introduce contaminants that interfere with the reaction.

In-Depth Troubleshooting Guide

This section provides a detailed, problem-oriented approach to specific experimental challenges.

Issue 1: Low or Stalled Conversion of Starting Materials

Q: I'm running a Fischer esterification of choline with a fatty acid, and TLC/LC-MS analysis shows a large amount of unreacted starting material even after prolonged heating. How can I drive the reaction to completion?

A: This is a clear indication that the reaction equilibrium is not favoring product formation. The Fischer esterification is a textbook example of a reversible reaction. To overcome this, you must apply Le Châtelier's principle.

Causality: The equilibrium constant (Keq) for many esterifications is not large, meaning a significant concentration of reactants will remain at equilibrium.[10] To shift the equilibrium to the right (favoring the ester), you must either increase the concentration of a reactant or decrease the concentration of a product.[1]

Solutions:

  • Use an Excess of One Reactant: The most common strategy is to use a large excess (5- to 10-fold) of the alcohol.[1] However, since choline is often the more expensive or complex reagent, it is sometimes more practical to use an excess of the carboxylic acid, though this can complicate purification.[11]

  • Actively Remove Water: This is the most effective strategy.

    • Dean-Stark Apparatus: For reactions in solvents that form an azeotrope with water (like toluene or xylene), a Dean-Stark trap is ideal. It physically collects and separates the water produced during the reaction, preventing it from participating in the reverse hydrolysis reaction.[1]

    • Molecular Sieves: For smaller-scale reactions or when a Dean-Stark trap is impractical, adding activated molecular sieves (3Å or 4Å) to the reaction flask can effectively sequester the water as it is formed.

Troubleshooting Workflow: Low Reactant Conversion

G Start Low Conversion (Starting Material Remains) Check_Equilibrium Is the reaction at equilibrium? Start->Check_Equilibrium Check_Activation Is the carboxylic acid sufficiently activated? Start->Check_Activation Solution_Water Implement Water Removal: - Dean-Stark Trap - Molecular Sieves Check_Equilibrium->Solution_Water Yes Solution_Excess Use Large Excess of One Reactant Check_Equilibrium->Solution_Excess Yes Solution_Activate Convert COOH to: - Acid Chloride (SOCl₂) - Use Coupling Agent (DCC) Check_Activation->Solution_Activate No Solution_Catalyst Increase Catalyst Loading or Use Stronger Acid Check_Activation->Solution_Catalyst No

Caption: Troubleshooting flow for low reactant conversion.

Q: My carboxylic acid is particularly unreactive or sterically hindered. Is Fischer esterification the best method?

A: No, for challenging substrates, direct activation of the carboxylic acid is a superior strategy. This approach converts the hydroxyl group of the acid into a much better leaving group, making the subsequent nucleophilic attack by choline's hydroxyl group far more rapid and not subject to equilibrium limitations.

Causality: The hydroxyl group (-OH) is a poor leaving group. Converting it to an acyl chloride (-Cl) or using a coupling agent creates a highly electrophilic intermediate that reacts much more readily and irreversibly with alcohols.[6]

Recommended Activation Methods:

  • Acid Chlorides: React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acid chloride. This is then added to a solution/suspension of choline, often in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl byproduct.[11]

  • Carbodiimide Coupling: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, allowing for a direct, one-pot reaction with choline under milder conditions than the acid chloride route.[6]

Table 1: Comparison of Esterification Methods for Choline Esters

MethodActivating PrincipleAdvantagesDisadvantagesBest For...
Fischer-Speier Acid-catalyzed nucleophilic acyl substitution[1]Inexpensive reagents (H₂SO₄); simple setup.Reversible/equilibrium-limited; requires high temps; harsh acidic conditions can cause degradation.Simple, unhindered carboxylic acids and alcohols.
Acid Chloride Conversion of -OH to -Cl (good leaving group).[11]Irreversible; fast reaction rates; high yielding.Requires an extra synthesis step; generates corrosive HCl; harsh reagents.Sterically hindered or unreactive carboxylic acids.
DCC Coupling In situ activation of carboxylic acid.[6]Mild reaction conditions; high yields.DCC is an allergen; byproduct (DCU) can be difficult to remove.Delicate or acid-sensitive substrates.
Transesterification Exchange of the alkoxy group of an existing ester.[12]Can be driven by using a volatile alcohol byproduct.Requires a pre-existing ester; can be subject to equilibrium.Converting a simple methyl or ethyl ester to a choline ester.
Issue 2: Product Degradation and Purification Challenges

Q: I've confirmed product formation via LC-MS, but after my workup and attempts at silica gel chromatography, it's gone. How should I properly isolate my choline ester?

A: Standard silica gel chromatography and aggressive aqueous workups are often incompatible with choline esters. You must adapt your purification strategy to account for the product's charge, high polarity, and instability.

Causality:

  • Hydrolysis: As mentioned, choline esters are prone to hydrolysis, especially when heated or exposed to acid/base.[13][14] The conditions for many workups can destroy the product.

  • Chromatography Issues: The positively charged quaternary ammonium group of choline esters causes them to bind very strongly and often irreversibly to the acidic silanol groups on standard silica gel. This leads to very poor recovery.

Solutions for Purification:

  • Minimize Aqueous Contact & Control pH: During workup, use brine washes instead of pure water to reduce product loss to the aqueous phase. Ensure all aqueous solutions are kept cold and as close to neutral pH as possible.

  • Specialized Extraction: For less polar choline esters, a liquid cation exchange method can be effective. This involves forming a complex between the choline ester and an agent like sodium tetraphenylboron, which renders the ester soluble in organic solvents like acetonitrile or ketones, allowing for its extraction from the aqueous phase.[15] The ester can then be released from the complex.

  • Alternative Chromatography:

    • Reverse-Phase Chromatography (C18): This is often a better choice, using water/acetonitrile or water/methanol gradients, often with a modifier like formic acid or ammonium acetate to improve peak shape.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for highly polar compounds like choline esters.[16]

    • Ion-Exchange Chromatography: Directly leverages the positive charge of the choline ester for purification.

Fischer Esterification Mechanism (PADPED)

G cluster_main Fischer Esterification Mechanism Protonation 1. Protonation (Carbonyl Activation) Addition 2. Nucleophilic Addition (Alcohol Attack) Protonation->Addition Deprotonation1 3. Deprotonation (Proton Transfer) Addition->Deprotonation1 Protonation2 4. Protonation (Forming Good Leaving Group) Deprotonation1->Protonation2 Elimination 5. Elimination (Water Leaves) Protonation2->Elimination Deprotonation2 6. Deprotonation (Regenerate Catalyst) Elimination->Deprotonation2

Caption: The Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism.[1][12]

Key Experimental Protocols

Protocol 1: Optimized Fischer Esterification with Dean-Stark Water Removal

This protocol is designed to maximize yield by actively removing the water byproduct.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Choline Chloride (1.2 eq, dried under vacuum at 60°C overnight)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq)

  • Toluene (anhydrous)

  • Round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer.

Procedure:

  • Setup: Assemble the flask, Dean-Stark trap, and condenser. Ensure all glassware is oven-dried.

  • Reagent Addition: To the flask, add the carboxylic acid, dried choline chloride, and a magnetic stir bar.

  • Solvent: Add enough anhydrous toluene to suspend the reactants and fill the Dean-Stark trap to the sidearm level.

  • Catalyst: Carefully add the concentrated sulfuric acid to the stirring mixture.

  • Reaction: Heat the mixture to reflux (approx. 110-120°C). Toluene and water will co-distill as an azeotrope. Water, being denser, will separate and collect in the bottom of the trap while the toluene overflows back into the flask.

  • Monitoring: Continue reflux until no more water collects in the trap (typically 4-24 hours). The reaction can be monitored by TLC or LC-MS.

  • Workup (Neutralization): Cool the reaction to room temperature. Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Caution: CO₂ evolution.

  • Isolation: The isolation method will depend on the product's properties. If the product precipitates, it can be filtered. Otherwise, the solvent can be removed under reduced pressure, and the residue purified via an appropriate method (e.g., reverse-phase chromatography).

Protocol 2: Choline Ester Synthesis via an Acid Chloride Intermediate

This protocol is for unreactive substrates where high conversion is needed.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Thionyl Chloride (SOCl₂, 1.5 eq)

  • Choline Chloride (1.1 eq, dried)

  • Pyridine (anhydrous, as solvent and base)

  • Diethyl ether (anhydrous)

Procedure:

  • Acid Chloride Formation: In a fume hood, combine the carboxylic acid and thionyl chloride. Heat gently at reflux for 1-2 hours until gas evolution (SO₂ and HCl) ceases. Cool to room temperature and remove the excess thionyl chloride under reduced pressure. The crude acid chloride is used immediately.

  • Esterification: In a separate flask, suspend the dried choline chloride in anhydrous pyridine at 0°C (ice bath).

  • Addition: Dissolve the crude acid chloride in a small amount of anhydrous solvent (e.g., THF or DCM) and add it dropwise to the stirring choline chloride/pyridine suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Cool the reaction mixture in an ice bath and slowly add cold water to quench any unreacted acid chloride and precipitate the product/pyridinium hydrochloride salt.

  • Purification: The crude solid can be collected by filtration. Recrystallization from a suitable solvent system (e.g., ethanol/ether) is often an effective purification method for these salt-like products.

References

  • Carboxylic Acids Important Reactions. Jack Westin. [Link]

  • Analytical approaches to determination of total choline in foods and dietary supplements. Analytical and Bioanalytical Chemistry. [Link]

  • Analytical approaches to determination of total choline in foods and dietary supplements. Anal Bioanal Chem. [Link]

  • Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. PMC. [Link]

  • Optimisation of acid hydrolysis conditions of choline esters and mass spectrometric determination of total choline in various foods. ResearchGate. [Link]

  • Optimisation of acid hydrolysis conditions of choline esters and mass spectrometric determination of total choline in various foods. PubMed. [Link]

  • Process for the activation of carboxylic acids.
  • Measurement of choline and choline metabolite concentrations using high-pressure liquid chromatography and gas chromatography-mass spectrometry. PubMed. [Link]

  • Video: Cholinesterases: Distribution and Function. JoVE. [Link]

  • Direct-Acting Cholinergic Agonists: Chemistry and Structure-Activity Relationship. JoVE. [Link]

  • LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits. MDPI. [Link]

  • (a) Structure of choline esters and their acid hydrolysis under three... ResearchGate. [Link]

  • Synthesis, Storage and Release of Acetylcholine. NCBI Bookshelf. [Link]

  • Optimisation of acid hydrolysis conditions of choline esters and mass spectrometric determination of total choline in various foods. PMC. [Link]

  • (PDF) Transesterification process of palm oil using Novozym® 435 in Choline chloride (ChCl) ionic liquid system to produce biodiesel. ResearchGate. [Link]

  • Process for the acylation of choline chloride, fatty acid choline salt ester and their use.
  • Steric environment around acetylcholine head groups of bolaamphiphilic nanovesicles influences the release rate of encapsulated compounds. PMC. [Link]

  • Isolation of choline esters from aqueous solutions by extraction with sodium tetraphenylboron in organic solvents. PMC. [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds. PMC. [Link]

  • The purification of choline-esterase. PMC. [Link]

  • Transesterification. Master Organic Chemistry. [Link]

  • Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT. ACS Publications. [Link]

  • (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. [Link]

  • Choline. Wikipedia. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Synthesis and Anticholinesterase Properties of Choline esters of α-Amino Acids | Request PDF. ResearchGate. [Link]

Sources

2-Carboxyethyl-bromo-choline Ester, Chloride Salt solubility issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Carboxyethyl-bromo-choline Ester, Chloride Salt

Subject: Troubleshooting Solubility, Stability, and Handling of CAS 1219417-69-2 From: Senior Application Scientist, Technical Services To: Research & Development Team

Executive Summary

You are likely reading this because your reagent has turned into a sticky gel, precipitated upon dilution, or failed to show biological activity.

2-Carboxyethyl-bromo-choline Ester, Chloride Salt (often chemically identified as Choline 3-bromopropionate chloride) presents a "triple threat" of stability challenges:

  • Hygroscopicity: The quaternary ammonium chloride salt is extremely deliquescent.

  • Hydrolysis: The ester linkage is labile in aqueous environments.

  • Alkylating Reactivity: The "bromo" moiety is an electrophile (alkylating agent) that reacts with nucleophilic buffers (Tris, Glycine) or thiols.

This guide replaces standard "add water" protocols with a chemically rigorous handling procedure to ensure experimental reproducibility.

Module 1: The "Wet" Salt (Hygroscopicity & Handling)

The Issue: The compound arrives as a solid but turns into a viscous liquid or sticky paste within minutes of opening the vial. The Cause: The chloride counter-ion on the quaternary amine is a moisture magnet. Once the crystal lattice absorbs water, the ester bond becomes vulnerable to hydrolysis.

Protocol: The Anhydrous Handling Workflow

Do not weigh this compound on an open benchtop scale if humidity is >40%.

  • Thermal Equilibration:

    • Remove the vial from -20°C storage.

    • Critical Step: Allow the unopened vial to warm to room temperature (approx. 30–45 mins) inside a desiccator.

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt, initiating immediate degradation.

  • Solvation Strategy (The "Stock" Solution):

    • Do NOT make aqueous stock solutions (e.g., in PBS or Water) for long-term storage.

    • Solvent of Choice: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

    • Target Concentration: 50–100 mM.

  • Storage:

    • Aliquot the DMSO stock into single-use amber vials.

    • Store at -20°C or -80°C.

    • Shelf Life: ~3–6 months in anhydrous DMSO; <24 hours in water.

Module 2: The "Disappearing" Compound (Solubility & Stability)

The Issue: The compound precipitates when diluted into buffer, or the biological effect disappears over time. The Cause:

  • Precipitation: While soluble in water, the bromide leaving group can lead to polymerization or formation of insoluble byproducts if the concentration is too high in cold buffers.

  • Inactivation: The ester bond hydrolyzes rapidly at pH > 7.0, breaking the molecule into Choline and 3-Bromopropionic acid (both inactive for the intended receptor target).

Troubleshooting Table: Solvent & Buffer Compatibility
Solvent / BufferSolubility RatingStability RatingRecommendation
Water (ddH2O) High (>50 mg/mL)Poor (<4 hrs)Use only for immediate dilution. Acidify slightly (pH 5.0).
PBS (pH 7.4) HighPoor (<2 hrs)Hydrolysis accelerates at neutral pH. Use immediately.
DMSO (Anhydrous) HighExcellent (>3 mos)Recommended for Stock.
Ethanol ModerateModerateGood for intermediate dilutions; avoid if cells are sensitive.
Tris / Glycine HighFORBIDDEN Primary amines react with the alkyl bromide (artifact formation).

Module 3: Visualizing the Failure Points

The following diagram illustrates the critical decision pathways for handling this compound.

G Start Solid Reagent (CAS 1219417-69-2) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Correct OpenAir Open Cold/Humid Air Start->OpenAir Incorrect SolventChoice Choose Stock Solvent Equilibrate->SolventChoice Moisture Moisture Absorption (Deliquescence) OpenAir->Moisture ResultFail1 Hydrolysis (Loss of Activity) Moisture->ResultFail1 Ester Cleavage DMSO Anhydrous DMSO/DMF SolventChoice->DMSO Recommended Water Water/PBS Stock SolventChoice->Water Avoid Dilution Dilution for Assay DMSO->Dilution Water->ResultFail1 Rapid Hydrolysis BufferCheck Check Buffer Composition Dilution->BufferCheck TrisBuffer Tris/Glycine/BSA BufferCheck->TrisBuffer Nucleophiles Present PBS_Acid PBS/HBSS (pH < 7) BufferCheck->PBS_Acid Inert Buffer ResultFail2 Side Reaction (N-Alkylation of Buffer) TrisBuffer->ResultFail2 Br Displacement ResultSuccess Valid Experiment PBS_Acid->ResultSuccess Use Immediately

Figure 1: Critical Workflow for Handling Reactive Choline Esters. Red paths indicate common failure modes leading to degradation or artifacts.

Frequently Asked Questions (FAQs)

Q1: I dissolved the powder in PBS, and it worked once, but the next day the same solution failed. Why? A: You experienced ester hydrolysis . In PBS (pH 7.4), the half-life of the ester bond in this molecule is short (likely hours). By the next day, your tube contained mostly Choline and 3-Bromopropionic acid.

  • Fix: Make fresh dilutions from a DMSO stock immediately before every experiment. Never store aqueous solutions.

Q2: Can I use Tris-HCl buffer for my assay? A: No. This is a critical error. The "Bromo" group (alkyl bromide) is an electrophile. Tris contains a primary amine that acts as a nucleophile. The Tris molecule will attack the bromide, creating a covalent adduct and deactivating your compound.

  • Fix: Use non-nucleophilic buffers like Phosphate (PBS), HEPES, or MOPS.

Q3: The compound is stuck to the wall of the vial. How do I recover it? A: This is due to hygroscopicity.[1] Do not try to scrape it out.

  • Fix: Add a known volume of anhydrous DMSO directly into the vendor's vial to dissolve the material in situ. Calculate the concentration based on the vendor's stated mass and the volume added.

Q4: Is the "Chloride Salt" interchangeable with other salts? A: Generally, yes, for biological activity, but solubility differs . Chloride salts are more hygroscopic than Iodide or Perchlorate salts. If you have the option to buy a different salt form for storage stability, consider it, but for solubility in water, Chloride is usually superior (despite the handling headaches).

References & Validated Sources

  • Chemical Identity & Properties:

    • Product: 2-Carboxyethyl-bromo-choline Ester, Chloride Salt (CAS 1219417-69-2).[2][3][4]

    • Source: Santa Cruz Biotechnology.[5]

  • Choline Ester Stability:

    • Mechanism: Hydrolysis of choline esters in aqueous media is pH-dependent and catalyzed by hydroxide ions.

    • Source:Journal of Pharmaceutical Sciences, "Kinetics of Hydrolysis of Acetylcholine and Homologs." (General reference for class behavior).

  • Quaternary Ammonium Salt Handling:

    • Guidance: Hygroscopicity of chloride salts requires desiccation.

    • Source: ChemicalBook,

  • Reactivity of Alkyl Bromides:

    • Principle: Primary alkyl bromides react with amines (Tris) via SN2 mechanisms.

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for SN2 reactivity of bromo-alkanes).

Sources

Technical Support Center: Choline Salt Impurity Removal

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification and troubleshooting of choline salts, specifically focusing on Choline Chloride ([Ch]Cl) and Choline Hydroxide ([Ch]OH) , which are critical components in Deep Eutectic Solvents (DES) and pharmaceutical formulations.

Topic: Purification and Quality Control of Choline Salts Target Audience: Formulation Scientists, DES Researchers, Chemical Engineers Version: 2.1 (Current Standards)

Diagnostic Hub: Identify Your Impurity

Before initiating a protocol, match your observation to the likely impurity.

ObservationLikely ImpuritySource/CauseRecommended Protocol
Strong "Fishy" Odor Trimethylamine (TMA)Thermal degradation (Hofmann elimination) or unreacted precursor.Protocol B (Vacuum Stripping)
Yellow/Brown Color Aldehydes / PolymersOxidation of degradation products (e.g., acetaldehyde from ethylene glycol).Protocol C (Carbon Treatment)
Wet/Clumping Solid WaterHygroscopic absorption from atmosphere.Protocol A (Recrystallization & Drying)
Cloudy DES Solution Inorganic Salts / DustPhysical contamination or insolubility of impurities.Protocol D (Filtration)

Technical Protocols

These protocols are designed to be self-validating. Always perform a small-scale pilot test (1–5 g) before processing the entire batch.

Protocol A: Recrystallization of Choline Chloride

Objective: Remove ionic impurities, degradation products, and trace water from solid Choline Chloride. Purity Target: >99.5% (Suitable for DES formation)

Reagents:

  • Absolute Ethanol (Anhydrous, >99.5%)

  • Cold Absolute Ethanol (stored at -20°C)

Workflow:

  • Dissolution: Dissolve crude Choline Chloride in the minimum amount of boiling absolute ethanol (approx. 3.5 – 4.0 mL per gram of salt).

    • Note: If the solution is colored, integrate Protocol C here before crystallizing.

  • Hot Filtration: Filter the boiling solution quickly through a pre-heated glass frit or funnel to remove insoluble particulates (dust/lint).

  • Crystallization:

    • Allow the filtrate to cool slowly to Room Temperature (RT) over 2 hours.

    • Transfer to a refrigerator (4°C) for 4 hours.

    • Optional: For maximum yield, move to -20°C for overnight incubation.

  • Isolation: Filter the white crystals using vacuum filtration.

  • Washing: Wash the filter cake twice with cold absolute ethanol (10% of the initial solvent volume).

  • Drying: Dry under vacuum (<10 mbar) at 60°C for 24 hours.

    • Validation: Check water content via Karl-Fischer titration (Target: <500 ppm).

Protocol B: Removal of Trimethylamine (TMA)

Objective: Eliminate the "fishy" odor caused by free amine bases. Context: TMA is volatile (Boiling Point: 2.9°C). In salts like Choline Chloride, it exists as a salt (TMA-HCl) which is harder to remove. In Choline Hydroxide, it exists as a free base.

For Choline Hydroxide (Solution):

  • Sparging: Place the solution in a flask. Sparge with inert gas (Nitrogen or Argon) for 30–60 minutes at RT.

  • Vacuum Stripping: Apply mild vacuum (approx. 50–100 mbar) at moderate temperature (30–40°C) for 1 hour.

    • Warning: Do not exceed 50°C for Choline Hydroxide, as this accelerates Hofmann elimination, creating more TMA.

For Choline Chloride (Solid):

  • Perform Protocol A (Recrystallization). The TMA-HCl salt remains largely in the ethanol mother liquor.

Protocol C: Activated Carbon Treatment (Decolorization)

Objective: Remove color bodies (oxidized aldehydes) from Choline Hydroxide or dissolved Choline Chloride.

  • Preparation: Prepare a 10–20% w/v solution of the choline salt in water or ethanol.

  • Adsorption: Add Activated Charcoal (0.5 – 1.0% w/w relative to salt) .

    • Tip: Use powdered activated carbon for higher surface area, but ensure you have fine filtration capabilities (0.22 µm or 0.45 µm).

  • Incubation: Stir gently at 40°C for 30–60 minutes.

  • Filtration: Filter through a Celite 545 pad or a 0.22 µm PTFE membrane to remove all carbon fines.

  • Recovery: Evaporate solvent under reduced pressure (Rotary Evaporator) to recover the purified salt.

Visual Workflows

Workflow 1: Decision Logic for Impurity Removal

Use this logic gate to determine the correct purification path.

PurificationLogic Start Start: Impure Choline Salt StateCheck Physical State? Start->StateCheck Solid Solid (e.g., ChCl) StateCheck->Solid Liquid Liquid (e.g., ChOH aq) StateCheck->Liquid ColorCheck Is it Discolored? Solid->ColorCheck OdorCheck Strong Fishy Odor? Liquid->OdorCheck Recryst Protocol A: Recrystallization (Ethanol) ColorCheck->Recryst No (White) Carbon Protocol C: Activated Carbon Treatment ColorCheck->Carbon Yes (Yellow/Brown) ColorCheck->Carbon Yes Use/Store Use/Store ColorCheck->Use/Store No OdorCheck->ColorCheck No Strip Protocol B: Vacuum Stripping / Sparging OdorCheck->Strip Yes (TMA) Carbon->Recryst After Filtration Strip->ColorCheck

Caption: Decision tree for selecting the appropriate purification protocol based on physical state and sensory indicators.

Workflow 2: Mechanism of Degradation (The Enemy)

Understanding why purification is needed: The Hofmann Elimination.

HofmannElimination cluster_0 Impact on Experiment Choline Choline Cation (HO-CH2-CH2-N+(Me)3) Heat Heat / Base (>50°C for ChOH) Choline->Heat Products Degradation Products Heat->Products TMA Trimethylamine (TMA) (Fishy Odor) Products->TMA Acetaldehyde Acetaldehyde (Color Bodies) Products->Acetaldehyde Altered pH / Toxicity Altered pH / Toxicity TMA->Altered pH / Toxicity Sample Yellowing Sample Yellowing Acetaldehyde->Sample Yellowing

Caption: The Hofmann Elimination pathway, the primary source of impurities (TMA and color) in choline salts.

Scientific Deep Dive: The "Why"

The Hygroscopicity Trap

Choline chloride is extremely hygroscopic. Water is not just an impurity; it disrupts the hydrogen bonding network required to form Deep Eutectic Solvents (DES).

  • Mechanism: Water molecules compete with the Hydrogen Bond Donor (e.g., Urea) for the chloride anion.

  • Impact: If water > 1-2%, the depression of the freezing point is lessened, and the DES may not form a stable liquid at room temperature.

  • Solution: Vacuum drying at 60°C is preferred over higher temperatures to prevent thermal decomposition (see below).

Thermal Instability (Hofmann Elimination)

Choline hydroxide is particularly unstable. As shown in the diagram above, it undergoes Hofmann elimination to form trimethylamine (TMA) and acetaldehyde (via vinyl alcohol tautomerization).

  • Critical Threshold: Degradation rates increase significantly above 50°C for Choline Hydroxide.

  • Recrystallization Constraint: This is why Choline Hydroxide is rarely recrystallized; it is purified in solution (Protocol C) or used as-is from fresh high-purity stock. Choline Chloride is more stable (mp ~302°C) but can still brown if heated >150°C in air.

References

  • Sari, I. P., et al. (2024).[1] Choline Chloride Based Deep Eutectic Solvents: Physicochemical Properties and Spectroscopic Insights. Analytical and Environmental Chemistry. Retrieved from [Link]

  • Wong, J. L., et al. (2023).[2] Efficient and eco-friendly isolation and purification of lignin from black liquor with choline chloride-based deep eutectic solvents. Nordic Pulp & Paper Research Journal.[2] Retrieved from [Link]

  • United States Patent Office. (1956). Preparation of choline base and choline salts (US2774759A).

Sources

Technical Support Center: Optimizing Reaction Conditions for Choline Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for choline esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing choline esters. Here, we provide in-depth answers to frequently asked questions, robust troubleshooting guides for common experimental hurdles, and detailed protocols grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of choline esters.

Q1: What are the primary chemical strategies for choline esterification?

A1: Choline esterification, the formation of an ester bond between choline's hydroxyl group and a carboxylic acid, can be approached through several primary methods:

  • Fischer-Speier Esterification: This is the classic acid-catalyzed reaction between choline (or a choline salt) and a carboxylic acid. It is an equilibrium-limited reaction, meaning product yield is dependent on shifting the equilibrium, typically by removing water as it forms.[1]

  • Acylation with Activated Carboxylic Acid Derivatives: To overcome the equilibrium limitations of Fischer esterification, more reactive acylating agents are used. The most common are:

    • Acyl Chlorides (or Fatty Acid Chlorides): These are highly reactive and react with choline's hydroxyl group, often without a catalyst, to form the ester and hydrogen chloride (HCl). The reaction is typically performed in anhydrous solvents.[2]

    • Acid Anhydrides: These are also effective acylating agents that react with choline to yield the ester and a carboxylic acid byproduct.

  • Enzymatic Esterification: Biocatalysis using enzymes like lipases offers a green and highly selective alternative. These reactions can be performed under mild conditions, minimizing byproduct formation. However, the choice of solvent and enzyme immobilization are critical parameters.[3]

  • Transesterification: This involves reacting a pre-existing ester (e.g., a fatty acid methyl ester) with choline in the presence of a catalyst. This method is particularly useful for synthesizing glycerophosphocholine.[4][5]

Q2: Why is temperature control so critical in choline esterification?

A2: Temperature is a double-edged sword in these reactions. While increased temperature generally accelerates the reaction rate, it introduces significant risks:[6]

  • Choline Degradation: Choline chloride is thermally stable only up to approximately 180°C. Above this temperature, it can decompose into dimethylaminoethanol and methyl chloride or undergo Hofmann elimination to produce ethene.[2] This decomposition pathway introduces impurities and reduces the yield of the desired product.

  • Solvent/Catalyst Instability: When using Deep Eutectic Solvents (DES) containing choline chloride and a carboxylic acid, elevated temperatures can accelerate an unwanted side reaction: the esterification between choline and the acidic component of the DES itself.[7][8] For instance, malonic acid-based DES can irreversibly decompose into acetic acid and CO₂ when heated.[8][9]

  • Byproduct Formation: Higher temperatures can promote various side reactions beyond reactant degradation, leading to a more complex product mixture and complicating purification.

Therefore, optimization requires finding a thermal "sweet spot" that maximizes the reaction rate while minimizing the degradation of reactants and catalysts. A typical range for many acylation reactions is between 110-140°C.[2]

Q3: What role do Deep Eutectic Solvents (DES) play in these reactions?

A3: Deep Eutectic Solvents (DES), particularly those based on choline chloride, have emerged as promising media for esterification.[10] They offer several advantages:

  • Dual Functionality: In some systems, the DES can act as both the solvent and the catalyst, simplifying the reaction setup. For example, a DES made of choline chloride and chromium(III) chloride hexahydrate has been shown to efficiently catalyze esterification at room temperature.[11][12]

  • Enhanced Solubility: DES can effectively dissolve reactants that may have poor solubility in conventional organic solvents.

  • Green Chemistry: Many DES are considered environmentally benign due to their low vapor pressure, non-flammability, and potential biodegradability.[10]

However, researchers must be aware of the stability issues mentioned in Q2. The esterification reaction can occur between the DES components themselves, especially when heated or over extended periods.[7][8] The presence of water can help suppress this degradation by shifting the equilibrium away from ester formation.[7][8]

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve common problems encountered during choline esterification experiments.

Problem 1: Low or No Product Yield
Probable Cause Diagnostic Check Recommended Solution
Unfavorable Reaction Equilibrium (Fischer Esterification) Is water being effectively removed from the reaction? Is there a significant amount of unreacted starting material at the end of the reaction?Implement a method for water removal, such as a Dean-Stark apparatus or the use of molecular sieves. Alternatively, use a large excess of one reactant (typically the less expensive one) to shift the equilibrium towards the product side.[13]
Inactive or Insufficient Catalyst Was the catalyst fresh or properly stored? Is the catalyst loading appropriate for the reaction scale?Use a fresh batch of catalyst or increase the catalyst loading. For acid catalysts, ensure they are not neutralized by basic impurities in the starting materials. Consider screening alternative, more active catalysts.
Reactant Degradation Does the reaction mixture darken significantly at the set temperature? Analyze an aliquot of the reaction for known degradation products of choline.[2]Lower the reaction temperature and extend the reaction time. If using a high-boiling solvent, consider running the reaction under reduced pressure to lower the required temperature. Ensure starting materials are of high purity.
Poor Solubility/Mass Transfer Are all reactants fully dissolved in the chosen solvent at the reaction temperature? Is the stirring speed adequate to ensure a homogenous mixture?Select a solvent in which all reactants are soluble. Increase the stirring rate. For heterogeneous catalyst systems, ensure efficient mixing to maximize surface contact.
Problem 2: Significant Byproduct Formation
Probable Cause Diagnostic Check Recommended Solution
High Reaction Temperature Run the reaction at a lower temperature and compare the byproduct profile using TLC or LC-MS.Optimize the temperature to find a balance between reaction rate and selectivity. A temperature screen (e.g., 80°C, 100°C, 120°C) is highly recommended.[2][8]
Side Reaction with Solvent/Catalyst If using a DES, analyze for the ester formed between choline and the DES's hydrogen bond donor.[7][8]Add a small, controlled amount of water to the DES to suppress its self-esterification.[7] If this is not feasible, switch to a non-reactive solvent and a standard catalyst.
Impurities in Starting Materials Analyze the purity of your choline salt and carboxylic acid/acyl chloride using techniques like NMR or titration.Purify starting materials before the reaction. For example, recrystallize the carboxylic acid or distill the acyl chloride.
Problem 3: Difficulty in Product Purification
Probable Cause Diagnostic Check Recommended Solution
Residual Acid Catalyst Check the pH of the aqueous phase after workup.Neutralize the reaction mixture carefully with a mild base (e.g., saturated sodium bicarbonate solution) during the aqueous workup. Perform multiple aqueous washes.[13]
Excess Carboxylic Acid Does the NMR spectrum of the crude product show significant signals corresponding to the starting carboxylic acid?If the product is non-volatile, consider removing excess volatile carboxylic acid under high vacuum. Alternatively, a challenging purification step like thin-film distillation may be required.[2] Using an acyl chloride with a 1:1 stoichiometry can avoid this issue.
Product is Water-Soluble Is the product being lost to the aqueous phase during extraction?Minimize the volume of aqueous washes. Use brine (saturated NaCl solution) for the final wash to decrease the solubility of the organic product in the aqueous layer. If the product is highly polar, consider purification via reverse-phase column chromatography.
Formation of Emulsions Does a stable emulsion form at the interface of the organic and aqueous layers during workup?Add brine to help break the emulsion. Filter the entire mixture through a pad of Celite. Allow the mixture to stand for an extended period without agitation.

Section 3: Experimental Protocols & Data

This section provides standardized procedures and representative data to guide your experimental design.

Protocol 1: General Procedure for Acylation of Choline Chloride with a Fatty Acid Chloride

This protocol is adapted from methodologies described for solvent-free acylation.[2]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add choline chloride (1.0 eq).

  • Reactant Addition: Under a positive nitrogen atmosphere, add the fatty acid chloride (1.0 - 1.1 eq) dropwise to the flask at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120°C) and stir vigorously.[2] The reaction generates HCl gas, which should be vented through a scrubber (e.g., a bubbler containing NaOH solution).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The disappearance of the fatty acid chloride is a good indicator of completion.

  • Workup: Cool the reaction mixture to room temperature. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic solution sequentially with a small amount of water, saturated sodium bicarbonate solution, and finally, brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude choline ester.

  • Final Purification: If necessary, purify the crude product further using column chromatography on silica gel.

Data Presentation: Effect of Reaction Conditions on Yield

The following table summarizes hypothetical but plausible results for the esterification of choline with lauric acid, illustrating the impact of key parameters.

Entry Method Catalyst Temperature (°C) Time (h) Yield (%) Key Observation
1FischerH₂SO₄ (5 mol%)1202445Equilibrium reached; significant starting material remains.
2FischerH₂SO₄ (5 mol%)120 (w/ Dean-Stark)2485Water removal significantly improves yield.
3Acyl ChlorideNone120692Faster reaction, higher yield, avoids equilibrium issues.[2]
4Acyl ChlorideNone185460Significant product degradation and darkening of mixture observed.[2]
5EnzymaticNovozym 435604895Mild conditions, high selectivity, but longer reaction time.

Section 4: Visualization of Workflows and Mechanisms

Diagrams created using DOT language to illustrate key decision-making processes.

Diagram 1: Troubleshooting Low Yield

This workflow guides the logical process of diagnosing and resolving low product yields.

LowYieldTroubleshooting start Problem: Low Yield check_sm Unreacted Starting Material? start->check_sm yes_sm YES check_sm->yes_sm   no_sm NO check_sm->no_sm   equilibrium Cause: Unfavorable Equilibrium yes_sm->equilibrium kinetics Cause: Poor Kinetics / Inactive Catalyst yes_sm->kinetics degradation Cause: Reactant/Product Degradation no_sm->degradation solution_eq Solution: - Remove Water (Dean-Stark) - Use Excess Reagent equilibrium->solution_eq solution_kinetics Solution: - Increase Catalyst Load - Screen Catalysts - Increase Temperature kinetics->solution_kinetics solution_deg Solution: - Lower Temperature - Check Reactant Purity - Use Milder Conditions degradation->solution_deg

Caption: A decision tree for troubleshooting low yields in choline esterification.

Diagram 2: General Mechanism of Acid-Catalyzed Esterification

This diagram illustrates the key steps in the Fischer-Speier esterification mechanism.

FischerMechanism cluster_0 Fischer Esterification Pathway Protonation 1. Protonation of Carboxylic Acid Attack 2. Nucleophilic Attack by Choline Protonation->Attack + Choline-OH Transfer 3. Proton Transfer Attack->Transfer Elimination 4. Elimination of Water Transfer->Elimination - H2O Final 5. Deprotonation to yield Ester Elimination->Final - H+

Caption: Key steps of the acid-catalyzed choline esterification mechanism.

References

  • Deep eutectic solvent choline chloride·2CrCl3·6H2O: an efficient catalyst for esterification of formic and acetic acid at room temperature. RSC Advances.11

  • Stability of Cholinium Chloride-Based Deep Eutectic Solvents with Carboxylic Acids: A Study on Ester Formation. ACS Sustainable Chemistry & Engineering.7

  • Optimisation of acid hydrolysis conditions of choline esters and mass spectrometric determination of total choline in various foods. PubMed.

  • Analytical approaches to determination of total choline in foods and dietary supplements. Analytical and Bioanalytical Chemistry.14

  • Deep eutectic solvent choline chloride·2CrCl3·6H2O: an efficient catalyst for esterification of formic and acetic acid at room temperature. Semantic Scholar.

  • Process for the acylation of choline chloride, fatty acid choline salt ester and their use. Google Patents.

  • (PDF) Optimisation of acid hydrolysis conditions of choline esters and mass spectrometric determination of total choline in various foods. ResearchGate.

  • On the degradation of choline chloride-carboxylic acid deep eutectic solvents. Socrates.

  • Analytical approaches to determination of total choline in foods and dietary supplements. Analytical and Bioanalytical Chemistry.

  • Ternary Choline Chloride-Based Deep Eutectic Solvents: A Review. MDPI.

  • Thermal Instability of Choline Chloride-Based Deep Eutectic Solvents and Its Influence on Their Toxicity. Industrial & Engineering Chemistry Research.

  • Generation of choline for acetylcholine synthesis by phospholipase D isoforms. PMC.

  • Biosynthesis of Acetylcholine. YouTube.

  • Determination of Choline in Infant Formula and Other Food Samples by Ion Chromatography. Thermo Fisher Scientific.

  • Summary of existing analytical methods for determination of total choline in foods and dietary supplements. ResearchGate.

  • Lipase-catalysed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester. Reaction Chemistry & Engineering.

  • Choline derivatives immobilized on silica to catalyze transesterification reaction for production of glycerophosphocholine. Semantic Scholar.

  • Choline Chloride Catalyzed Amidation of Fatty Acid Ester to Monoethanolamide: A Green Approach. ResearchGate.

  • Isolation of choline esters from aqueous solutions by extraction with sodium tetraphenylboron in organic solvents. PMC.

  • Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry. PubMed.

  • Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT. ACS Engineering Au.

  • Carbon-11 choline: Synthesis, purification, and brain uptake inhibition by 2-dimethylaminoethanol. ResearchGate.

  • How can I improve the yield of my Fischer Esterification? Reddit.

  • esterification - alcohols and carboxylic acids. Chemguide.

Sources

Technical Support Center: Synthesis of Bromo-Choline Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of bromo-choline esters. This guide is designed for researchers, scientists, and professionals in drug development who are working with these challenging yet vital compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your synthetic work.

Introduction: The Synthetic Challenge

The synthesis of bromo-choline esters, such as bromoacetylcholine, presents a unique set of challenges primarily due to the inherent reactivity of the functional groups within the target molecule. The presence of a labile ester, a reactive alpha-bromo group, and a quaternary ammonium salt necessitates careful control of reaction conditions to prevent the formation of unwanted side products. This guide will walk you through the most common side reactions—hydrolysis and elimination—and provide strategies for their mitigation, including the use of protecting groups and robust purification techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is significantly lower than expected. What are the most likely causes?

Low yields in the synthesis of bromo-choline esters are typically attributable to two primary side reactions: hydrolysis of the ester bond and elimination of the bromo group. The prevalence of these side reactions is highly dependent on the reaction conditions, particularly pH and temperature.

  • Hydrolysis: The ester linkage in choline esters is susceptible to cleavage by water, a reaction that is significantly accelerated under basic conditions.[1] The presence of residual moisture in your starting materials or solvents can lead to the formation of choline and the corresponding bromo-acid.

  • Elimination: The bromo group, being a good leaving group, can be eliminated via an E2 mechanism, especially in the presence of a base, to form a vinyl-containing byproduct.[2][3][4][5]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure your choline starting material is free of water. For instance, in the synthesis of succinylcholine, a related compound, azeotropic removal of water is a critical step.[6]

  • Control of pH: If a base is required for the esterification, use a non-nucleophilic, sterically hindered base and add it slowly at low temperatures to minimize both hydrolysis and elimination. In some syntheses of related compounds, pH is carefully adjusted during workup to ensure product stability.[6][7]

  • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Exothermic reactions should be cooled to prevent temperature spikes that can accelerate side reactions.

Diagram: Primary Reaction vs. Side Reactions

G cluster_main Desired Reaction: Esterification cluster_side Side Reactions Choline Choline Bromo_Choline_Ester Bromo-Choline Ester Choline->Bromo_Choline_Ester O-Acylation Bromoacyl_Halide Bromoacyl Halide Bromoacyl_Halide->Bromo_Choline_Ester Hydrolysis_Product Choline + Bromo-acetic Acid Bromo_Choline_Ester->Hydrolysis_Product Hydrolysis (H₂O, Base) Elimination_Product Vinyl Ether of Choline Bromo_Choline_Ester->Elimination_Product E2 Elimination (Base)

Caption: Concerted mechanism of E2 elimination.

Guide 3: The Use of Protecting Groups for the Hydroxyl Group of Choline

Problem: Direct esterification of choline is inefficient due to the need for harsh conditions that promote side reactions.

Causality: While the primary hydroxyl group of choline is the desired site of reaction, the overall molecule's properties can complicate the synthesis. A protecting group strategy can allow for more controlled and milder reaction conditions. The benzyl group is a suitable protecting group for alcohols as it is stable to a wide range of reaction conditions and can be removed under mild, reductive conditions. [8][9][10][11] Experimental Workflow for Benzyl Protection Strategy:

  • Protection of Choline:

    • React choline with benzyl bromide (BnBr) in the presence of a base like sodium hydride (NaH) to form the benzyl ether of choline. [8][11]2. Esterification:

    • The protected choline can then be esterified with bromoacetyl bromide under standard, mild conditions. The bulky benzyl group can also sterically shield the molecule, potentially reducing side reactions.

  • Deprotection:

    • The benzyl group is removed by catalytic hydrogenolysis (H₂ gas with a palladium on carbon catalyst) to yield the final bromo-choline ester. This method is highly selective and will not affect the ester or bromo functionalities. [11] Diagram: Benzyl Protection Workflow

Benzyl_Protection Choline Choline Protected_Choline O-Benzyl Choline Choline->Protected_Choline 1. Protection (BnBr, NaH) Protected_Ester O-Benzyl Bromo-Choline Ester Protected_Choline->Protected_Ester 2. Esterification (Bromoacetyl Bromide) Final_Product Bromo-Choline Ester Protected_Ester->Final_Product 3. Deprotection (H₂, Pd/C)

Caption: Synthetic route using a benzyl protecting group.

Guide 4: Purification of Bromo-Choline Esters

Problem: Difficulty in separating the desired product from starting materials and side products.

Causality: Bromo-choline esters are quaternary ammonium salts, making them highly polar and often non-volatile. This limits the utility of standard purification techniques like silica gel chromatography (where they tend to streak or remain at the baseline) and distillation.

Troubleshooting Purification:

  • Recrystallization: This is often the most effective method for purifying quaternary ammonium salts.

    • Solvent Screening: A mixture of a polar solvent in which the compound is soluble (e.g., ethanol, isopropanol) and a less polar solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate) is often effective. The synthesis of succinylcholine chloride often employs recrystallization from ethanol or isopropanol/water mixtures. [6][12]2. Ion-Exchange Chromatography:

    • This technique can be used to capture the positively charged quaternary ammonium compound, allowing neutral impurities to be washed away. The product is then eluted by changing the ionic strength or pH of the eluent.

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • HILIC is a viable alternative to reverse-phase chromatography for highly polar compounds like quaternary ammonium salts. [13]It uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous buffer.

Table: Comparison of Purification Techniques

TechniqueAdvantagesDisadvantagesBest Suited For
Recrystallization Scalable, cost-effective, can yield high purity.Requires finding a suitable solvent system, can have lower recovery.Crystalline solids.
Ion-Exchange High selectivity for charged molecules.Can be complex to set up, may require specific resins.Removing neutral impurities.
HILIC Good for highly polar compounds, compatible with MS.Requires specialized columns and expertise.Analytical separation and small-scale purification.

References

  • Scale-Up and Development of a One-Step Process for the Synthesis of Succinylcholine. Organic Process Research & Development. [Link]

  • Process For Preparation Of Succinylcholine Chloride Dihydrate. Quickcompany. [Link]

  • Purification Of Quaternary Ammonium Pyridinium Compounds. Column Chromatography. [Link]

  • Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase. LCGC International. [Link]

  • Quaternary ammonium salt purification. Reddit. [Link]

  • Preparation method of succinylcholine chloride.
  • Process for preparation of succinylcholine chloride.
  • The E2 Reaction Mechanism. Chemistry Steps. [Link]

  • Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site. PubMed. [Link]

  • Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylch. SciSpace. [Link]

  • The E2, E1 and E1CB Mechanisms. Dalal Institute. [Link]

  • 8.1 E2 Reactions. KPU Pressbooks. [Link]

  • Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site. PMC. [Link]

  • Benzyl (Bn) Protective Group. Chem-Station Int. Ed.. [Link]

  • Elimination Reactions. BITS Pilani. [Link]

  • Mechanism of the E2 Reaction. Master Organic Chemistry. [Link]

  • Benzyl group. Wikipedia. [Link]

  • Exploring the Synthesis and Applications of Bromoacetyl Bromide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Formation of Vinyl-, Vinylhalide- or Acyl-Substituted Quaternary Carbon Stereogenic Centers through NHC–Cu-Catalyzed Enantioselective Conjugate Additions of Si-Containing Vinylaluminums to β. PMC. [Link]

  • Preparation of bromoacetyl bromide. PrepChem.com. [Link]

  • Benzyl Ethers. Organic Chemistry Portal. [Link]

  • Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases. PubMed. [Link]

  • Analysis of quaternary ammonium compounds by pyrolysis gas chromatography. American University. [Link]

  • Vinyl bromide. Wikipedia. [Link]

  • Cholinergic Agonists. Unknown Source. [Link]

  • Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.
  • Vinyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Vinyl ethers of choline and congeners. PubMed. [Link]

  • Benzyl Protection. Common Organic Chemistry. [Link]

  • An improved procedure for the synthesis of choline phospholipids via 2-bromoethyl dichlorophosphate. PubMed. [Link]

  • Direct Synthesis of Xanthenes from Benzyl Alcohols using Choline Peroxydisulfate Ionic Liquid as a Reagent under Otherwise Solvent-Free Conditions. ResearchGate. [Link]

  • Effect of choline esters on the decarbamylation of dimethylcarbamyl-acetylcholinesterase. Unknown Source. [Link]

  • Bromoacetanilide Synthesis: Green Bromination Student Handout. Studylib. [Link]

  • Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. MDPI. [Link]

  • Biorthogonal Click Chemistry on Poly(lactic-co-glycolic acid)- Polymeric Particles - Supporting Information. Unknown Source. [Link]

  • Choline ester formation in, and choline esterase activities of, tissues in vitro. PMC. [Link]

Sources

Technical Support Center: Troubleshooting Choline Ester Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Choline Ester Experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with choline esters, particularly in the context of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity and inhibition assays. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve issues effectively.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, allowing you to quickly find solutions to specific problems.

Section 1: The Ellman's Assay - Core Principles and Common Pitfalls

The Ellman's assay is the cornerstone for measuring cholinesterase activity.[1][2] Its simplicity and reliability have made it a staple in neuroscience and drug discovery.[1] The assay relies on the hydrolysis of the substrate acetylthiocholine (ATCh) by cholinesterase, which produces thiocholine.[1][2] Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[1][2] The rate of TNB formation is directly proportional to the enzyme's activity.[2]

FAQ 1: My blank wells (no enzyme) are showing a high background signal. What's causing this?

Answer: A high background reading in your blank is a common issue that can often be traced back to the spontaneous, non-enzymatic hydrolysis of the substrate, acetylthiocholine (ATCh).[1] Several other factors can also contribute.

Possible Causes & Solutions:

Possible Cause Scientific Rationale Suggested Solution
Spontaneous ATCh Hydrolysis Acetylthiocholine can slowly hydrolyze in aqueous solutions, especially at a basic pH (like the commonly used pH 8.0), releasing thiocholine and leading to a reaction with DTNB even without enzymatic activity.[1][3]Always run a blank control without the enzyme to measure the rate of non-enzymatic hydrolysis. Subtract this rate from your sample readings.[1] Prepare the ATCh solution fresh before each experiment.
DTNB Instability DTNB itself can be unstable, particularly in certain buffers or when exposed to light.[4][5] The disulfide bond in DTNB is susceptible to photolysis.[5]Prepare DTNB solutions fresh and store them protected from light.[5] A study has shown that DTNB is more stable in a buffer containing 0.09 M Hepes with 0.05 M sodium phosphate compared to 0.1M sodium phosphate buffer alone.[4]
Contaminated Reagents Reagents, especially buffers, can become contaminated with thiols or other reducing agents that react with DTNB.Use high-purity water and reagents. If contamination is suspected, prepare fresh solutions.
Light Exposure The reaction of DTNB with thiols is sensitive to daylight, specifically UV radiation around 325 nm.[5]Conduct the assay in artificial room light and avoid direct daylight.[5]
FAQ 2: My enzyme activity seems very low or non-existent, even with a positive control.

Answer: This can be an alarming result, but it's often due to a problem with one of the core components of the assay or the experimental conditions.

Possible Causes & Solutions:

Possible Cause Scientific Rationale Suggested Solution
Inactive Enzyme Cholinesterases are sensitive enzymes. Improper storage (e.g., repeated freeze-thaw cycles, incorrect temperature) or preparation can lead to a loss of activity.Aliquot your enzyme stock solution to avoid multiple freeze-thaw cycles.[2] Always keep the enzyme on ice when not in use. Verify the activity of a new batch of enzyme with a known standard.
Incorrect pH or Temperature Enzyme activity is highly dependent on pH and temperature. The optimal pH for AChE is typically around 8.0.[2] Deviations can significantly reduce activity.Ensure your buffer is at the correct pH. Pre-incubate your reaction plate at the desired temperature (e.g., 25°C or 37°C) before initiating the reaction.[1][6]
Substrate Inhibition High concentrations of acetylthiocholine can actually inhibit the enzyme, a phenomenon known as substrate inhibition.[7][8]Optimize the substrate concentration. If you suspect substrate inhibition, perform a substrate titration curve to find the optimal concentration that gives the maximal reaction rate without causing inhibition.
DTNB Inhibition A significant excess of DTNB compared to the substrate may lead to an underestimation of enzyme activity due to potential inhibition of the enzyme by DTNB itself.[1][9]Optimize the DTNB to ATCh ratio. A recommended ratio is between 1.25 and 3.74.[9]
Pipetting Errors Inaccurate pipetting, especially of the enzyme or substrate, can lead to incorrect concentrations in the final reaction volume.Calibrate your pipettes regularly. Use a multichannel pipette for adding reagents to multiple wells to ensure consistency.[10]

Section 2: Troubleshooting Inhibitor Screening Assays

Screening for novel cholinesterase inhibitors is a critical application of these assays in drug development for conditions like Alzheimer's disease.[6][11][12] However, these screens come with their own unique set of challenges.

FAQ 3: I'm seeing significant variability in my IC50 values for the same compound across different experiments.

Answer: Inconsistent IC50 values are a frequent hurdle in inhibitor screening.[13] This variability can arise from minor, often overlooked, changes in experimental conditions.

Possible Causes & Solutions:

Possible Cause Scientific Rationale Suggested Solution
Reagent and Compound Preparation Inconsistent preparation of buffers, enzyme, substrate, and inhibitor solutions is a major source of variability.[13] The final concentration of the inhibitor in the well is critical for accurate IC50 determination.Prepare fresh reagents for each experiment. Use a consistent protocol for dissolving and diluting your test compounds. Ensure the final solvent concentration (e.g., DMSO) is the same across all wells and is kept low (<1%) to avoid affecting enzyme activity.[2]
Fluctuations in Experimental Conditions Minor variations in temperature, pH, and incubation times can significantly impact enzyme kinetics and, consequently, inhibitor potency.[13]Strictly control all experimental parameters. Use a temperature-controlled plate reader. Ensure consistent incubation times for all plates.
Variable Enzyme Activity The specific activity of the cholinesterase can differ between batches or degrade over time with improper storage.[13]Always run a positive control with a known inhibitor (e.g., Donepezil) on every plate.[2] This allows you to normalize for variations in enzyme activity between experiments.
Data Analysis and Curve Fitting The mathematical model and software used to calculate the IC50 can influence the final value.[13]Use a consistent data analysis workflow. Ensure your data points cover the full range of the dose-response curve (from no inhibition to complete inhibition).
FAQ 4: My test compound appears to be a potent inhibitor, but I suspect a false positive. How can I confirm this?

Answer: False positives are a significant concern in high-throughput screening. They can be caused by compounds that interfere with the assay chemistry rather than directly inhibiting the enzyme.

Possible Causes & Solutions:

Possible Cause Scientific Rationale Suggested Solution
Compound Reacts with DTNB Compounds containing free sulfhydryl groups (thiols) will react directly with DTNB, producing the yellow TNB product and giving a false-positive signal for inhibition (by reducing the available DTNB for the thiocholine reaction) or a false negative (by increasing the baseline absorbance).[1][14]Run a control experiment with the test compound and DTNB in the absence of the enzyme and substrate.[14] If there is a color change, it indicates direct interaction.
Colored or Turbid Compounds If the test compound is colored or forms a precipitate at the assay concentration, it can interfere with the absorbance reading at 412 nm.[1]Measure the absorbance of the compound in the assay buffer at 412 nm. If it has significant absorbance, this value should be subtracted from the final reading. Visually inspect the wells for any precipitation.
Compound Instability The test compound may be unstable in the assay buffer, degrading into a product that interferes with the assay.Assess the stability of your compound in the assay buffer over the time course of the experiment using an orthogonal method like HPLC.

To address potential interference from compounds reacting with DTNB, a modified Ellman's assay can be employed. In this modified protocol, the enzymatic hydrolysis of the thioester substrate occurs first in the absence of DTNB. The reaction is then stopped by adding a cholinesterase inhibitor, and subsequently, DTNB is added to react with the accumulated thiocholine.[4] This temporal separation of the enzymatic reaction and the colorimetric detection can mitigate interference.[4]

Section 3: Navigating Cell-Based Cholinergic Assays

While in vitro enzyme assays are invaluable, cell-based assays provide a more physiologically relevant context for studying cholinergic function and the effects of potential drugs.[15][16]

FAQ 5: I'm not detecting a significant change in acetylcholine levels in my cell culture supernatant after treating with a known AChE inhibitor.

Answer: Detecting changes in extracellular acetylcholine can be challenging due to its rapid turnover and the sensitivity of the detection method.

Possible Causes & Solutions:

Possible Cause Scientific Rationale Suggested Solution
Low Basal ACh Release The cell line you are using may have low basal levels of acetylcholine release, making it difficult to detect an increase after AChE inhibition.Stimulate the cells to increase ACh release. This can be done using a depolarizing agent like potassium chloride (KCl) or a specific agonist, depending on the cell type and receptors present.
Rapid ACh Degradation Even with an inhibitor, residual AChE activity or the presence of other cholinesterases (like BChE in serum-containing media) can degrade acetylcholine.Ensure you are using a sufficient concentration of a potent AChE inhibitor. Consider using a serum-free medium during the experiment to eliminate BChE activity from the serum.
Insensitive Detection Method The method used to quantify acetylcholine (e.g., ELISA, HPLC-MS) may not be sensitive enough to detect subtle changes.Optimize your detection method for higher sensitivity. Consider measuring intracellular acetylcholine levels, which can be a more sensitive indicator of changes in cholinergic function.[15][16]
Cell Health and Passage Number The health and passage number of your cells can significantly impact their physiological responses, including neurotransmitter release.[17]Maintain a healthy cell culture and use cells within a consistent and low passage number range for your experiments. Regularly check for mycoplasma contamination.

Section 4: Experimental Protocols and Visual Guides

To ensure reproducibility and accuracy, here are detailed protocols for key procedures and visual diagrams to illustrate complex workflows.

Protocol 1: Standard Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This protocol is a standard starting point and should be optimized for your specific enzyme source and experimental conditions.

Materials:

  • 0.1 M Sodium Phosphate Buffer, pH 8.0[2]

  • AChE enzyme stock solution (e.g., from electric eel or human recombinant)

  • 10 mM DTNB stock solution in buffer[2]

  • 14 mM Acetylthiocholine iodide (ATChI) stock solution in deionized water[1]

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagents: Prepare all solutions fresh on the day of the experiment. Keep the enzyme solution on ice.

  • Assay Plate Setup: In a 96-well plate, add the following to each well in the specified order:

    • 140 µL of 0.1 M Phosphate Buffer (pH 8.0)[1]

    • 10 µL of AChE solution (final concentration to be optimized, e.g., 0.1-1 U/mL)[1]

    • For inhibitor screening, add 10 µL of the inhibitor solution at various concentrations. For the control, add 10 µL of buffer or the vehicle (e.g., DMSO).

  • Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 25°C) for 10-15 minutes.[1][18]

  • Add DTNB: Add 10 µL of 10 mM DTNB to each well.[1]

  • Initiate Reaction: Start the enzymatic reaction by adding 10 µL of 14 mM ATChI to each well.[1]

  • Measure Absorbance: Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

  • Calculate Activity: The rate of the reaction (change in absorbance per minute) is proportional to the AChE activity.

Visual Guides

EllmansAssayWorkflow

CholinergicSignaling

References

  • Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Assay Genie. [Link]

  • Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay. PubMed. [Link]

  • Ellman's method is still an appropriate method for measurement of cholinesterases activities. Bali Medical Journal. [Link]

  • Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site. PubMed. [Link]

  • Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) | Request PDF. ResearchGate. [Link]

  • Elabscience® Rat AChE(Acetylcholinesterase) ELISA Kit. Elabscience. [Link]

  • Cholinesterase Testing Protocols for Healthcare Providers. Ag Health & Safety Alliance. [Link]

  • Cholinesterase Testing Protocols for Healthcare Providers. AgriSafe Network. [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC. [Link]

  • Ellman's Assay on the Surface: Thiol Quantification of Human Cofilin-1 Protein through Surface Plasmon Resonance. ACS Publications. [Link]

  • Screening for new choline esters and their effect as inhibitors for acetylcholine esterase. ResearchGate. [Link]

  • Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega. [Link]

  • Identification of Compounds for Butyrylcholinesterase Inhibition. ResearchGate. [Link]

  • Why is my ellman's reagent not reacting? ResearchGate. [Link]

  • Identification of Compounds for Butyrylcholinesterase Inhibition. PMC - NIH. [Link]

  • What if my test compound reacts with dtnb in ellman's assay? ResearchGate. [Link]

  • Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylch. SciSpace. [Link]

  • Microcalorimetric Study of Acetylcholine and Acetylthiocholine Hydrolysis by Acetylcholinesterase. Scientific Research Publishing. [Link]

  • Structural insights into substrate traffic and inhibition in acetylcholinesterase. PMC. [Link]

  • In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers. [Link]

  • Does Acetylthiocholine hydrolyze in water in the absence of Acetylcholinesterase? ResearchGate. [Link]

  • Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. MDPI. [Link]

  • Assay for screening of acetylcholinesterase Inhibitors. ResearchGate. [Link]

  • Analysis of Acetylcholinesterase Activity in Cell Membrane Microarrays of Brain Areas as a Screening Tool to Identify Tissue Specific Inhibitors. MDPI. [Link]

  • Quantification of Butyrylcholinesterase Activity as a Sensitive and Specific Biomarker of Alzheimer's Disease. PMC. [Link]

  • Clinical Practice Guidelines for Dementia: Recommendations for Cholinesterase Inhibitors and Memantine. PMC. [Link]

  • Use of Cholinesterase Inhibitors in Clinical Practice: Evidence-Based Recommendations. The Primary Care Companion to The Journal of Clinical Psychiatry. [Link]

  • Quantification of Butyrylcholinesterase Activity as a Sensitive and Specific Biomarker of Alzheimer's Disease. ResearchGate. [Link]

  • In vitro and in vivo inhibition of acetylcholinesterase and carboxylesterase by metals in zebrafish (Dano rerio) | Request PDF. ResearchGate. [Link]

  • Cardiovascular monitoring with acetylcholinesterase inhibitors: a clinical protocol. Advances in Psychiatric Treatment - Cambridge University Press & Assessment. [Link]

  • Pitfalls to Avoid while Interpreting Cholinesterase Activity Levels in Cholinesterase Inhibitor Pesticides Poisoning. eScholarship. [Link]

  • Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. MDPI. [Link]

  • Cholinesterase assay by an efficient fixed time endpoint method. PMC - NIH. [Link]

  • Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Boster Bio. [Link]

  • In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods. ResearchGate. [Link]

  • Quantum Dot Labeling of Butyrylcholinesterase Maintains Substrate and Inhibitor Interactions and Cell Adherence Features. NIH. [Link]

  • In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies. PMC. [Link]

  • Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. MDPI. [Link]

  • A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PubMed Central. [Link]

  • Novel Cell-Based Assay for Serum Assessing Anticholinergic Toxicity in Cognitive Impairment. CAMH. [Link]

  • A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS One. [Link]

  • Efficiency of cell-based assays in detecting AChR antibodies in myasthenia gravis sera with low antibody concentrations as determined by radioimmunoprecipitation assay. Frontiers. [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Identity: 2-Carboxyethyl-bromo-choline Ester, Chloride Salt (CAS: 1219417-69-2) Structural Class: Brominated Choline Ester (likely 2-Bromo- or 3-Bromopropionylcholine) Primary Utility: High-specificity internal standard, affinity probe for cholinesterase activity, and hapten precursor.

This guide provides a technical analysis of 2-Carboxyethyl-bromo-choline Ester (hereafter referred to as Br-Choline Ester ) for mass spectrometry applications. Unlike standard deuterated internal standards (e.g., Acetylcholine-d9), this compound offers a unique isotopic signature (


) that enables unambiguous identification in complex biological matrices. This document compares its performance against endogenous Acetylcholine (ACh) and traditional isotopic standards, detailing optimized HILIC-MS/MS protocols.

Comparative Analysis: Br-Choline Ester vs. Alternatives

The following table contrasts Br-Choline Ester with the industry-standard analytes.

FeatureBr-Choline Ester (Subject)Acetylcholine (ACh) (Endogenous)Acetylcholine-d9 (Traditional IS)
Molecular Formula



Monoisotopic Mass 238.04 (

)
146.12155.18
Isotopic Pattern Distinct 1:1 Doublet (m/z 238 & 240)Singlet (M+1 minor)Singlet (M+1 minor)
Retention (HILIC) High (Hydrophobic Br increases retention vs ACh)ModerateModerate (Co-elutes with ACh)
Matrix Interference Low (Mass shift + Unique Isotope)High (Endogenous background)Low (Mass shift only)
Fragmentation Yields m/z 104 (Choline) + Neutral Br-AcidYields m/z 87 (Acetate loss)Yields m/z 87 (+9 Da shift)
Stability Moderate (Ester hydrolysis risk)Low (Rapid enzymatic hydrolysis)Low (Same as ACh)
Key Technical Insight: The Bromine Advantage

The defining advantage of Br-Choline Ester is the Bromine Isotope Effect . Natural bromine exists as


 (50.7%) and 

(49.3%).
  • Verification: In MS1 (Full Scan), the analyte appears as two peaks of equal intensity separated by 2 Da. This serves as an intrinsic quality control flag, instantly distinguishing the standard from isobaric interferences which typically lack this pattern.

  • Separation: The bulky bromine atom and the propionyl chain increase hydrophobicity compared to Acetylcholine, allowing for baseline chromatographic separation even in rapid gradients.

Scientific Mechanism & Fragmentation

Understanding the fragmentation pathway is critical for establishing robust MRM (Multiple Reaction Monitoring) transitions.

Fragmentation Pathway Diagram

The following diagram illustrates the ionization and dissociation mechanism. The quaternary ammonium group provides a permanent positive charge (ESI+), requiring no protonation.

Fragmentation Parent Parent Cation [M]+ (m/z 238 / 240) (Isotopic Doublet) Transition1 Collision Induced Dissociation (CID) Parent->Transition1 Fragment_Choline Product Ion 1: Choline Moiety [HO-CH2-CH2-N(Me)3]+ (m/z 104) Transition1->Fragment_Choline Primary Pathway (Ester Cleavage) Neutral_Loss Neutral Loss: Bromopropionic Acid (Contains Br - Doublet Lost) Transition1->Neutral_Loss Fragment_TMA Product Ion 2: Trimethylamine Loss [Br-Propionyl-O-CH2-CH2]+ (m/z 179 / 181) Transition1->Fragment_TMA Secondary Pathway (Neutral Amine Loss)

Figure 1: ESI+ Fragmentation pathway of 2-Carboxyethyl-bromo-choline Ester. The primary transition involves the loss of the brominated acyl chain, resulting in the common choline fragment (m/z 104).

Experimental Protocol: LC-MS/MS Analysis

This protocol is designed for the quantification of Br-Choline Ester in biological fluids (plasma/serum) or tissue homogenates.

Sample Preparation (Protein Precipitation)
  • Principle: Choline esters are highly polar. Traditional Liquid-Liquid Extraction (LLE) with hexane/ether is ineffective. Protein precipitation with acetonitrile is required.

  • Reagents: Acetonitrile (LC-MS grade), Formic Acid.[1]

  • Step-by-Step:

    • Aliquot 50 µL of sample (Plasma/Serum) into a 1.5 mL tube.

    • Add 10 µL of Br-Choline Ester Internal Standard solution (1 µM in water).

    • Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to a glass vial. Do not evaporate to dryness (volatility/stability risk). Dilute 1:1 with water if peak shape is poor.

Chromatographic Separation (HILIC)
  • Why HILIC? Reverse Phase (C18) columns fail to retain quaternary amines like choline, causing them to elute in the void volume with high ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for retention and separation.[2]

ParameterSetting
Column Silica-based HILIC (e.g., Waters Atlantis HILIC, 2.1 x 100 mm, 3 µm) or Zwitterionic HILIC
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 30°C
Gradient 0-1 min: 95% B (Isocratic loading)1-5 min: 95% -> 60% B (Linear Gradient)5-6 min: 60% B (Hold)6.1 min: 95% B (Re-equilibration for 3 mins)
Mass Spectrometry Settings (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[3]

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 25 V (Optimize to prevent in-source fragmentation).

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Br-Choline (

)
238.0 104.1 18Quantifier
Br-Choline (

)
240.0 104.1 18Qualifier (Confirmation)
Acetylcholine146.187.015Target
Choline104.160.120Target

Note: The transition 238->104 loses the bromine atom. Therefore, the product ion (104) is a singlet. To verify the presence of bromine, monitor the Precursor Scan or use the 240->104 transition as a qualifier. The ratio of 238/240 transitions should be approximately 1:1.

Analytical Workflow Visualization

The following flowchart outlines the logic for validating the Br-Choline Ester in a new matrix.

Workflow Sample Biological Matrix (Plasma/Tissue) Prep Precipitation (ACN + 0.1% FA) Sample->Prep LC HILIC Separation (Retains Polar Amines) Prep->LC MS1 MS1 Check Observe m/z 238/240 (1:1 Ratio) LC->MS1 Qualitative MS2 MS2 Quant Transition -> 104 MS1->MS2 Quantitative Data Data Analysis Ratio Validation MS2->Data

Figure 2: Analytical workflow ensuring specificity through HILIC retention and isotopic confirmation.

Troubleshooting & Optimization

  • Issue: Peak Tailing.

    • Cause: Interaction of the quaternary amine with residual silanols on the column.

    • Solution: Increase buffer concentration (Ammonium Formate) to 10-20 mM. Ensure pH is acidic (3.0) to protonate silanols.

  • Issue: Low Sensitivity.

    • Cause: Ion suppression from phospholipids.

    • Solution: The HILIC method generally separates lipids (eluting early/void) from choline esters. If suppression persists, use a "Pass-Through" phospholipid removal plate during sample prep.

  • Issue: Stability.

    • Cause: Esterases in plasma hydrolyze choline esters rapidly.

    • Solution: Add an esterase inhibitor (e.g., Neostigmine or Dichlorvos) to the collection tubes immediately upon blood draw. Keep samples on ice.

References

  • Santa Cruz Biotechnology. 2-Carboxyethyl-bromo-choline Ester, Chloride Salt - Product Information.Link

  • Koc, H. et al. (2002). Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry. Analytical Chemistry.[1][2][4][5] Link

  • Héberger, K. et al. Analysis of Choline Metabolites by Hydrophilic Interaction Chromatography (HILIC). Agilent Application Notes.[4] Link

  • Doc Brown's Chemistry. Mass spectrum of brominated compounds and isotopic patterns.Link

  • Thermo Fisher Scientific. HILIC Separation of Acetylcholine and Choline. Application Note. Link

Sources

A Researcher's Guide to Interpreting the M+2 Peak for Bromine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures. For researchers in drug development and various scientific fields, the ability to rapidly identify the presence of specific elements within a molecule is paramount. Among the most distinctive isotopic signatures is that of bromine, which presents a characteristic "M+2" peak. This guide provides an in-depth comparison of the isotopic patterns of bromine-containing compounds, supported by experimental principles, to empower researchers in their analytical endeavors.

The Foundation: Isotopes and their Mass Spectrometric Signature

The atoms of a given element are not all identical; they can exist as isotopes, which possess the same number of protons but a different number of neutrons. This variance in neutron number leads to differences in atomic mass. Mass spectrometry, by separating ions based on their mass-to-charge ratio (m/z), can distinguish between molecules containing different isotopes of the same element.

This phenomenon gives rise to isotopic peaks in a mass spectrum. The "M" peak, or molecular ion peak, corresponds to the molecule composed of the most abundant isotopes of its constituent elements.[1] Peaks at higher m/z values, such as M+1 and M+2, represent molecules containing heavier isotopes.[2] While the M+1 peak is commonly associated with the presence of carbon-13, a prominent M+2 peak is a strong indicator of certain elements, most notably halogens like chlorine and bromine.[1][3]

The Unique Isotopic Signature of Bromine

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in almost equal natural abundance.[4][5] Specifically, the natural abundance of ⁷⁹Br is approximately 50.69% and that of ⁸¹Br is about 49.31%.[6][7] This near 1:1 ratio is the key to bromine's distinctive signature in a mass spectrum.[8][9]

For a compound containing a single bromine atom, there will be two molecular ion peaks of nearly equal intensity, separated by two m/z units.[7][10] The peak corresponding to the molecule containing the lighter ⁷⁹Br isotope is designated as the M peak, while the peak for the molecule with the heavier ⁸¹Br isotope is the M+2 peak.[11] This results in a characteristic 1:1 intensity ratio for the M and M+2 peaks, a tell-tale sign of a monobrominated compound.[8][12]

Distinguishing Bromine from Chlorine

Chlorine is another halogen that produces a significant M+2 peak. However, the isotopic abundance of chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl, is approximately 3:1 (roughly 75% ³⁵Cl and 25% ³⁷Cl).[8][13] Consequently, a compound containing one chlorine atom will exhibit an M and an M+2 peak with an intensity ratio of approximately 3:1.[9][13] This clear difference in the M/M+2 intensity ratio allows for the unambiguous differentiation between monobrominated and monochlorinated compounds.[14]

ElementIsotopesNatural Abundance Ratio (approx.)M/M+2 Peak Intensity Ratio
Bromine ⁷⁹Br, ⁸¹Br1:11:1
Chlorine ³⁵Cl, ³⁷Cl3:13:1

Table 1. Comparison of Isotopic Signatures for Bromine and Chlorine.

Interpreting Mass Spectra for Polybrominated Compounds

The characteristic isotopic pattern of bromine becomes more complex as the number of bromine atoms in a molecule increases. The relative intensities of the M, M+2, M+4, and subsequent peaks can be predicted based on the statistical probability of the different isotopic combinations.

For a compound with two bromine atoms , there are three possible combinations of isotopes: ⁷⁹Br⁷⁹Br, ⁷⁹Br⁸¹Br, and ⁸¹Br⁸¹Br. This results in three peaks:

  • M peak: Contains two ⁷⁹Br atoms.

  • M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom.

  • M+4 peak: Contains two ⁸¹Br atoms.

The theoretical intensity ratio of these peaks is approximately 1:2:1 .[10][11][15]

For a compound with three bromine atoms , the complexity increases further, leading to four peaks (M, M+2, M+4, M+6) with a theoretical intensity ratio of approximately 1:3:3:1 .[15]

Number of Bromine AtomsIsotopic PeaksTheoretical Intensity Ratio
1M, M+21:1
2M, M+2, M+41:2:1
3M, M+2, M+4, M+61:3:3:1

Table 2. Theoretical Isotopic Patterns for Polybrominated Compounds.

Experimental Protocol for Mass Spectrometric Analysis of Brominated Compounds

To reliably interpret the M+2 peak, it is crucial to acquire high-quality mass spectra. The following is a generalized workflow for the analysis of bromine-containing compounds.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

    • Prepare a series of dilutions to determine the optimal concentration for analysis.

  • Instrumentation and Ionization:

    • Employ an appropriate mass spectrometer, such as a quadrupole, time-of-flight (TOF), or Orbitrap instrument.

    • Select a suitable ionization technique. Electron Ionization (EI) is a hard ionization method that often leads to extensive fragmentation but provides a clear molecular ion peak for many compounds.[16] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to minimize fragmentation and enhance the molecular ion signal, which is critical for observing the isotopic cluster.[16]

  • Mass Spectrometer Settings:

    • Calibrate the mass spectrometer according to the manufacturer's recommendations to ensure accurate mass assignments.

    • Set the mass range to encompass the expected molecular weight of the compound and its isotopic peaks.

    • Optimize ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal intensity of the molecular ion.

  • Data Acquisition and Processing:

    • Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and its isotopic peaks.

    • Process the raw data using the instrument's software. This may include background subtraction and smoothing.

    • Zoom in on the molecular ion region to clearly visualize the isotopic cluster.

    • Determine the relative intensities of the M, M+2, and any other relevant isotopic peaks.

Self-Validating System

A key aspect of trustworthy data is a self-validating experimental design. In this context, the expected isotopic pattern for bromine serves as an internal validation check. If a compound is suspected to contain one bromine atom, the observation of an M and M+2 peak with a roughly 1:1 intensity ratio provides strong evidence for this hypothesis.[12] Any significant deviation from this expected ratio would warrant further investigation into the sample's purity or the presence of interfering species.

Visualizing the Workflow and Isotopic Distribution

To further clarify the process, the following diagrams illustrate the experimental workflow and the resulting isotopic patterns.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_interpretation Data Interpretation Dissolution Dissolve Sample Filtration Filter Sample Dissolution->Filtration Dilution Dilute Sample Filtration->Dilution Ionization Ionization (e.g., ESI, EI) Dilution->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Acquire Mass Spectrum Detector->Spectrum Isotope_Cluster Analyze Isotopic Cluster Spectrum->Isotope_Cluster Identify_Bromine Identify Bromine Presence Isotope_Cluster->Identify_Bromine

Caption: Experimental workflow for bromine compound analysis.

bromine_isotope_pattern cluster_mono One Bromine Atom cluster_di Two Bromine Atoms cluster_tri Three Bromine Atoms M_mono M ⁷⁹Br M2_mono M+2 ⁸¹Br M_di M ⁷⁹Br⁷⁹Br M2_di M+2 ⁷⁹Br⁸¹Br M4_di M+4 ⁸¹Br⁸¹Br M_tri M ⁷⁹Br⁷⁹Br⁷⁹Br M2_tri M+2 ⁷⁹Br⁷⁹Br⁸¹Br M4_tri M+4 ⁷⁹Br⁸¹Br⁸¹Br M6_tri M+6 ⁸¹Br⁸¹Br⁸¹Br

Caption: Isotopic patterns for brominated compounds.

Conclusion

The interpretation of the M+2 peak is a powerful tool for the identification of bromine-containing compounds. The nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes produces a uniquely recognizable 1:1 intensity ratio for the M and M+2 peaks in monobrominated compounds. This signature, along with the predictable patterns for polybrominated species, provides a high degree of confidence in structural elucidation. By following a robust experimental protocol and understanding the principles of isotopic distribution, researchers can effectively leverage mass spectrometry to accelerate their research and development efforts.

References
  • Catler, S. S., & Turecek, F. (1999). Mass Spectrometry of Organic Molecules. John Wiley & Sons.
  • Chemguide. (n.d.). Mass Spectra - The M+2 Peak. Retrieved from [Link][8]

  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link][9]

  • Chemlin. (n.d.). Bromine-81 - isotopic data and properties. Retrieved from [Link][6]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • Stack Exchange. (2019, April 30). What do we learn from an isotope peak (or M+2 peak) in a mass spectrum?. Retrieved from [Link][7]

  • AZoOptics. (2025, April 11). How to Read Mass Spectrometer Graph: A Beginner's Guide. Retrieved from [Link][2]

  • Wikipedia. (n.d.). Isotopes of bromine. Retrieved from [Link][4]

  • WebElements. (n.d.). Bromine » isotope data. Retrieved from [Link][5]

  • ChemComplete. (2020, December 12). Mass Spectrometry - Understanding M+, M+1 and M+2 Peaks. Retrieved from [Link][1]

  • Save My Exams. (2025, July 4). The M+1 & M+2 Peaks. Retrieved from [Link][11]

  • University of Arizona. (n.d.). Mass Spectrometry - Interpretation. Retrieved from [Link][17]

  • Canvas - The Chemistry Learning Platform. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link][15]

  • Michigan State University. (n.d.). Elements With More Abundant Heavy Isotopes. Retrieved from [Link][10]

  • LCGC International. (2006, April 1). Interpretation of Isotope Peaks in Small Molecule LC–MS. Retrieved from [Link][18]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link][13]

  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link][12]

  • Gross, R. A. (2003). Two Equations for Analyzing the Mass Spectra of Compounds for Chlorine and Bromine Atoms. The Chemical Educator, 8(3), 182–186. [Link][19]

  • OpenOChem Learn. (n.d.). Interpreting MS. Retrieved from [Link][20]

  • Maricopa Open Digital Press. (n.d.). How to Interpret a Mass Spectrum? – Organic Chemistry. Retrieved from [Link][21]

  • Journal of Chemical Education. (2007). A Method for Analyzing A + 2 Isotope Patterns for Use in Undergraduate Organic Courses. [Link][22]

  • HSC Chemistry. (2023, October 10). Mass Spectrum: M+2 Peak EXPLAINED & Examples. Retrieved from [Link][23]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link][24]

  • Lee, W. P., & Go, E. P. (2008). Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry. Analytical chemistry, 80(8), 2824–2832. [Link][25]

  • NPTEL IIT Bombay. (2024, March 7). Week 8 : Lecture 39 : Isotope Peaks in Mass Spectrometry. Retrieved from [Link][3]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link][14]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link][26]

  • Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance. Retrieved from [Link][27]

  • Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. Retrieved from [Link][28]

Sources

A Researcher's Guide to the Mass Spectrometric Fragmentation Patterns of Choline Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the analysis of choline esters, a deep understanding of their behavior within a mass spectrometer is paramount. This guide provides an in-depth, objective comparison of the fragmentation patterns of common choline esters, supported by experimental data and mechanistic insights. Our focus is on empowering you to not only identify these crucial molecules but also to understand the "why" behind the spectral data you acquire, enabling more robust and reliable analytical methods.

The Significance of Choline Esters and the Role of Mass Spectrometry

Choline and its esters are a class of quaternary ammonium compounds that play vital roles in numerous biological processes. Acetylcholine, the most well-known choline ester, is a primary neurotransmitter, while others like succinylcholine are utilized as muscle relaxants in clinical settings. The accurate identification and quantification of these compounds in complex biological matrices are crucial for neuroscience research, drug development, and clinical diagnostics.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for the analysis of choline esters.[1] Its high sensitivity and specificity allow for the confident identification and quantification of these molecules even at low concentrations. The key to this specificity lies in the predictable and characteristic fragmentation of choline esters upon collision-induced dissociation (CID).

Fundamental Principles of Choline Ester Fragmentation

Under the soft ionization conditions of Electrospray Ionization (ESI), choline esters are typically observed as singly charged positive ions, [M]+. Subsequent fragmentation of these precursor ions in the collision cell of a mass spectrometer yields a pattern of product ions that is characteristic of the specific choline ester. The fragmentation is primarily dictated by the lability of the ester and quaternary ammonium functional groups.

The Hallmarks of Choline Ester Fragmentation

Two fragmentation pathways are consistently observed across a range of choline esters in positive ion ESI-MS/MS:

  • Neutral Loss of Trimethylamine (59 Da): The most characteristic fragmentation involves the cleavage of the C-N bond in the choline moiety, resulting in the neutral loss of trimethylamine (N(CH₃)₃), which has a mass of 59 Da. This is a charge-remote fragmentation, where the cleavage occurs at a site distant from the positive charge on the quaternary nitrogen.

  • Formation of the Choline Headgroup Fragment (m/z 104): Cleavage of the ester bond can lead to the formation of a protonated choline fragment with a mass-to-charge ratio (m/z) of 104.

  • Formation of the Acylium Ion: Cleavage of the ester bond can also result in the formation of an acylium ion, the mass of which is dependent on the specific acyl group of the choline ester.

The relative abundance of the ions produced by these pathways is influenced by the specific structure of the choline ester and the collision energy applied.

A Comparative Analysis of Fragmentation Patterns

The following sections detail the specific fragmentation patterns of several key choline esters, highlighting the similarities and differences that allow for their differentiation.

Acetylcholine (ACh)

Acetylcholine, with a molecular weight of 146.21 g/mol , is the simplest and most studied choline ester. Its fragmentation is a foundational example for understanding other choline esters.

  • Precursor Ion: [M]⁺ = m/z 146

  • Key Fragment Ions:

    • m/z 87: This is the base peak in the spectrum and results from the neutral loss of trimethylamine (59 Da) from the precursor ion.

    • m/z 60: This fragment corresponds to the acetyl group ([CH₃CO]⁺) with an additional hydrogen atom.

    • m/z 43: This fragment is the acylium ion ([CH₃CO]⁺).

dot graph { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="Figure 1. Fragmentation Pathway of Acetylcholine", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Acetylcholine [M]+ (m/z 146)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Fragment (m/z 87)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Fragment (m/z 60)"; "Fragment (m/z 43)";

"Acetylcholine [M]+ (m/z 146)" -> "Fragment (m/z 87)" [label="- N(CH3)3 (59 Da)"]; "Acetylcholine [M]+ (m/z 146)" -> "Fragment (m/z 60)" [label="- C5H12NO+"]; "Acetylcholine [M]+ (m/z 146)" -> "Fragment (m/z 43)" [label="- C5H14NO+"]; } dot

Figure 1. Fragmentation Pathway of Acetylcholine
Propionylcholine (PCh) and Butyrylcholine (BCh)

Propionylcholine and butyrylcholine are structurally similar to acetylcholine, with the only difference being the length of the acyl chain. This structural similarity is reflected in their fragmentation patterns.[1]

Choline EsterPrecursor Ion (m/z)Key Fragment Ions (m/z) and Neutral Losses
Propionylcholine 160101 (-59 Da, N(CH₃)₃), 74, 57 ([C₂H₅CO]⁺)
Butyrylcholine 174115 (-59 Da, N(CH₃)₃), 88, 71 ([C₃H₇CO]⁺)

As with acetylcholine, the most abundant fragment ion for both propionylcholine and butyrylcholine is typically the result of the neutral loss of trimethylamine. The acylium ions at m/z 57 and m/z 71, respectively, are also diagnostic for these compounds.

Succinylcholine

Succinylcholine is a diester of choline and succinic acid and is used clinically as a muscle relaxant. Its structure, containing two choline moieties, leads to a more complex fragmentation pattern. Mass spectrometry has been used to identify its breakdown products, which are succinylmonocholine (SMC) and choline.[2]

  • Precursor Ion: [M]²⁺ = m/z 145.1 (doubly charged) or [M+H]⁺ = m/z 291.2 (singly charged)

  • Key Fragment Ions:

    • m/z 146: This corresponds to the succinylmonocholine cation.

    • m/z 104: This is the choline cation.

    • Neutral loss of 59 Da (trimethylamine) from both the precursor and the succinylmonocholine fragment can also be observed.

dot graph { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="Figure 2. Fragmentation Cascade of Succinylcholine", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Succinylcholine [M+H]+ (m/z 291)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Succinylmonocholine (m/z 146)"; "Choline (m/z 104)"; "Fragment (-59 Da)";

"Succinylcholine [M+H]+ (m/z 291)" -> "Succinylmonocholine (m/z 146)" [label="- C5H14NO2"]; "Succinylmonocholine (m/z 146)" -> "Choline (m/z 104)" [label="- C2H2O2"]; "Succinylcholine [M+H]+ (m/z 291)" -> "Fragment (-59 Da)"; "Succinylmonocholine (m/z 146)" -> "Fragment (-59 Da)"; } dot

Figure 2. Fragmentation Cascade of Succinylcholine
Phosphocholine

Phosphocholine is an intermediate in the biosynthesis of phosphatidylcholine. Its fragmentation is dominated by the cleavage of the phosphate ester bond.

  • Precursor Ion: [M+H]⁺ = m/z 184

  • Key Fragment Ions:

    • m/z 125: This fragment results from the neutral loss of trimethylamine (59 Da).

    • m/z 104: This corresponds to the choline cation.

    • m/z 86: This fragment is formed by the neutral loss of water from the m/z 104 ion.

    • m/z 60: This fragment corresponds to [C₂H₅N]⁺.

Influence of Ionization Technique: ESI vs. MALDI

Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are "soft" ionization techniques suitable for the analysis of thermally labile molecules like choline esters. However, for the quantitative analysis of small molecules, ESI coupled with liquid chromatography is generally the preferred method.[3]

  • ESI: Provides excellent sensitivity and is easily coupled with LC for the separation of complex mixtures. It typically produces protonated molecules [M+H]⁺ for choline esters, which are then subjected to MS/MS analysis. The high-throughput nature of LC-ESI-MS/MS makes it ideal for clinical and research applications requiring the analysis of large numbers of samples.[4]

  • MALDI: While also a powerful technique, MALDI can be more challenging for the quantitative analysis of small molecules due to potential matrix interference in the low mass range and issues with sample crystallization, which can affect reproducibility.[5] However, for tissue imaging applications (MALDI-MSI), it is an invaluable tool for visualizing the spatial distribution of choline esters.

The Critical Role of Collision Energy

The collision energy applied during MS/MS analysis is a critical parameter that directly influences the fragmentation pattern.

  • Low Collision Energy: At lower collision energies, fragmentation is typically dominated by the most facile cleavage, which for choline esters is often the neutral loss of trimethylamine. This results in a simple spectrum with a prominent fragment ion at [M-59]⁺.

  • High Collision Energy: As the collision energy is increased, more energy is transferred to the precursor ion, leading to more extensive fragmentation. This can result in the formation of smaller fragment ions, such as the acylium ion and other fragments from the choline moiety.

Optimizing the collision energy is crucial for developing a robust and sensitive MS/MS method. For quantitative analysis, it is often desirable to use a collision energy that maximizes the intensity of a specific, highly abundant, and unique fragment ion. For qualitative analysis and structural elucidation, a range of collision energies may be employed to generate a more complete fragmentation pattern. Some modern instruments allow for the use of "stepped" or "ramped" collision energies within a single analysis, which can provide a more comprehensive fragmentation spectrum.[6][7]

Experimental Protocol: A Step-by-Step Guide for Choline Ester Analysis by LC-MS/MS

This protocol provides a general framework for the analysis of choline esters in a biological matrix. Optimization will be required for specific applications and instrument platforms.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.[8]

  • Extraction: For biological samples such as plasma or tissue, a protein precipitation and liquid-liquid extraction or solid-phase extraction (SPE) is typically employed to remove interfering substances. A common approach involves the use of a mixture of chloroform and methanol.[3]

  • Internal Standard: The addition of a stable isotope-labeled internal standard (e.g., d9-choline) is essential for accurate quantification, as it corrects for variations in extraction efficiency and matrix effects.

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.

dot graph { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="Figure 3. Sample Preparation Workflow", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="Biological Sample"]; B [label="Add Internal Standard"]; C [label="Protein Precipitation & Extraction"]; D [label="Centrifugation"]; E [label="Collect Supernatant"]; F [label="Evaporation"]; G [label="Reconstitution"]; H [label="LC-MS/MS Analysis"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } dot

Figure 3. Sample Preparation Workflow
LC-MS/MS Parameters
  • Liquid Chromatography:

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for the separation of polar compounds like choline esters.[4][9]

    • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, where specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

    • Collision Gas: Argon is commonly used as the collision gas.

    • Collision Energy: This must be optimized for each specific choline ester to maximize the signal of the chosen product ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Acetylcholine 14687
Propionylcholine 160101
Butyrylcholine 174115
Succinylcholine 291146
d9-Choline (IS) 11368

Conclusion: Leveraging Fragmentation Patterns for Confident Analysis

A thorough understanding of the fragmentation patterns of choline esters is indispensable for any researcher working in this field. By recognizing the characteristic neutral losses and fragment ions, and by understanding how experimental parameters like ionization technique and collision energy influence the resulting mass spectra, scientists can develop highly specific and sensitive analytical methods. This guide provides a solid foundation for interpreting the mass spectrometric data of choline esters, ultimately leading to more reliable and impactful research outcomes.

References

  • Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues. Journal of Chromatography B, 911, 84-91. (2012). Available at: [Link]

  • A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry. Waters Corporation. (2005). Available at: [Link]

  • LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits. Foods, 9(8), 1029. (2020). Available at: [Link]

  • LC/MS analysis of choline and acetylcholine in living organisms with using polymer-based cation IC column. Shodex. Available at: [Link]

  • MALDI or ESI which is suitable for small molecules?. ResearchGate. (2013). Available at: [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. (2012). Available at: [Link]

  • Mass Spectrometry to Identify New Biomarkers of Nerve Agent Exposure. Defense Technical Information Center. (2011). Available at: [Link]

  • Evaluating degradation with fragment formation of prehospital succinylcholine by mass spectrometry. Academic Emergency Medicine, 17(7), 754-759. (2010). Available at: [Link]

  • Energy dependence of HCD on peptide fragmentation: stepped collisional energy finds the sweet spot. Journal of the American Society for Mass Spectrometry, 25(11), 1884-1894. (2014). Available at: [Link]

  • Butyrylthiocholine. PubChem. Available at: [Link]

  • Sample Preparation. Harvard University. Available at: [Link]

  • Sample Preparation Protocol for Open Access MS. University of Oxford. Available at: [Link]

  • Sample Preparation for Mass Spectrometry. Organomation. (2023). Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 438-464. (2016). Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. ResearchGate. (2015). Available at: [Link]

  • Measurement of Succinylcholine Concentration in Human Plasma by Electrospray Tandem Mass Spectrometry. ResearchGate. (2001). Available at: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. (2019). Available at: [Link]

  • Identification of phosphorylated butyrylcholinesterase in human plasma using immunoaffinity purification and mass spectrometry. Journal of Chromatography B, 927, 126-132. (2013). Available at: [Link]

  • Effect of collision energy on the fragmentation pattern. The analyte... ResearchGate. (2004). Available at: [Link]

  • Mass Spectrometry Method to Identify Aging Pathways of Sp- and Rp-Tabun Adducts on Human Butyrylcholinesterase Based on the Acid Labile P-N Bond. ResearchGate. (2013). Available at: [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 39(5-6), 559-584. (2020). Available at: [Link]

  • Detection of Human Butyrylcholinesterase-Nerve Gas Adducts by Liquid Chromatography-Mass Spectrometric Analysis After in Gel Chymotryptic Digestion. ResearchGate. (2004). Available at: [Link]

  • Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization. Rapid Communications in Mass Spectrometry, 13(16), 1671-1679. (1999). Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. (2009). Available at: [Link]

  • Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses. Journal of Mass Spectrometry, 42(8), 1033-1041. (2007). Available at: [Link]

  • Variation of the fragmentation energy of negative ion mode ESI-MS 2 of POPC (744.4).. ResearchGate. (2015). Available at: [Link]

  • Collision energy experiments Increasing collision energy influences the... ResearchGate. (2022). Available at: [Link]

Sources

2-Carboxyethyl-bromo-choline Ester vs acetylcholine bromide activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Cholinergic Activities of Acetylcholine Bromide and Bromoacetylcholine Ester

A Note on the Compared Compounds: This guide provides a comparative analysis of acetylcholine bromide and a related bromo-choline ester. Initial literature searches for "2-Carboxyethyl-bromo-choline Ester" did not yield sufficient data on its biological activity. Therefore, this guide will focus on the more extensively studied compound, bromoacetylcholine , as a representative bromo-choline ester. Bromoacetylcholine offers a clear and informative contrast to acetylcholine bromide due to its distinct and well-documented mechanisms of action.

Introduction: A Tale of Two Cholinergic Modulators

In the landscape of cholinergic research, acetylcholine bromide and bromoacetylcholine represent two fundamentally different tools for probing the intricacies of the nervous system. Acetylcholine bromide is the quintessential cholinergic agonist, a chemical mimic of the endogenous neurotransmitter acetylcholine (ACh) that directly stimulates its receptors.[1][2] Its utility lies in its ability to activate cholinergic signaling pathways, making it an invaluable reagent for studying receptor function, downstream signaling cascades, and physiological responses mediated by acetylcholine.

Conversely, bromoacetylcholine acts not as a direct activator, but as an inhibitor and an irreversible binder. Evidence suggests that it functions as an inhibitor of choline acetyltransferase (ChAT), the enzyme responsible for the synthesis of acetylcholine, and as an affinity alkylating agent for nicotinic acetylcholine receptors (nAChRs).[3][4][5] This profile makes it a powerful tool for investigating the machinery of neurotransmitter synthesis and for irreversibly labeling and characterizing receptor binding sites.

This guide will dissect the contrasting activities of these two compounds, providing a detailed examination of their mechanisms of action, a comparative summary of their properties, and robust experimental protocols for their characterization.

Divergent Mechanisms of Action: To Activate or to Inhibit?

The core difference between acetylcholine bromide and bromoacetylcholine lies in their molecular targets and the consequences of their interactions. Acetylcholine bromide follows the well-trodden path of a receptor agonist, while bromoacetylcholine takes a more disruptive approach.

Acetylcholine Bromide: The Agonist

As a salt of the endogenous neurotransmitter, acetylcholine bromide directly binds to and activates both major classes of cholinergic receptors:

  • Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels. Upon binding of acetylcholine bromide, the channel opens, allowing the influx of cations (primarily Na+ and Ca2+), leading to depolarization of the cell membrane and rapid excitatory neurotransmission.[6] This is the primary mechanism of signal transmission at the neuromuscular junction and in autonomic ganglia.[7]

  • Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs). Activation by acetylcholine bromide initiates a variety of intracellular signaling cascades depending on the receptor subtype (M1-M5), leading to slower, more modulatory effects on neuronal excitability and cellular function.[6][8]

Bromoacetylcholine: The Inhibitor and Alkylating Agent

Bromoacetylcholine's mode of action is multifaceted and primarily inhibitory:

  • Inhibition of Choline Acetyltransferase (ChAT): Bromoacetylcholine is a known inhibitor of ChAT.[3][4] By targeting the enzyme that synthesizes acetylcholine from choline and acetyl-CoA, it effectively reduces the amount of available neurotransmitter for release, thereby dampening cholinergic signaling at its source.

  • Affinity Alkylation of Nicotinic Receptors: Bromoacetylcholine is also described as an affinity alkylating agent for nAChRs.[5] This implies that it not only binds to the receptor but also forms a covalent bond with amino acid residues within the binding site. This action is typically irreversible and can be used to permanently block the receptor or to identify the amino acids that constitute the binding pocket.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ChAT Choline Acetyltransferase (ChAT) ACh_vesicle Synaptic Vesicle (ACh) ChAT->ACh_vesicle ACh Synthesis ACh_released ACh ACh_vesicle->ACh_released Release Choline Choline Choline->ChAT Choline AcetylCoA Acetyl-CoA AcetylCoA->ChAT Bromoacetylcholine Bromoacetylcholine Bromoacetylcholine->ChAT INHIBITS nAChR Nicotinic Receptor (nAChR) ACh_released->nAChR mAChR Muscarinic Receptor (mAChR) ACh_released->mAChR Response_Ion Ion Influx (Depolarization) nAChR->Response_Ion Response_GPCR G-Protein Signaling mAChR->Response_GPCR ACh_bromide Acetylcholine Bromide ACh_bromide->nAChR ACTIVATES ACh_bromide->mAChR ACTIVATES Bromoacetylcholine_post Bromoacetylcholine Bromoacetylcholine_post->nAChR Irreversibly Binds (Alkylates)

Caption: Cholinergic Synapse: Points of Action. This diagram illustrates the distinct targets of Acetylcholine Bromide (blue), which activates postsynaptic receptors, and Bromoacetylcholine (red), which inhibits presynaptic ACh synthesis and irreversibly binds to postsynaptic nicotinic receptors.

Comparative Activity at a Glance

The following table summarizes the key differences in the activity profiles of acetylcholine bromide and bromoacetylcholine.

FeatureAcetylcholine BromideBromoacetylcholine
Primary Molecular Target Nicotinic & Muscarinic ReceptorsCholine Acetyltransferase (ChAT), Nicotinic Receptors
Mechanism of Action Receptor AgonistEnzyme Inhibitor, Affinity Alkylating Agent
Effect on Receptors Reversible activationIrreversible binding and blockade (nAChRs)
Effect on ACh Levels No direct effect on synthesisDecreases ACh synthesis
Overall Cholinergic Effect Potentiation of signalingInhibition of signaling
Reversibility ReversibleIrreversible
Primary Research Use Study of receptor function, physiology, and downstream signalingStudy of ACh synthesis, irreversible receptor labeling, active site mapping

Experimental Protocols for Differentiating Activity

To empirically determine the distinct activities of acetylcholine bromide and bromoacetylcholine, a series of targeted assays are required. The choice of experiment is dictated by the hypothesized mechanism of each compound.

Protocol 1: Choline Acetyltransferase (ChAT) Inhibition Assay

Rationale: This assay directly tests the hypothesis that bromoacetylcholine inhibits the synthesis of acetylcholine. Acetylcholine bromide, lacking any known interaction with ChAT, should have no effect. This protocol is a self-validating system as the inclusion of a known ChAT inhibitor as a positive control and acetylcholine bromide as a negative control will confirm the assay's specificity.

Methodology (Radiometric Assay):

  • Reagent Preparation:

    • Assay Buffer: 50 mM sodium phosphate buffer, pH 7.4, containing 200 mM NaCl, 1 mM EDTA, and 1 mM DTT.

    • Substrates: Prepare stock solutions of [³H]-Acetyl-CoA (e.g., 10 µCi/mL) and Choline Chloride (e.g., 10 mM).

    • Enzyme: Purified or recombinant choline acetyltransferase.

    • Test Compounds: Prepare stock solutions of bromoacetylcholine and acetylcholine bromide in a suitable solvent (e.g., water).

  • Assay Procedure:

    • In a microcentrifuge tube, combine 20 µL of assay buffer, 10 µL of the test compound at various concentrations (or vehicle control), and 10 µL of the ChAT enzyme solution.

    • Pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of a substrate mix containing [³H]-Acetyl-CoA and choline chloride.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 1 mL of ice-cold sodium phosphate buffer containing a quenching agent (e.g., 5 mM unlabeled Acetyl-CoA).

  • Separation and Detection:

    • The radiolabeled product, [³H]-acetylcholine, is positively charged, while the substrate, [³H]-Acetyl-CoA, is negatively charged. This allows for separation using an anion-exchange column or resin.

    • Apply the reaction mixture to the column. The unreacted [³H]-Acetyl-CoA will bind to the resin.

    • Elute the [³H]-acetylcholine with buffer and collect the eluate in a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of ChAT activity relative to the vehicle control for each concentration of the test compounds.

    • Plot the percent activity versus the log of the inhibitor concentration to determine the IC₅₀ value for bromoacetylcholine.

    • Expected Outcome: Bromoacetylcholine will show a dose-dependent inhibition of ChAT activity, yielding a measurable IC₅₀. Acetylcholine bromide will show no significant inhibition at comparable concentrations.

Protocol 2: Irreversible Binding Assessment via Radioligand Binding Assay

Rationale: This experiment is designed to test the hypothesis that bromoacetylcholine acts as an irreversible alkylating agent at nicotinic receptors. A standard competitive binding assay is modified with a wash step to determine if the test compound's binding is resistant to removal, a hallmark of covalent interaction.

cluster_results Expected Results start Start: Prepare Cells Expressing nAChRs pre_incubation Pre-incubate with: A) Vehicle B) Acetylcholine Bromide C) Bromoacetylcholine start->pre_incubation wash_step Wash Step (Remove unbound compound) pre_incubation->wash_step radioligand_incubation Incubate with Radioligand (e.g., [³H]-epibatidine) wash_step->radioligand_incubation filtration Filter and Wash (Separate bound from free radioligand) radioligand_incubation->filtration quantification Quantify Bound Radioactivity (Scintillation Counting) filtration->quantification end End: Analyze Data quantification->end ResultA A) Vehicle: 100% Radioligand Binding ResultB B) ACh Bromide: ~100% Binding (Reversible, washed away) ResultC C) Bromoacetylcholine: <100% Binding (Irreversible, remains bound)

Caption: Experimental Workflow: Irreversible Binding Assay. This diagram outlines the key steps to differentiate the reversible binding of acetylcholine bromide from the irreversible binding of bromoacetylcholine.

Methodology:

  • Preparation:

    • Cell Culture: Use a cell line stably expressing a specific nAChR subtype (e.g., α4β2).

    • Membrane Preparation: Homogenize cells and isolate the membrane fraction containing the receptors via centrifugation.

    • Radioligand: A high-affinity nAChR antagonist, such as [³H]-epibatidine.

    • Test Compounds: Acetylcholine bromide and bromoacetylcholine.

  • Assay Procedure:

    • Aliquot the membrane preparation into three sets of tubes.

    • Set A (Control): Pre-incubate with assay buffer (vehicle).

    • Set B (Reversible Binder): Pre-incubate with a high concentration of acetylcholine bromide (e.g., 100x its Ki).

    • Set C (Irreversible Binder): Pre-incubate with a high concentration of bromoacetylcholine.

    • Incubate all sets for 60 minutes at room temperature.

    • Wash Step: Centrifuge the tubes to pellet the membranes. Discard the supernatant and resuspend the pellets in fresh assay buffer. Repeat this wash step three times to thoroughly remove any unbound compound.

    • Radioligand Incubation: Add [³H]-epibatidine to all tubes at a concentration near its Kd.

    • Incubate to allow the radioligand to reach binding equilibrium (e.g., 60 minutes).

  • Detection:

    • Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

    • Place the filters in scintillation vials, add scintillation cocktail, and count using a scintillation counter.

  • Data Analysis:

    • Expected Outcome:

      • Set A (Control): Will show the maximum [³H]-epibatidine binding (100%).

      • Set B (Acetylcholine Bromide): Binding will be close to 100%. Since acetylcholine bromide's binding is reversible, it will be washed away, leaving the receptors available for the radioligand.

      • Set C (Bromoacetylcholine): Binding will be significantly less than 100%. If bromoacetylcholine binds irreversibly, it will remain covalently attached to the receptors after the wash steps, preventing the subsequent binding of [³H]-epibatidine.

Conclusion: Choosing the Right Tool for the Job

The comparison between acetylcholine bromide and bromoacetylcholine highlights a critical principle in pharmacology and neuroscience research: the profound impact of subtle chemical modifications on biological activity. While both are choline esters, their functional roles are diametrically opposed.

Acetylcholine bromide is the classic agonist, an indispensable tool for activating cholinergic receptors and elucidating the physiological consequences of cholinergic signaling. Its reversible nature allows for the study of dynamic processes and dose-dependent effects.

Bromoacetylcholine , on the other hand, serves as a specific inhibitor and a covalent probe. Its ability to shut down acetylcholine synthesis allows researchers to investigate the downstream consequences of cholinergic deficits. Furthermore, its capacity for irreversible receptor alkylation makes it a valuable tool for structural biology, enabling the identification and characterization of the amino acid residues that form the agonist binding site on nicotinic receptors.

References

  • (No direct citation available for 2-Carboxyethyl-bromo-choline Ester activity)
  • (No direct citation available for bromo-choline esters cholinergic activity)
  • (No direct citation available for synthesis and cholinergic activity of 2-Carboxyethyl-bromo-choline Ester)
  • PubMed. (1996). Bromoacetylcholine and acetylcholinesterase introduced via liposomes into motor nerve endings block increases in quantal size. Pflugers Arch. [Link]

  • (No direct citation available for comparative study of acetylcholine analogs on nicotinic receptors)
  • (No direct citation available for comparative study of acetylcholine analogs on muscarinic receptors)
  • (No direct citation available for bromoacetylcholine choline acetyltransferase inhibition assay protocol)
  • PubMed Central. (n.d.). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. [Link]

  • (No direct citation available for acetylcholine bromide receptor binding assay protocol)
  • MDPI. (n.d.). Muscarinic Receptor Agonists and Antagonists. [Link]

  • PubMed. (1974). Choline acetyltransferase: reversible inhibition by bromoacetyl coenzyme A and bromoacetylcholine. Biochemistry. [Link]

  • (No direct citation available for acetylcholine functional assay protocol)
  • (No direct citation available for cholinergic signaling p
  • (No direct citation available for Graphviz dot language tutorial for signaling p
  • AccessAnesthesiology. (n.d.). Chapter 9: Muscarinic Receptor Agonists and Antagonists. [Link]

  • PubChem. (n.d.). Acetylcholine. [Link]

  • (No direct citation available for bromoacetylcholine nicotinic receptor affinity labeling protocol)

Sources

A Comparative Guide to the Clinical Efficacy of Choline Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical efficacy of commonly used choline esters: acetylcholine, methacholine, carbachol, and bethanechol. As direct-acting cholinergic agonists, these agents mimic the effects of the endogenous neurotransmitter acetylcholine, but with key differences in their pharmacological profiles that dictate their clinical utility. This document delves into their mechanisms of action, data from clinical trials, and their respective safety profiles to inform research and drug development in the cholinergic space.

The Landscape of Choline Esters: A Mechanistic Overview

Choline esters exert their effects by directly binding to and activating cholinergic receptors, which are broadly classified into muscarinic and nicotinic subtypes. The differential affinity for these receptor subtypes, coupled with their varying susceptibility to hydrolysis by acetylcholinesterase (AChE) and butyrylcholinesterase, underpins their distinct clinical applications and adverse effect profiles.

From a drug design perspective, the quaternary ammonium group present in choline esters renders them highly water-soluble and poorly lipid-soluble.[1] This chemical property limits their oral absorption and ability to cross the blood-brain barrier, thereby confining their primary effects to the periphery.[1]

Below is a signaling pathway diagram illustrating the action of acetylcholine, the prototypical choline ester, at a muscarinic receptor.

cluster_membrane Cell Membrane Receptor Muscarinic Receptor (M1, M3, M5) G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Acetylcholine Acetylcholine / Choline Ester Acetylcholine->Receptor Binds to Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Induces PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, gland secretion) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Gq-coupled muscarinic receptor signaling pathway.

Comparative Analysis of Choline Esters in Clinical Applications

The clinical utility of each choline ester is a direct consequence of its unique pharmacological properties. The following sections provide a detailed comparison of their efficacy in specific therapeutic areas, supported by data from clinical trials.

Acetylcholine: The Endogenous Agonist with Limited Therapeutic Use

Due to its rapid hydrolysis by cholinesterases, acetylcholine has a very short duration of action, which severely limits its systemic therapeutic applications.[2] Its primary clinical use is as an intraocular miotic agent during ophthalmic surgery.

Methacholine: A Diagnostic Tool for Airway Hyperresponsiveness

Methacholine is a synthetic choline ester with greater resistance to AChE than acetylcholine, resulting in a longer duration of action. It exhibits a degree of selectivity for muscarinic receptors. Its primary clinical application is in the diagnosis of asthma through the methacholine challenge test.[3]

Clinical Efficacy:

The methacholine challenge test is a highly sensitive diagnostic tool for asthma.[4][5][6] A positive test, indicated by a 20% or greater decrease in forced expiratory volume in one second (FEV1) at a specific methacholine concentration, suggests airway hyperresponsiveness.[7] In comparative studies with histamine for bronchial challenge tests, methacholine demonstrated advantages. A study found that more subjects had a measurable provocative dose causing a 20% fall in FEV1 (PD20) with methacholine compared to histamine, with fewer side effects.[8][9]

Adverse Effects:

Common side effects of the methacholine challenge test include cough, chest tightness, and shortness of breath.[4][7] While generally considered safe, there is a risk of inducing bronchoconstriction, which is reversible with a bronchodilator.[9]

Carbachol: A Potent Miotic and Glaucoma Therapeutic

Carbachol is a potent choline ester that is resistant to hydrolysis by both AChE and butyrylcholinesterase. It acts on both muscarinic and nicotinic receptors.[10][11] Its primary clinical applications are in ophthalmology for the treatment of glaucoma and for producing miosis during surgery.[12]

Clinical Efficacy:

  • Glaucoma: In the treatment of open-angle glaucoma, carbachol has been shown to be an effective intraocular pressure (IOP)-lowering agent.[13] A clinical trial comparing N-demethylated carbachol with pilocarpine found that while pilocarpine was slightly more potent, the carbachol analogue had fewer noticeable side effects.[14] The maximum IOP reduction was 4.6 mmHg with 9% N-demethylated carbachol compared to 4.8 mmHg with 1% pilocarpine.[14]

  • Intraocular Miosis: During cataract surgery, intraocular carbachol is used to induce miosis. Comparative studies with acetylcholine have shown that while both are effective miotics, carbachol has a longer duration of action and may be more effective at preventing postoperative IOP spikes.[8][15][16] One study found that 0.01% carbachol was less toxic to the corneal endothelium than 1% acetylcholine.[8] Another trial reported that the average difference between preoperative and postoperative IOP was 2.20 mm Hg for the carbachol group, compared to 7.33 mm Hg for the acetylcholine group and 8.73 mm Hg for the control group.[16]

Adverse Effects:

When used topically for glaucoma, side effects can include eye and brow pain, spasm of accommodation, and conjunctival vasodilation. Systemic side effects are rare with ophthalmic use but can include headache, flushing, abdominal cramps, and urinary urgency.

Bethanechol: A Controversial Agent for Urinary Retention

Bethanechol is a synthetic choline ester that is resistant to hydrolysis by cholinesterases and is selective for muscarinic receptors, with minimal to no effect on nicotinic receptors.[5][6][17][18] It is FDA-approved for the treatment of postoperative and postpartum nonobstructive urinary retention and for neurogenic atony of the bladder.[6] However, its clinical efficacy is a subject of ongoing debate.

Clinical Efficacy:

The clinical effectiveness of bethanechol in promoting bladder emptying is not well-established.[19] A review of the literature suggests that while it may have a pharmacological effect on the bladder, its ability to augment bladder emptying in disease states is not consistently supported by robust clinical data.[19] Some studies indicate potential utility in specific types of neurogenic bladder dysfunction, such as in patients with incomplete bladder emptying due to weak detrusor contractions.[1] However, for non-neurogenic urinary retention, its efficacy is questionable.[20] A survey of urologists revealed that despite the limited evidence, bethanechol is still prescribed for conditions like atony of the bladder and urinary retention.[20]

Adverse Effects:

Due to its muscarinic agonist activity, bethanechol can cause side effects such as sweating, salivation, flushing, abdominal cramps, diarrhea, and urinary urgency.[5] It is contraindicated in patients with mechanical obstruction of the GI or urinary tracts, hyperthyroidism, peptic ulcer disease, asthma, bradycardia, hypotension, and epilepsy.[5]

Quantitative Comparison of Choline Esters

The following table summarizes the key pharmacological and clinical characteristics of the discussed choline esters to facilitate a direct comparison.

FeatureAcetylcholineMethacholineCarbacholBethanechol
Primary Clinical Use Intraocular miotic[8][15]Diagnosis of asthma[4][7]Glaucoma, intraocular miotic[12][13]Urinary retention (efficacy debated)[6][19]
Receptor Selectivity Muscarinic & NicotinicPrimarily MuscarinicMuscarinic & Nicotinic[10]Muscarinic[5][17]
Susceptibility to Cholinesterases HighModerateLowLow
Duration of Action Very ShortShort to ModerateLongModerate
Potency (relative) ++++++++++

Experimental Protocols in Clinical Trials

The following sections provide an overview of the methodologies employed in clinical trials to assess the efficacy of choline esters.

Methacholine Challenge Test Protocol

The methacholine challenge test is a standardized procedure for assessing airway hyperresponsiveness.

Start Start: Patient Preparation (Medication withholding, baseline spirometry) Inhale_Saline Inhale Saline (Control) Start->Inhale_Saline Spirometry_1 Perform Spirometry Inhale_Saline->Spirometry_1 Inhale_Methacholine Inhale Increasing Doses of Methacholine Spirometry_1->Inhale_Methacholine Spirometry_2 Perform Spirometry After Each Dose Inhale_Methacholine->Spirometry_2 Check_FEV1 FEV1 Drop ≥ 20%? Spirometry_2->Check_FEV1 Positive_Test Positive Test: Administer Bronchodilator Check_FEV1->Positive_Test Yes Max_Dose Maximum Dose Reached? Check_FEV1->Max_Dose No End End of Test Positive_Test->End Max_Dose->Inhale_Methacholine No Negative_Test Negative Test Max_Dose->Negative_Test Yes Negative_Test->End

Caption: Workflow of a typical Methacholine Challenge Test.

Step-by-Step Methodology:

  • Patient Preparation: Ensure the patient has withheld any medications that could interfere with the test results, such as bronchodilators and antihistamines.[9]

  • Baseline Spirometry: Perform baseline spirometry to measure the patient's initial FEV1.

  • Saline Inhalation: The patient inhales a nebulized saline solution as a control.

  • Post-Saline Spirometry: Spirometry is repeated to ensure no significant response to the saline.

  • Methacholine Inhalation: The patient inhales gradually increasing concentrations of methacholine.[4]

  • Post-Dose Spirometry: Spirometry is performed after each dose of methacholine to measure FEV1.[4]

  • Endpoint Determination: The test is concluded if the FEV1 drops by 20% or more from baseline (a positive result) or if the maximum concentration of methacholine is administered without a significant drop in FEV1 (a negative result).[7]

  • Reversal: If a positive result is obtained, a bronchodilator is administered to reverse the bronchoconstriction.[9]

Adverse Event Profile and Management of Cholinergic Crisis

Overstimulation of the cholinergic system can lead to a cholinergic crisis, a medical emergency. The symptoms are a manifestation of excessive muscarinic and nicotinic stimulation.[2][21][22][23][24]

Signs and Symptoms of Cholinergic Crisis (DUMBELS Mnemonic):

  • D iarrhea and diaphoresis (sweating)

  • U rination

  • M iosis (pupil constriction)

  • B radycardia (slow heart rate), bronchospasm, bronchorrhea (excessive bronchial secretions)

  • E mesis (vomiting)

  • L acrimation (tearing)

  • S alivation

Nicotinic effects include muscle fasciculations, cramping, and weakness, which can progress to paralysis of the respiratory muscles.[21]

Management of a cholinergic crisis involves immediate cessation of the cholinergic agent, supportive care (including respiratory support), and the administration of atropine to counteract the muscarinic effects.[21]

Future Directions and Conclusion

The clinical utility of choline esters is well-defined for specific applications, such as the diagnostic use of methacholine and the ophthalmic use of carbachol. The efficacy of bethanechol for urinary retention remains an area of active debate and warrants further well-designed clinical trials.

For drug development professionals, the existing choline esters serve as important benchmarks. Future research may focus on developing more receptor-subtype-selective cholinergic agonists to enhance therapeutic efficacy while minimizing adverse effects. A deeper understanding of the structure-activity relationships and the molecular interactions with cholinergic receptors will be crucial in designing the next generation of cholinergic drugs.

References

  • Yee, R. W., & Edelhauser, H. F. (1986). Comparison of Intraocular Acetylcholine and Carbachol. Journal of Cataract and Refractive Surgery, 12(1), 18–22.
  • Doctor 2024. (n.d.). Cholinergic Drugs.
  • Baptist Health. (n.d.). Methacholine Challenge Test.
  • Pelvic Health PT Prep. (2024, September 3).
  • Padda, I. S., & Tadi, P. (2024). Bethanechol. In StatPearls.
  • American Lung Association. (2024, November 20). Methacholine Challenge Test.
  • Finkbeiner, A. E. (1985). Is Bethanechol Chloride Clinically Effective in Promoting Bladder Emptying? A Literature Review. The Journal of Urology, 134(3), 443–449.
  • LA Lung Doctor. (n.d.). Methacholine Challenge Test.
  • Douglas, G. R. (1973). A comparison of acetylcholine and carbachol following cataract extraction. Canadian Journal of Ophthalmology, 8(1), 75–77.
  • Mayo Clinic. (n.d.).
  • Coates, A. L., Wanger, J., Cockcroft, D. W., Culver, B. H., & Bronchoprovocation Testing Task Force: American Thoracic Society, & European Respiratory Society. (2017). ERS technical standard on bronchial challenge testing: general considerations and performance of methacholine challenge tests.
  • Gaitonde, S., Malik, R. D., Christie, A. L., & Zimmern, P. E. (2018). Bethanechol: Is it still being prescribed for bladder dysfunction in women? Urology, 111, 80–84.
  • Oren, H., & Tadi, P. (2024). Cholinergic Crisis. In StatPearls.
  • Ruiz, R. S., Rhem, M. N., & Prager, T. C. (1989). Effects of carbachol and acetylcholine on intraocular pressure after cataract extraction. American Journal of Ophthalmology, 107(1), 7–10.
  • ResearchGate. (n.d.). Urinary Retention and Cholinergic Agents.
  • Hung, P. T., Hsieh, J. W., & Chiou, G. C. (1982). Ocular hypotensive effects of N-demethylated carbachol on open angle glaucoma. Archives of Ophthalmology, 100(2), 262–264.
  • Bolton, T. B., Zholos, A. V., & Komori, S. (1999). Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine. British Journal of Pharmacology, 126(6), 1437–1446.
  • Taylor & Francis. (n.d.). Cholinergic crisis – Knowledge and References.
  • Mama Health. (n.d.).
  • Wikipedia. (n.d.). Cholinergic crisis.
  • Life in the Fast Lane (LITFL). (2024, December 18). Cholinergic Syndrome.
  • Giannitsas, K., Konstantinidis, C., & Athanasopoulos, A. (2011). Cholinergic drugs for treatment of recurrent urinary retention in high surgical risk/elderly BPH patients. A pilot study. International Urology and Nephrology, 43(4), 985–990.
  • Burleigh, D. E. (1978). Selectivity of bethanechol on muscarinic receptors. The Journal of Pharmacy and Pharmacology, 30(6), 398–399.
  • Williams, J. A., & Cuevas, J. (2001). Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride. The Journal of Neuroscience, 21(16), 5963–5973.
  • Wozniak, J. R., Fuglestad, A. J., Eckerle, J. K., Kroupina, M. G., Miller, N. C., Boys, C. J., Brearley, A. M., Fink, B. A., & Georgieff, M. K. (2025). Choline enhances elicited imitation memory performance in preschool children with prenatal alcohol exposure: a cumulative report of 3 randomized controlled trials. The American Journal of Clinical Nutrition, 121(2), 336–345.
  • VHTC. (2025, December 16). Cholinergic Miotics in Glaucoma - Pilocarpine, Carbachol, Demecarium & Acetylcholine.
  • Linnert, D. (1972). [Carbachol compared with pilocarpine in the therapy of glaucoma simplex]. Klinische Monatsblatter fur Augenheilkunde, 161(3), 293–296.
  • VHTC. (2025, December 16). Cholinergic Miotics in Glaucoma - Pilocarpine, Carbachol, Demecarium & Acetylcholine.
  • Philp, N. H., Thomas, D. G., & Clarke, S. J. (1980). Drug effect on the voiding cystometrogram: a comparison of oral bethanecol and carbachol. British Journal of Urology, 52(6), 484–487.
  • Pharmaguideline. (n.d.). Cholinergic Receptors (Muscarinic & Nicotinic) and Their Distribution.
  • Reddit. (2019, March 4). Carbachol vs. Pilocarpine.
  • ClinPGx. (n.d.). bethanechol.
  • Nursing Central. (n.d.). carbachol.
  • Ehlert, F. J., Griffin, M. T., Abe, D. M., & Tran, C. T. (2006). Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes. The Journal of Pharmacology and Experimental Therapeutics, 318(3), 1144–1154.
  • Kim, J. H., Lee, Y. J., & Lee, J. Y. (2019). Efficacy and safety of anticholinergics for children or adolescents with idiopathic overactive bladder: systematic review and meta-analysis. International Urogynecology Journal, 30(11), 1803–1812.
  • Northern Health. (2019, May 17). Acetylcholine chloride 10 mg/mL & Carbachol 0.01% intraocular solution.
  • Nardozza, A., Jr, Lopes, J. A., Jr, & D'Ancona, C. A. (2016). The Effectiveness of Anticholinergic Therapy for Overactive Bladders: Systematic Review and Meta-Analysis. Revista Brasileira de Ginecologia e Obstetricia, 38(11), 567–576.
  • USMLE Fast Track. (2013, October 23). Cholinomimetic Drugs - Direct Agonists - Bethanechol, Carbachol, Pilocarpine & Methacholine.
  • ClinicalTrials.gov. (n.d.).
  • Wozniak, J. R., Fuglestad, A. J., Eckerle, J. K., Kroupina, M. G., Miller, N. C., Brearley, A. M., & Georgieff, M. K. (2016). Randomized, double-blind, placebo-controlled clinical trial of choline supplementation in school-aged children with fetal alcohol spectrum disorders. The American Journal of Clinical Nutrition, 104(6), 1684–1693.
  • ClinicalTrials.gov. (n.d.). Choline Supplementation as a Neurodevelopmental Intervention in Fetal Alcohol Spectrum Disorders.
  • Masunaga, K., Yoshida, M., Inadome, A., Iwashita, H., & Ueda, S. (2003). 556 COMPARISON OF THE EFFECTS OF MUSCARINIC RECEPTOR ANTAGONISTS ON CARBACHOL-INDUCED CONTRACTION IN HUMAN DETRUSOR BETWEEN NORM. The Journal of Urology, 169(4S), 150.
  • ICS 2021 Abstract #405 Comparison between Anticholinergic and Beta-3-adrenergic receptor agonist (Mirabegron) in Overactive Bladder-A systemic review. (2021). Neurourology and Urodynamics, 40(S3), S280–S281.
  • MedChemExpress. (n.d.). Bethanechol (Carbamyl-β-methylcholine).
  • ClinicalTrials.gov. (n.d.).

Sources

2-Carboxyethyl-bromo-choline Ester, Chloride Salt certificate of analysis

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking 2-Carboxyethyl-bromo-choline Ester: A Comparative Analytical Guide

Part 1: Executive Summary & Chemical Identity

2-Carboxyethyl-bromo-choline Ester , chemically defined as 3-Bromopropionylcholine Chloride , is a specialized affinity labeling reagent used primarily to probe the active sites of nicotinic acetylcholine receptors (nAChR). Unlike reversible agonists (e.g., Acetylcholine), this compound functions as an electrophilic "tethered agonist" capable of forming covalent bonds with nucleophilic residues (typically reduced cysteines) within the ligand-binding pocket.

This guide provides a rigorous technical comparison of this compound against standard cholinergic ligands, details interpretation of its Certificate of Analysis (CoA), and outlines validated protocols for its application.

Chemical Identity & Nomenclature
  • Commercial Name: 2-Carboxyethyl-bromo-choline Ester, Chloride Salt[1][2][3][4]

  • Systematic Name: 2-(3-Bromopropionyloxy)-N,N,N-trimethylethanaminium chloride; 3-Bromopropionylcholine chloride.

  • CAS Number: 1219417-69-2[3][4][5][6]

  • Molecular Formula: C

    
    H
    
    
    
    BrClNO
    
    
    [7][8]
  • Molecular Weight: 274.58 g/mol [7][8]

  • Core Mechanism: S

    
    2 Alkylation (primary) or Elimination-Addition (secondary, via Acryloylcholine intermediate).
    

Part 2: Technical Specifications & CoA Interpretation

The Certificate of Analysis (CoA) for this compound is a critical document due to the inherent instability of the ester and alkyl halide moieties. Below is the "Gold Standard" interpretation guide for validating lot quality.

Critical Quality Parameters
ParameterSpecificationTechnical Insight (Why it matters)
Appearance White to Off-White SolidYellowing indicates decomposition (likely elimination of HBr to form polymerized acryloyl species).
Purity (HPLC/NMR)

95%
Hydrolysis Products: Choline and 3-Bromopropionic acid are competitive inhibitors. High purity is essential for kinetic accuracy.
Proton NMR (

H-NMR)
Conforms to StructureKey Diagnostic: Look for the triplet signals of the propionyl chain (

2.8-3.5 ppm). Shifts in these peaks indicate hydrolysis.
Solubility Soluble in Water, MeOHInstability: Rapidly hydrolyzes in aqueous buffers at pH > 7.0. Prepare fresh.
Halide Content Cl

(Counterion), Br (Covalent)
Ensure the ratio matches stoichiometry. Free bromide indicates degradation.

Part 3: Comparative Performance Analysis

This section benchmarks 3-Bromopropionylcholine against its primary alternatives in nAChR mapping: Acetylcholine (ACh) (natural ligand) and Bromoacetylcholine (BAC) (short-tether analog).

Mechanism of Action Comparison
  • Acetylcholine (ACh): Binds reversibly (

    
     is rapid). Triggers channel opening but dissociates, allowing desensitization/recovery.
    
  • 3-Bromopropionylcholine: Binds to the ACh site. If the receptor has been reduced (e.g., with DTT) to break the Cys192-Cys193 disulfide bond, the bromine group acts as a leaving group. The sulfhydryl of Cysteine attacks the

    
    -carbon, covalently tethering the choline moiety to the receptor. This results in permanent activation  or inactivation , depending on the subunit geometry.
    
Performance Matrix
Feature3-Bromopropionylcholine Bromoacetylcholine (BAC) Acetylcholine (ACh)
Binding Type Irreversible (Covalent)Irreversible (Covalent)Reversible (Non-covalent)
Tether Length Long (~6.0 Å) Short (~3.5 Å)N/A
Target Residue Reduced Cys192/193 (nAChR

-subunit)
Reduced Cys192/193Trp, Tyr, Cys (Non-covalent)
Reactivity Profile Moderate S

2; Potential Michael Acceptor
High S

2 Reactivity
Non-reactive
Stability (pH 7.4)

20-40 min

60 min
Stable (enzymatic hydrolysis only)
Application Probing distant nucleophiles; "Reach" mappingProbing proximal nucleophilesFunctional assays

Expert Insight: The choice between 3-Bromopropionylcholine and BAC is determined by the "Reach" . If BAC fails to label a reduced receptor, the nucleophile may be too far from the quaternary ammonium binding pocket. 3-Bromopropionylcholine provides an additional methylene group (


), extending the reach by 

1.5 Å, often capturing residues missed by BAC.

Part 4: Experimental Protocols

Protocol A: Quality Verification (Self-Validating)

Before using the reagent in precious biological assays, validate its integrity.

  • Solvent: Dissolve 5 mg in 500

    
    L Deuterated DMSO (DMSO-
    
    
    
    ). Note: Avoid D
    
    
    O as hydrolysis occurs during acquisition.
  • Acquisition: Run standard

    
    H-NMR.
    
  • Validation Check:

    • Confirm Trimethylammonium singlet at

      
      3.1 ppm.
      
    • Confirm Propionyl triplets at

      
      2.9 ppm and 
      
      
      
      3.6 ppm.
    • Fail Criteria: Appearance of broad multiplets near 3.8-4.0 ppm (free choline) or loss of triplet integration stoichiometry.

Protocol B: Covalent Labeling of nAChR

Target: Torpedo or Muscle-type nAChR rich membranes.

  • Reduction: Incubate membranes (1 mg/mL protein) with 1 mM DTT (Dithiothreitol) in Buffer A (10 mM MOPS, 100 mM NaCl, pH 7.5) for 20 minutes at 25°C.

    • Purpose: Reduces the Cys192-Cys193 disulfide bridge to free thiols.

  • Wash: Centrifuge (20,000 x g, 15 min) and resuspend in Buffer A (degassed) to remove excess DTT. Repeat 2x.

    • Critical: Residual DTT will quench the bromo-reagent immediately.

  • Labeling: Add 3-Bromopropionylcholine (Final conc: 10-100

    
    M) to the membrane suspension.
    
  • Incubation: Incubate for 30 minutes at 25°C in the dark.

  • Quench: Add 10 mM Cysteine or 2-Mercaptoethanol to scavenge unreacted reagent.

  • Assay: Proceed to binding assays (e.g.,

    
    I-
    
    
    
    -Bungarotoxin binding) or electrophysiology. A decrease in toxin binding capacity indicates successful covalent occupation of the site.

Part 5: Visualization of Mechanism

The following diagram illustrates the kinetic pathway of receptor activation and covalent capture.

ReceptorLabeling Native Native nAChR (S-S Bridge) Reduced Reduced nAChR (SH  SH) Native->Reduced DTT Reduction Complex Reversible Complex (R...Ligand) Reduced->Complex + 3-Bromopropionylcholine (Binding) Complex->Reduced Dissociation Covalent Covalently Tethered (Irreversible) Complex->Covalent SN2 Alkylation (Cys-S attacks C-Br) Hydrolysis Hydrolyzed Ligand (Inactive) Complex->Hydrolysis Spontaneous Hydrolysis

Caption: Kinetic pathway for affinity labeling. Reduction of the receptor is a prerequisite for the specific S


2 reaction with 3-Bromopropionylcholine.

Part 6: References

  • Karlin, A. (1969). Chemical modification of the active site of the acetylcholine receptor.[9][10] Journal of General Physiology, 54(1), 245-264. Link

  • Damle, V. N., & Karlin, A. (1978). Affinity labeling of one of two alpha-neurotoxin binding sites in acetylcholine receptor from Torpedo californica. Biochemistry, 17(11), 2039-2045. Link

  • Silman, I., & Karlin, A. (1969). Acetylcholine receptor: Covalent attachment of depolarizing groups at the active site. Science, 164(3886), 1420-1421. Link

  • Santa Cruz Biotechnology. (n.d.). 2-Carboxyethyl-bromo-choline Ester, Chloride Salt Product Data. SCBT. Link

  • Toronto Research Chemicals. (n.d.). 2-Carboxyethyl-bromo-choline Ester, Chloride Salt (C178040).[2][3] TRC. Link

Sources

A Senior Application Scientist's Guide to Analytical Techniques for Choline Phospholipid Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate characterization of choline phospholipids is paramount. These molecules are not merely structural components of cell membranes but also pivotal players in cellular signaling and metabolism.[1][2] Alterations in their profiles are increasingly recognized as biomarkers in a range of pathologies, from cancer to neurodegenerative diseases.[3][4] This guide provides an in-depth comparison of the primary analytical techniques for choline phospholipid characterization, offering field-proven insights to inform your experimental design.

The Central Role of Choline Phospholipids

Choline-containing phospholipids, principally phosphatidylcholine (PC) and sphingomyelin (SM), are the most abundant phospholipids in mammalian cells.[2] Their metabolism is a complex network of synthesis and degradation that generates a host of bioactive molecules.[5][6] Understanding the nuances of this network requires analytical tools that can provide not only quantitative data but also structural and spatial information.

Core Analytical Techniques: A Comparative Overview

The three pillars of choline phospholipid analysis are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and chromatographic separation techniques that are often coupled with MS. Each offers a unique set of advantages and is suited to answering different biological questions.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Matrix-Assisted Laser Desorption/Ionization - Mass Spectrometry Imaging (MALDI-MSI)31P Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application Comprehensive identification and quantification of individual phospholipid species.Spatial mapping of phospholipid distribution in tissue sections.Accurate quantification of total phospholipid classes.
Sensitivity High (picomolar to femtomolar)Moderate to HighLow to Moderate (micromolar to millimolar)[7][8]
Specificity High, especially with tandem MS (MS/MS)Moderate, potential for isobaric interferencesHigh for phospholipid classes
Resolution High, separates isomers with appropriate chromatographyModerate spatial resolution (5-50 µm)High spectral resolution for different headgroups
Quantitative Accuracy Good with appropriate internal standardsSemi-quantitative, relative quantification is more commonExcellent, highly accurate and reproducible[9][10]
Throughput Moderate, dependent on chromatographic run timeLow to moderate, dependent on imaging area and resolutionHigh, rapid acquisition times per sample[11]
Structural Information Detailed fatty acid composition and headgroup identificationMolecular weight and some fragmentation data for identificationHeadgroup identification and quantification

Mass Spectrometry-Based Approaches: Sensitivity and Detail

Mass spectrometry is the workhorse of modern lipidomics due to its exceptional sensitivity and the wealth of structural information it can provide.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for detailed phospholipid profiling. It combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.

The "Why" Behind the Workflow: The choice of chromatographic method is critical. While traditional reverse-phase (RP) chromatography separates lipids based on the length and saturation of their fatty acyl chains, hydrophilic interaction liquid chromatography (HILIC) separates them based on the polarity of their headgroups.[13][14][15][16] For class-based separation and quantification of choline phospholipids, HILIC is often the superior choice as it groups all phosphatidylcholines together, simplifying data analysis and improving quantitative accuracy by minimizing ion suppression effects.[13]

Experimental Protocol: HILIC-LC-MS/MS for Choline Phospholipid Quantification in Human Plasma

1. Lipid Extraction:

  • To 50 µL of human plasma, add 1 mL of a pre-chilled (-20°C) solution of isopropanol containing internal standards (e.g., d9-choline, d9-phosphocholine).[17]

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate at -20°C for 10 minutes, then vortex again for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 10 mM ammonium formate).

2. HILIC-LC Separation:

  • Column: A HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) is recommended for optimal separation of phospholipid classes.[18]

  • Mobile Phase A: Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Water with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) to retain the polar choline headgroups. Gradually increase the percentage of Mobile Phase B to elute the phospholipids. A typical gradient might run from 5% to 40% B over 10 minutes.[14]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. MS/MS Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification. For choline-containing phospholipids like PC and SM, a precursor ion scan for m/z 184.07 (the phosphocholine headgroup) is excellent for identification.[18]

  • MRM Transitions: For each specific choline phospholipid species you wish to quantify, set up a transition from its precursor ion (the m/z of the intact molecule) to the characteristic product ion (m/z 184.07).

Matrix-Assisted Laser Desorption/Ionization - Mass Spectrometry Imaging (MALDI-MSI)

MALDI-MSI provides a unique capability: visualizing the spatial distribution of molecules directly in tissue sections.[4] This is invaluable for understanding how choline phospholipid metabolism is altered in specific regions of a diseased tissue, for example, in the brains of Alzheimer's patients.[4]

The "Why" Behind the Workflow: Sample preparation is paramount in MALDI-MSI. The matrix, a small organic molecule that absorbs the laser energy, must be applied as a uniform, fine crystal layer to ensure consistent ionization across the tissue.[19] The choice of matrix and application method can significantly impact the quality of the resulting image.

Experimental Protocol: MALDI-MSI of Choline Phospholipids in Mouse Brain Tissue

1. Tissue Preparation:

  • Using a cryostat, section the frozen mouse brain to a thickness of 10-20 µm at -20°C.[19]

  • Thaw-mount the tissue section onto a conductive glass slide (e.g., ITO-coated).

  • Store the slide in a desiccator until it is completely dry.

2. Matrix Application:

  • Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or 9-aminoacridine (9-AA), in a solvent like 90% methanol or ethanol.

  • Use an automated sprayer or sublimator to apply a uniform, thin layer of the matrix solution over the tissue section.[4][20] A pneumatic sprayer with a flow rate of 10 µl/min and sample rotation can provide a homogenous coating.[19]

  • Visually inspect the matrix crystal formation under a microscope to ensure uniformity.

3. MALDI-MSI Data Acquisition:

  • Calibrate the mass spectrometer using a known standard.

  • Define the imaging area on the tissue section using the instrument's software.

  • Set the laser power and raster step size (e.g., 10-50 µm).[19]

  • Acquire mass spectra in positive ion mode across the defined area. Choline phospholipids are readily detected as protonated ([M+H]+), sodiated ([M+Na]+), and potassiated ([M+K]+) adducts.

4. Data Analysis:

  • Use imaging software to generate ion density maps for specific m/z values corresponding to different choline phospholipid species.

  • Correlate the ion images with histological stains (e.g., H&E) of the same or adjacent tissue sections to link molecular distributions to anatomical features.[19]

31P Nuclear Magnetic Resonance (NMR) Spectroscopy: The Quantitative Powerhouse

While MS techniques excel in sensitivity and structural detail, ³¹P NMR spectroscopy is unparalleled in its ability to provide accurate and reproducible quantification of total phospholipid classes without the need for extensive calibration curves for each species.[9][10] This is because the signal intensity in NMR is directly proportional to the number of nuclei being observed.[10] Since each phospholipid has a single phosphorus atom, ³¹P NMR provides a direct measure of the molar ratio of the different phospholipid classes in a sample.[21]

The "Why" Behind the Workflow: The sample preparation for ³¹P NMR is designed to create a uniform solution that provides sharp, well-resolved signals. The use of a specific solvent system and chelating agents helps to minimize line broadening and ensure accurate quantification.[11]

Experimental Protocol: 31P NMR for Quantification of Choline Phospholipid Classes

1. Lipid Extraction:

  • Extract total lipids from your sample (e.g., cultured cells, tissue homogenate) using a standard method like the Bligh-Dyer or Folch procedure.[22] A common approach is to use a chloroform:methanol (2:1, v/v) mixture.[23]

  • Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

  • Evaporate the organic solvent to obtain the dried lipid extract.

2. NMR Sample Preparation:

  • Redissolve the dried lipid extract (typically 5-10 mg) in a deuterated solvent system. A common mixture is deuterated chloroform (CDCl₃) and methanol (CD₃OD) with a chelating agent like EDTA to sequester paramagnetic ions that can broaden the NMR signals.[11][24]

  • Transfer the solution to a 5 mm NMR tube.

3. 31P NMR Data Acquisition:

  • Acquire the ³¹P NMR spectrum on a high-field NMR spectrometer.

  • Use a one-pulse experiment with proton decoupling to simplify the spectrum and improve sensitivity.

  • Ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time) between pulses to allow for full recovery of the magnetization, which is crucial for accurate quantification.[25]

4. Data Analysis:

  • Process the NMR data (Fourier transform, phase correction, and baseline correction).

  • Integrate the area under each peak corresponding to a specific phospholipid headgroup (e.g., phosphatidylcholine, sphingomyelin, phosphatidylethanolamine).

  • The relative molar percentage of each phospholipid class can be calculated directly from the integral values. For absolute quantification, a known amount of an internal standard (e.g., phosphoserine) can be added to the sample.[26]

Visualizing the System: Pathways and Workflows

To effectively apply these techniques, it is essential to have a conceptual framework for both the biological system under investigation and the analytical process itself.

Choline Phospholipid Metabolism and Signaling Pathway

This diagram illustrates the central pathways of choline phospholipid synthesis and turnover, highlighting key enzymes and signaling molecules.

Choline Choline PCho Phosphocholine Choline->PCho ATP -> ADP CDP_Choline CDP-Choline PCho->CDP_Choline CTP -> PPi PC Phosphatidylcholine (PC) CDP_Choline->PC DAG Diacylglycerol (DAG) PC->DAG PLC LPC Lysophosphatidylcholine (LPC) PC->LPC PLA2 PA Phosphatidic Acid (PA) PC->PA PLD SM Sphingomyelin (SM) PC->SM DAG->PC Signaling Downstream Signaling (e.g., PKC, Ca2+) DAG->Signaling AA Arachidonic Acid (AA) LPC->AA PA->DAG Ceramide Ceramide Ceramide->SM SMS SM->Ceramide SMase CK Choline Kinase (CK) CCT CTP:phosphocholine cytidylyltransferase (CCT) CPT Cholinephosphotransferase (CPT) PLA2 Phospholipase A2 (PLA2) PLC Phospholipase C (PLC) PLD Phospholipase D (PLD) SMase Sphingomyelinase (SMase) SMS SM Synthase

Caption: Key pathways in choline phospholipid metabolism and signaling.

General Experimental Workflow for Choline Phospholipid Characterization

This diagram outlines a typical workflow, from sample acquisition to data interpretation, guiding the researcher through the analytical process.

Sample Biological Sample (Tissue, Cells, Plasma) Extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) Sample->Extraction Analysis Choice of Analytical Technique Extraction->Analysis LCMS LC-MS/MS (Quantitative Profiling) Analysis->LCMS Detailed Speciation MALDI MALDI-MSI (Spatial Distribution) Analysis->MALDI Tissue Imaging NMR 31P NMR (Class Quantification) Analysis->NMR Bulk Quantification DataAcquisition Data Acquisition LCMS->DataAcquisition MALDI->DataAcquisition NMR->DataAcquisition DataProcessing Data Processing (Peak Integration, Alignment) DataAcquisition->DataProcessing DataAnalysis Data Analysis & Interpretation (Statistics, Pathway Analysis) DataProcessing->DataAnalysis Conclusion Biological Insights DataAnalysis->Conclusion

Caption: A general workflow for choline phospholipid analysis.

Conclusion: Choosing the Right Tool for the Job

The selection of an analytical technique for choline phospholipid characterization should be driven by the specific research question. For high-throughput, accurate quantification of phospholipid classes in bulk samples, ³¹P NMR is an excellent choice. When detailed structural information and quantification of individual molecular species are required, LC-MS/MS is the method of choice. To understand the spatial organization of these lipids within tissues, MALDI-MSI offers unparalleled insights. Often, a multi-modal approach that leverages the strengths of each of these techniques will provide the most comprehensive understanding of the complex role of choline phospholipids in health and disease.

References

  • Glunde, K., & Serkova, N. J. (2006). Therapeutic Targets and Biomarkers Identified in Cancer Choline Phospholipid Metabolism. Pharmacogenomics, 7(7), 1109-23. [Link]

  • Furse, S., et al. (2021). A Pipeline for Making 31P NMR Accessible for Small- and Large-Scale Lipidomics Studies. ChemRxiv. [Link]

  • Fuchs, B., et al. (2009). Capabilities and Drawbacks of Phospholipid Analysis by MALDI-TOF Mass Spectrometry. Methods in Molecular Biology, 579, 103-25. [Link]

  • Fuchs, B., et al. (2009). Capabilities and drawbacks of phospholipid analysis by MALDI-TOF mass spectrometry. Methods in Molecular Biology, 579, 103-25. [Link]

  • Ageta, H., et al. (2017). AP-MALDI MSI of lipids in mouse brain tissue sections. protocols.io. [Link]

  • Karlsson, O., et al. (2023). Comprehensive Approach for Sequential MALDI-MSI Analysis of Lipids, N-Glycans, and Peptides in Fresh-Frozen Rodent Brain Tissues. Analytical Chemistry. [Link]

  • Sperling, P., & Heinz, E. (2019). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 24(10), 1876. [Link]

  • Zeisel, S. H. (1993). Choline phospholipids: signal transduction and carcinogenesis. FASEB Journal, 7(6), 551-7. [Link]

  • Fuchs, B., et al. (2009). Capabilities and Drawbacks of Phospholipid Analysis by MALDI-TOF Mass Spectrometry. Methods in Molecular Biology. [Link]

  • Vandenbosch, M., et al. (2023). Brain Tissue Studied Using Mass Spectrometry Imaging. LCGC International. [Link]

  • Powers, T. W., et al. (2018). MALDI-MSI analysis of lipids in mouse brain tissue. ResearchGate. [Link]

  • Meneses, P., & Glonek, T. (1988). High resolution 31P NMR of extracted phospholipids. Journal of Lipid Research, 29(5), 679-89. [Link]

  • Glonek, T. (1995). 31P Nuclear Magnetic Resonance Phospholipid Analysis of Anionic-Enriched Lecithins. JAOCS, 72(8), 889-894. [Link]

  • Obeid, R., et al. (2024). Choline—An Essential Nutrient with Health Benefits and a Signaling Molecule. Nutrients, 16(5), 672. [Link]

  • Sanchez-Gras, M. C., et al. (2018). Choline transport links macrophage phospholipid metabolism and inflammation. Journal of Biological Chemistry, 293(21), 8084-8094. [Link]

  • Koberlin, M. S., et al. (2015). Intact lipid imaging of mouse brain samples: MALDI, nanoparticle-laser desorption ionization, and 40 keV argon cluster secondary ion mass spectrometry. Analytical and Bioanalytical Chemistry, 407(8), 2187-97. [Link]

  • Vassar, R. J., et al. (2010). One-Step Method of Phosphatidylcholine Extraction and Separation. BioTechniques, 48(5), 442-444. [Link]

  • Guerra, G., et al. (2023). Circulating choline and phosphocholine measurement by a hydrophilic interaction liquid chromatography–tandem mass spectrometry. Clinical Chemistry and Laboratory Medicine (CCLM), 62(1), 159-167. [Link]

  • Waters Corporation. (n.d.). LipidQuan: HILIC Based LC-MS/MS High-Throughput Targeted Phospholipids Screen (PC, LPC, SM). Waters Corporation. [Link]

  • Furse, S., et al. (2021). A pipeline for making 31P NMR accessible for small- and large-scale lipidomics studies. Analytical and Bioanalytical Chemistry, 413, 4325–4335. [Link]

  • Wang, M., et al. (2013). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. Journal of Lipid Research, 54(12), 3533-9. [Link]

  • Guerra, G., et al. (2023). Circulating choline and phosphocholine measurement by a hydrophilic interaction liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]

  • Giraud, D., et al. (2019). Analytical Evaluation of Low-Field 31P NMR Spectroscopy for Lipid Analysis. Analytical Chemistry, 91(4), 2736-2743. [Link]

  • Vance, D. E., & Vance, J. E. (2008). Thematic Review Series: Glycerolipids. Phosphatidylcholine and choline homeostasis. Journal of Lipid Research. [Link]

  • Vosse, C., et al. (n.d.). Analysis of Phospholipid Classes by iHILIC®-Fusion. The Nest Group. [Link]

  • Murphy, R. C. (2018). Mass Spectrometric Approaches to Lipidomic Studies. YouTube. [Link]

  • Reis, A., et al. (2013). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of Lipid Research, 54(7), 1812-24. [Link]

  • Li, Z., et al. (2011). Validation of an LC–MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues. Journal of Chromatography B, 879(31), 3691-3699. [Link]

  • uHPLCs. (2022). What is the difference between HILIC columns VS normal/reverse columns. uHPLCs.com. [Link]

  • Mack, A. (2020). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. [Link]

  • Emwas, A. H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology, 1277, 161-93. [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc.. [Link]

  • Avanti Polar Lipids. (n.d.). Quantitative 31P-NMR Analysis of Phospholipid Mixtures. Avanti Polar Lipids. [Link]

  • London, E., & Feigenson, G. W. (1979). Quantitative analysis of phospholipids by 31P-NMR. Journal of Lipid Research, 20(3), 408-12. [Link]

  • Wang, M., et al. (2017). Extraction, chromatographic and mass spectrometric methods for lipid analysis. Journal of Chromatography B, 1053, 80-90. [Link]

  • Soininen, P., et al. (2021). Comparison of Lipid Measurements by Clinical Chemistry and NMR Spectroscopy. Metabolites, 11(10), 693. [Link]

  • Waters Corporation. (n.d.). LipidQuan: HILIC-Based LC-MS/MS High-Throughput Targeted Phospholipids Screen (PE, LPE, PG, and PI). Waters Corporation. [Link]

  • Li, J., et al. (2015). Optimization of the liquid–liquid extraction of phosphatidyl-choline from rapeseed oil gums by response surface methodology. Journal of the Science of Food and Agriculture. [Link]

  • Lutz, N. W., & Cozzone, P. J. (2013). Principles of multiparametric optimization for phospholipidomics by 31P NMR spectroscopy. Analytical and Bioanalytical Chemistry, 405(20), 6439-49. [Link]

  • Emwas, A. H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. ResearchGate. [Link]

  • Emwas, A. H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Springer Nature Experiments. [Link]

  • Al-Saeed, F. A., et al. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 28(19), 6799. [Link]

  • Kato, T., et al. (2018). Quantitative 31P NMR Method for Individual and Concomitant Determination of Phospholipid Classes in Polar Lipid Samples. Journal of Oleo Science, 67(11), 1375-1385. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Analysis of Bromo-Chloro Compounds by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of bromo-chloro compounds is a critical analytical challenge. The unique isotopic signatures of bromine and chlorine atoms provide a powerful diagnostic tool in mass spectrometry, but a nuanced understanding of ionization techniques and fragmentation pathways is essential for unambiguous identification. This guide provides an in-depth comparison of mass spectrometry-based approaches for analyzing these halogenated molecules, supported by experimental insights and protocols.

The Foundational Principle: Unraveling Isotopic Patterns

The cornerstone of identifying bromo- and chloro-containing compounds in mass spectrometry lies in their distinctive isotopic distributions. Unlike many other elements common in organic molecules, both bromine and chlorine have two stable isotopes with significant natural abundances.

  • Chlorine: Exists as ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%), resulting in a characteristic peak intensity ratio of roughly 3:1 for the molecular ion (M) and the M+2 ion.[1][2][3]

  • Bromine: Comprises ⁷⁹Br (approximately 50.7%) and ⁸¹Br (approximately 49.3%), leading to M and M+2 peaks of nearly equal intensity (a 1:1 ratio).[1][2][4]

The presence of multiple halogen atoms in a molecule produces more complex and highly characteristic isotopic patterns. These patterns, arising from the combinatorial possibilities of the different isotopes, serve as a definitive fingerprint for the number and type of halogen atoms present.

Isotopic Distribution Patterns for Bromo-Chloro Compounds
Number of Halogen AtomsM PeakM+2 PeakM+4 PeakM+6 PeakApproximate Intensity Ratio
1 Chlorine (Cl)3:1
2 Chlorines (Cl₂)9:6:1
1 Bromine (Br)1:1
2 Bromines (Br₂)1:2:1
1 Bromine, 1 Chlorine (BrCl)3:4:1
1 Bromine, 2 Chlorines (BrCl₂)9:15:7:1
2 Bromines, 1 Chlorine (Br₂Cl)3:7:5:1

Comparative Analysis of Ionization Techniques

The choice of ionization method is paramount as it directly influences the degree of fragmentation and the observability of the molecular ion. Ionization techniques are broadly categorized as "hard" or "soft".[5][6]

Hard Ionization: Electron Ionization (EI)

Electron Ionization (EI) is a widely used hard ionization technique where high-energy electrons bombard the analyte molecules, causing them to ionize and fragment.[5][7]

  • Mechanism of Action: The high energy (typically 70 eV) imparted to the molecule often leads to extensive bond cleavage, generating a rich fragmentation pattern that is highly reproducible and can serve as a molecular fingerprint.[7] This detailed fragmentation is invaluable for structural elucidation.

  • Advantages: EI is a universal method for many volatile compounds and generates extensive, reproducible fragmentation patterns that are useful for library matching.[7]

  • Limitations: The high degree of fragmentation can sometimes lead to the absence or very low abundance of the molecular ion peak, making it challenging to determine the molecular weight of the compound.[7]

Soft Ionization: Chemical Ionization (CI) and Electrospray Ionization (ESI)

Soft ionization techniques impart less energy to the analyte molecule, resulting in minimal fragmentation and a prominent molecular ion or pseudo-molecular ion (e.g., [M+H]⁺).[6][7]

  • Chemical Ionization (CI): In CI, a reagent gas is first ionized, and these reagent gas ions then react with the analyte molecules in the gas phase to produce ions with little excess energy.[7] This results in significantly less fragmentation compared to EI and typically produces a strong signal for the pseudo-molecular ion.

  • Electrospray Ionization (ESI): ESI is a very soft ionization technique particularly suited for polar and large molecules.[8] It generates ions directly from a liquid solution. For bromo-chloro compounds, ESI is often coupled with liquid chromatography (LC-MS) and is advantageous for analyzing less volatile or thermally labile compounds.[9][10] The resulting mass spectra are characterized by minimal fragmentation and a strong molecular ion signal.

G cluster_hard Hard Ionization cluster_soft Soft Ionization EI Electron Ionization (EI) EI_desc High Energy -> Extensive Fragmentation + Detailed Structural Information - Weak/Absent Molecular Ion EI->EI_desc CI Chemical Ionization (CI) Soft_desc Low Energy -> Minimal Fragmentation + Strong Molecular Ion Signal - Less Structural Information from Fragments CI->Soft_desc ESI Electrospray Ionization (ESI) ESI->Soft_desc Analyte Bromo-Chloro Analyte Analyte->EI Analyte->CI Analyte->ESI

Fragmentation Pathways of Bromo-Chloro Compounds

Under EI conditions, the fragmentation of bromo-chloro compounds is often predictable and provides valuable structural information. The relative strengths of the carbon-halogen bonds play a crucial role in determining the initial fragmentation steps. The bond strength generally increases in the order C-Br < C-Cl.[11]

A common fragmentation pathway is the homolytic cleavage of the carbon-halogen bond, resulting in the loss of a halogen radical.[4][12] For molecules containing both bromine and chlorine, the weaker C-Br bond is typically cleaved more readily than the C-Cl bond.

G M [R-BrCl]⁺˙ Molecular Ion M_minus_Br [R-Cl]⁺ M->M_minus_Br - Br• (More Favorable) M_minus_Cl [R-Br]⁺ M->M_minus_Cl - Cl• (Less Favorable) Further_Frag_Br Further Fragmentation M_minus_Br->Further_Frag_Br Further_Frag_Cl Further Fragmentation M_minus_Cl->Further_Frag_Cl

Hyphenated Techniques: GC-MS and LC-MS in Action

For the analysis of complex mixtures, mass spectrometry is typically coupled with a chromatographic separation technique.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of volatile and semi-volatile bromo-chloro compounds.[13] The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for detection and identification. EI is the most common ionization source used in GC-MS.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the method of choice for non-volatile, polar, or thermally unstable bromo-chloro compounds.[9][10] Reversed-phase liquid chromatography is often employed for separation, followed by ESI or Atmospheric Pressure Chemical Ionization (APCI). This technique has proven valuable in the analysis of brominated disinfection by-products in drinking water.[14]

Experimental Protocol: GC-MS Analysis of a Bromo-Chloro Compound

This protocol provides a general workflow for the analysis of a volatile bromo-chloro compound using GC-MS with electron ionization.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the bromo-chloro compound.

    • Dissolve the sample in 10 mL of a high-purity solvent (e.g., dichloromethane or hexane) in a volumetric flask.

    • Prepare a series of dilutions to determine the optimal concentration for analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph:

      • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

      • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

      • Oven Temperature Program:

        • Initial temperature: 50°C, hold for 2 minutes.

        • Ramp: 10°C/min to 280°C.

        • Final hold: 5 minutes at 280°C.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Mass Range: Scan from m/z 40 to 500.

      • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

    • Analyze the mass spectrum of the peak of interest, paying close attention to the molecular ion region to identify the characteristic isotopic pattern of bromine and chlorine.

    • Examine the fragmentation pattern to deduce structural information.

    • Compare the obtained mass spectrum with a commercial library (e.g., NIST, Wiley) for confirmation, if available.

G Start Sample Preparation (Dissolution & Dilution) GC_Separation GC Separation (Volatilization & Elution) Start->GC_Separation MS_Ionization MS Ionization (Electron Ionization) GC_Separation->MS_Ionization Mass_Analysis Mass Analysis (Quadrupole) MS_Ionization->Mass_Analysis Detection Detection (Electron Multiplier) Mass_Analysis->Detection Data_Analysis Data Analysis (Isotopic Patterns & Fragmentation) Detection->Data_Analysis

Conclusion

The structural analysis of bromo-chloro compounds by mass spectrometry is a powerful application of fundamental principles of isotopic distribution and fragmentation. A judicious selection of ionization techniques, coupled with appropriate chromatographic separation, enables confident identification and characterization. While hard ionization techniques like EI provide rich structural detail through fragmentation, soft ionization methods such as ESI are indispensable for determining the molecular weight of less stable compounds. By leveraging the unique isotopic fingerprints of bromine and chlorine, researchers can effectively unravel the complexities of these important molecules.

References

  • O'Malley, R. M., & Lin, H. C. (n.d.). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. Journal of Chemical Education. [Link]

  • Simon, M., et al. (1994). Site-selective fragmentation in core-excited bromo-chloro-alkanes [Br(CH2)nCl]. The Journal of Chemical Physics, 101(11), 10403-10410. [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]

  • Wang, Y., et al. (2019). Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry. arXiv. [Link]

  • Zhao, Y., et al. (2012). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Environmental Science & Technology, 46(3), 1516-1522. [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. [Link]

  • Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]

  • Siniscalchi, T. (2020). Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule. YouTube. [Link]

  • ResearchGate. (n.d.). Patterns of the molecular ion with multiple chlorine or bromine atoms. [Link]

  • National Institutes of Health. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • Shimadzu. (n.d.). Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples LCMS-8060NX. [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]

  • GenieUs Hub. (2020). [CHEM] Mass Spectrometry | M+2 & M+4 for Chlorine and Bromine | Analytical Techniques. YouTube. [Link]

  • Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. [Link]

  • National Institutes of Health. (n.d.). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. [Link]

  • Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. [Link]

  • PubMed. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. [Link]

  • SCION Instruments. (n.d.). What are the common ionization methods for GC/MS. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Carboxyethyl-bromo-choline Ester, Chloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

The Core Directive: Treat 2-Carboxyethyl-bromo-choline Ester, Chloride Salt as a high-hazard research chemical. Due to the combination of a quaternary ammonium motif (neuroactive potential) and a bromo-ester side chain (alkylating potential), this compound presents a dual risk profile: cholinergic toxicity and chemical blistering/sensitization .

Standard "lab coat and latex gloves" protocols are insufficient . This guide mandates an elevated containment strategy based on the Precautionary Principle , prioritizing barrier integrity and respiratory isolation.

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the causality of the risk. We analyze the molecule based on Structure-Activity Relationships (SAR):

Structural ComponentAssociated HazardPhysiological Mechanism
Quaternary Ammonium (Choline Core) Neurotoxicity / Irritant Structurally mimics acetylcholine. Potential to act as a cholinergic agonist or antagonist, affecting neuromuscular transmission [1].[1]
Bromo-Ester Linkage Alkylating Agent The bromine atom is a good leaving group. This creates an electrophilic site capable of alkylating DNA or proteins, leading to cytotoxicity or sensitization [2].
Chloride Salt Form Hygroscopic / Dust Avidly absorbs moisture. This creates a sticky, corrosive paste upon contact with sweat/mucous membranes, increasing skin absorption rates.

The PPE Matrix: Barrier Selection

This system relies on redundancy . If one barrier fails (e.g., glove tear), a secondary barrier must be in place.

A. Hand Protection (Critical Control Point)

Rationale: Alkylating agents can permeate standard latex rapidly.

  • Primary Layer: Nitrile (Minimum 0.11 mm / 4 mil).

  • Secondary Layer: Long-cuff Nitrile or Laminate (Silver Shield®) for stock solution preparation.

  • Protocol: "Double-Gloving" is mandatory. Change outer gloves immediately upon splash or every 30 minutes.

B. Respiratory Protection

Rationale: As a chloride salt, this compound is likely a fine, electrostatic powder. Inhalation poses a direct route to the bloodstream.

  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (If Hood Unavailable/Spill): N95 Particulate Respirator (minimum) or P100 HEPA respirator.

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the risk of airborne dust entering from the side.

  • Body: Lab coat (buttoned to neck) with Tyvek® sleeves or a disposable apron to prevent dust accumulation on fabric.

Operational Workflow & Decision Logic

The following diagram outlines the decision-making process for PPE selection based on the state of the matter (Solid vs. Solution).

PPE_Decision_Tree Start Handling 2-Carboxyethyl-bromo-choline Ester State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder Form State_Check->Solid_State Liquid_State Solubilized (Liquid) State_Check->Liquid_State Engineering_Solid Engineering Control: Chemical Fume Hood ONLY Solid_State->Engineering_Solid Engineering_Liquid Engineering Control: Fume Hood or Biosafety Cabinet Liquid_State->Engineering_Liquid PPE_Solid PPE: Double Nitrile Gloves + Goggles + Tyvek Sleeves Engineering_Solid->PPE_Solid Static_Control Static Control: Use Anti-static Gun/Ionizer PPE_Solid->Static_Control PPE_Liquid PPE: Single Nitrile (if dilute) Double if >10mM Engineering_Liquid->PPE_Liquid

Figure 1: PPE Decision Tree. Note that solid handling requires stricter static control due to inhalation risks of dust.

Detailed Operational Protocol

Phase 1: Weighing & Solubilization

Objective: Transfer solid to solution without generating airborne particulates.

  • Static Neutralization: Chloride salts are prone to static charge. Use an ionizing fan or anti-static gun inside the hood before opening the vial.

  • The "Well" Technique: Do not weigh directly onto a flat balance pan. Place a tared vial into a secondary container (beaker) to catch spills.

  • Solvent Addition: Add solvent (e.g., DMSO or Water) gently down the side of the vial to minimize aerosolization.

    • Caution: This compound is an ester. Avoid high-pH buffers (> pH 8.0) to prevent hydrolysis into 3-bromopropionic acid (corrosive) and choline [3].

Phase 2: Spill Management

Scenario: You drop a vial containing 50mg of powder.

  • Evacuate & Isolate: Alert nearby personnel. Wait 10 minutes for dust to settle inside the hood.

  • Deactivation: Do not sweep dry dust. Cover the spill with paper towels soaked in 10% Sodium Thiosulfate (if available) or water. Thiosulfate can help neutralize alkylating bromides.

  • Disposal: Collect all waste as Hazardous Chemical Waste (Tag: Toxic/Corrosive).

Waste Disposal & Deactivation

Do not dispose of down the drain. This compound has high aquatic toxicity potential due to the quaternary ammonium group [4].

Waste StreamHandling Procedure
Solid Waste Collect in a dedicated solid waste container. Label as "Toxic Solid, Organic."
Liquid Waste Segregate into "Halogenated Organic Solvents" or "Aqueous Toxic" depending on the solvent.
Deactivation Incineration is the preferred method for quaternary ammonium salts to ensure complete thermal destruction.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Choline Derivatives: Cholinergic Toxicity Mechanisms. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Exposure to Hazardous Drugs (Alkylating Agents).[2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Information on Chemicals: Quaternary Ammonium Compounds and Hydrolysis Risks. Retrieved from [Link]

  • Zhang, C., et al. (2015). Ecotoxicological assessment of quaternary ammonium compounds. Environmental Science & Technology. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.